4-Bromo-2,5-dichlorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOARIGZDFQSITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-2,5-dichlorotoluene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-2,5-dichlorotoluene
Executive Summary
This compound is a poly-substituted aromatic hydrocarbon of significant interest to the synthetic chemistry community. Its pre-functionalized toluene core, featuring a unique arrangement of one bromine and two chlorine atoms, establishes it as a versatile and valuable intermediate building block. The distinct electronic properties and differential reactivity of its halogen substituents allow for regioselective transformations, making it a strategic precursor in the synthesis of complex molecules for agrochemical and other specialized applications.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and essential safety considerations for its handling.
Physicochemical and Structural Properties
The identity and fundamental properties of this compound are summarized below. These characteristics are foundational to its behavior in chemical reactions and its handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1807208-46-3 | [1] |
| Molecular Formula | C₇H₅BrCl₂ | [1][2] |
| Molecular Weight | 239.92 g/mol | [1][2] |
| IUPAC Name | 1-bromo-2,5-dichloro-4-methylbenzene | |
| Canonical SMILES | CC1=C(C=C(Br)C=C1Cl)Cl | |
| Appearance | (Predicted) White to off-white solid or liquid |
Synthesis and Manufacturing
The most direct and efficient synthesis of this compound involves the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This pathway is governed by the directing effects of the substituents on the starting material. The methyl group is an ortho-, para-director and an activating group, while the chlorine atoms are ortho-, para-directing but deactivating. The cumulative effect directs the incoming electrophile (bromine) to the C4 position, which is para to the activating methyl group and sterically accessible.
Primary Synthetic Route: Electrophilic Bromination
The bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst, such as ferric chloride (FeCl₃), or with N-bromosuccinimide (NBS).[1] The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") that is attacked by the electron-rich aromatic ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a representative procedure based on established methods for aromatic bromination.[1]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2,5-dichlorotoluene (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃) (approx. 0.05 eq.) to the solution.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of molecular bromine (1.0 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Profile and Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and structural confirmation.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-7.8 ppm), both appearing as singlets due to the absence of adjacent protons. A third signal, a singlet corresponding to the methyl group (CH₃), would appear further upfield (approx. 2.3-2.5 ppm).
-
¹³C NMR: The spectrum should display seven distinct signals: four for the quaternary aromatic carbons (C-Br, C-Cl, C-CH₃, C-Cl) and two for the protonated aromatic carbons (C-H), plus one signal for the methyl carbon.
-
Mass Spectrometry: The mass spectrum will be characterized by a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive pattern of peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) that is diagnostic for a BrCl₂-containing compound.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), alkyl C-H stretching (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-X (C-Cl and C-Br) bond stretching in the fingerprint region (<1100 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its functional groups, which enables sequential and controlled transformations.[1]
Regioselective Cross-Coupling Reactions
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[3] This reactivity difference (C-Br > C-Cl) is the cornerstone of its utility, allowing chemists to selectively introduce a new substituent at the C4 position while leaving the two chlorine atoms untouched for potential subsequent reactions.
Caption: Regioselective functionalization via Suzuki coupling.
This strategy allows for the construction of complex molecular architectures in a controlled, stepwise manner, which is highly desirable in the synthesis of agrochemicals and pharmaceuticals.[1]
Oxidation of the Methyl Group
The methyl group provides an additional site for functionalization. It can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ or CrO₃), yielding 4-bromo-2,5-dichlorobenzoic acid.[1] This transformation converts the alkyl group into a versatile handle for further derivatization, such as amide or ester formation.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is readily available for this compound. Therefore, it must be handled with the precautions appropriate for a potentially hazardous, polyhalogenated aromatic compound. Data from the closely related compound, 4-bromo-2-chlorotoluene, indicates potential hazards.
-
Hazard Assessment: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[4] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][7]
-
Avoid breathing vapors or dust.[7]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a cool, dry place.[6]
-
Applications in Research and Development
The primary application of this compound is as a key intermediate in organic synthesis.[1] Its specific halogenation pattern and capacity for regioselective chemistry make it particularly valuable in:
-
Agrochemical Science: As a building block for novel herbicides and insecticides where specific substitution patterns on the aromatic ring are crucial for biological activity.[1]
-
Pharmaceutical Research: As a starting material for the synthesis of complex drug candidates.
-
Materials Science: As a precursor for specialized polymers or other materials where halogen atoms can impart desirable properties like flame retardancy.
References
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PubChem. 4-Bromo-2,3-dichlorotoluene | C7H5BrCl2 | CID 69381455. [Link]
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PubChem. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554. [Link]
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NIST. 4-Bromo-3-chlorotoluene - NIST WebBook. [Link]
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CPAchem. (2023, September 13). Safety data sheet - 4-Bromo-2-chlorophenol. [Link]
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- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-2,5-dichlorotoluene for Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 4-Bromo-2,5-dichlorotoluene, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications, grounded in scientific literature and established safety protocols.
Section 1: Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 1807208-46-3 , is a polysubstituted aromatic hydrocarbon. Its strategic placement of bromine and chlorine atoms on the toluene ring creates a unique electronic and steric environment, making it a valuable precursor in multi-step organic synthesis.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-Bromo-2,5-dichloro-1-methylbenzene |
| CAS Number | 1807208-46-3 |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)Cl |
Physicochemical Data:
While exhaustive experimental data for this compound is not extensively published, its properties can be estimated based on its structure and comparison to similar halogenated toluenes. It is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Section 2: Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This reaction leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.
Underlying Principles of Synthesis: Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of electrophilic aromatic substitution. In this reaction, an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene ring of 2,5-dichlorotoluene. The two chlorine atoms are deactivating, electron-withdrawing groups, which also act as ortho, para-directors. The methyl group is an activating, electron-donating group and is also an ortho, para-director. The interplay of these directing effects favors the substitution at the C4 position, which is para to the methyl group and ortho to one of the chlorine atoms.
A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically employed to polarize the bromine molecule, increasing its electrophilicity and facilitating the attack on the moderately deactivated ring.
Self-Validating Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the bromination of 2,5-dichlorotoluene. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary to achieve high yields and purity.
Materials:
-
2,5-Dichlorotoluene
-
N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)
-
Ferric chloride (FeCl₃) or Iron filings (Fe) as a catalyst
-
A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel (if using liquid bromine)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorotoluene (1 equivalent) in the chosen inert solvent.
-
Catalyst Addition: Add a catalytic amount of ferric chloride or iron filings to the solution.
-
Brominating Agent Addition:
-
Using N-Bromosuccinimide: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the reaction mixture.
-
Using Liquid Bromine: Slowly add liquid bromine (1.0-1.1 equivalents) to the reaction mixture using a dropping funnel. This should be done in a well-ventilated fume hood due to the hazardous nature of bromine.
-
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required to drive the reaction to completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash with brine to remove any remaining aqueous impurities.
-
-
Isolation and Purification:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Section 3: Applications in Drug Discovery and Development
Halogenated organic compounds are fundamental building blocks in medicinal chemistry. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The primary utility of this compound in drug development lies in its capacity to undergo various chemical transformations, allowing for the introduction of diverse functional groups.[1] The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, regioselective reactions.
-
Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the selective functionalization at the C4 position, while retaining the chlorine atoms for subsequent modifications or for their electronic influence on the final molecule.
-
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid (forming 4-bromo-2,5-dichlorobenzoic acid), an aldehyde, or an alcohol.[1] This provides an additional site for derivatization, enabling the construction of a wide range of molecular scaffolds.
While direct incorporation of this compound into a final drug product is not widely documented, its structural motifs are present in various classes of bioactive molecules. Its use as a starting material or intermediate is crucial for the synthesis of compounds investigated in agrochemical and pharmaceutical research.[1]
Illustrative Reaction Pathway:
Caption: Potential synthetic transformations of this compound.
Section 4: Safety, Handling, and Storage
Given the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of similar halogenated aromatic compounds is essential.
General Hazards:
-
Toxicity: Halogenated aromatic compounds can be harmful if inhaled, swallowed, or absorbed through the skin.
-
Irritation: They are often irritating to the skin, eyes, and respiratory system.
-
Environmental Hazard: Many halogenated compounds are persistent in the environment.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Avoid generating dust if the compound is a solid.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 5: Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals. Its unique substitution pattern allows for regioselective functionalization, making it a versatile building block for the creation of complex molecules. While detailed public data on this specific compound is limited, its synthesis via electrophilic aromatic substitution of 2,5-dichlorotoluene is a well-established chemical transformation. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing on the known hazards of similar halogenated aromatics. Further research into the specific applications and biological activities of derivatives of this compound will likely expand its role in the development of novel chemical entities.
References
Sources
Synthesis of 4-Bromo-2,5-dichlorotoluene from 2,5-dichlorotoluene
An In-depth Technical Guide to the
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,5-dichlorotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the electrophilic aromatic substitution of 2,5-dichlorotoluene. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and outlines methods for the characterization and purification of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅BrCl₂.[1] Its strategic importance lies in its utility as a versatile building block in organic synthesis. The distinct halogenation pattern on the toluene ring allows for regioselective transformations, making it a valuable precursor for more complex molecules.[1] Specifically, it serves as a key intermediate in the synthesis of specialized chemicals, including potential herbicides and insecticides in the agrochemical sector.[1] The differential reactivity of the bromo and chloro substituents can be exploited for sequential, controlled reactions such as nucleophilic substitutions and metal-catalyzed cross-coupling.[1]
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This guide will focus on this well-established and efficient method.
Reaction Mechanism and Regioselectivity
The bromination of 2,5-dichlorotoluene is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] In this reaction, an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich aromatic ring, replacing a hydrogen atom.[2]
The regioselectivity of this reaction—that is, the position at which the bromine atom is introduced—is dictated by the directing effects of the substituents already present on the toluene ring: the methyl group (-CH₃) and the two chlorine atoms (-Cl).
-
Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[3] It donates electron density to the ring primarily through hyperconjugation, making the ring more nucleophilic.[3] The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it.[3]
-
Chlorine Atoms (-Cl): Chlorine is a deactivating group due to its strong inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic.[3] However, it is also an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at these positions.[3]
In 2,5-dichlorotoluene, the interplay of these directing effects determines the position of bromination. The methyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The chlorine at position 2 directs to positions 3 and 6, while the chlorine at position 5 directs to positions 4 and 6. The positions are numbered as follows:
Considering the combined directing effects:
-
Position 4 is strongly activated by the para-directing effect of the methyl group and the ortho-directing effect of the chlorine at position 5.
-
Position 6 is activated by the ortho-directing effect of the methyl group and the ortho-directing effect of the chlorine at position 2.
-
Position 3 is sterically hindered and electronically deactivated.
The formation of this compound as the major product indicates that the directing effect of the methyl group to the para position, reinforced by the ortho-directing effect of the chlorine at position 5, is the dominant influence.
The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).[4][5] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile (Br⁺ or a Br-Br-FeBr₃ complex) that can be attacked by the aromatic ring.[4][6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2,5-Dichlorotoluene | Starting material |
| Bromine (Br₂) | Brominating agent |
| Iron(III) bromide (FeBr₃) or Iron filings | Lewis acid catalyst |
| Dichloromethane (CH₂Cl₂) | Inert solvent |
| 10% Sodium bisulfite (NaHSO₃) solution | To quench excess bromine |
| Saturated sodium bicarbonate (NaHCO₃) solution | To neutralize acidic byproducts |
| Brine (saturated NaCl solution) | To aid in phase separation |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Dropping funnel | For controlled addition of bromine |
| Reflux condenser | To prevent loss of volatile materials |
| Gas trap (e.g., with NaOH solution) | To neutralize evolved HBr gas |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
Reaction Setup
Figure 1: Diagram of the experimental setup for the bromination of 2,5-dichlorotoluene.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dichlorotoluene (1.0 eq) and dissolve it in dichloromethane.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of iron(III) bromide (approx. 0.05 eq). If using iron filings, add a small amount along with a crystal of iodine to initiate the formation of FeBr₃ in situ.
-
Cooling: Place the reaction flask in an ice-water bath to cool the mixture to 0-5 °C.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.[7] A gas trap containing a sodium hydroxide solution should be attached to the top of the condenser to neutralize the hydrogen bromide (HBr) gas that evolves during the reaction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into an ice-cold 10% aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HBr) and then with brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
Safety Precautions
-
2,5-Dichlorotoluene: Harmful if inhaled and causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme caution in a fume hood and wear appropriate PPE, including heavy-duty gloves and a face shield.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Hydrogen Bromide Gas: A corrosive and toxic gas is evolved during the reaction. Ensure the gas trap is functioning correctly to neutralize it.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol [1] |
| CAS Number | 1807208-46-3[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and two singlets or two doublets in the aromatic region for the two aromatic protons, consistent with the 1,2,4,5-tetrasubstituted pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons (four substituted and two unsubstituted).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, C=C stretching of the aromatic ring, and C-Br and C-Cl stretching in the fingerprint region.
Conclusion
The electrophilic bromination of 2,5-dichlorotoluene provides an efficient and direct route to this compound. Careful control of the reaction conditions, particularly temperature, and a thorough understanding of the directing effects of the substituents are crucial for achieving a high yield and purity of the desired product. The detailed protocol and characterization methods provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of this important chemical intermediate.
References
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Shimizu, H., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14206-14214. [Link]
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Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. [Link]
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Prakash, G. K. S., et al. (2004). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett, 2004(12), 2218-2220. [Link]
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Wang, Q., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4455-4462. [Link]
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JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]
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Wang, Q., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ResearchGate. [Link]
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Capot Chemical. (2008). MSDS of 2,5-Dichlorotoluene. [Link]
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CPAChem. (n.d.). Safety data sheet - 2,5-Dichlorotoluene. [Link]
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PubChem. (n.d.). 4-Bromo-2-chlorotoluene. [Link]
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PubChem. (n.d.). 2,5-Dichlorotoluene. [Link]
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Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. [Link]
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Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]
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RSC Publishing. (n.d.). Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]
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Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
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PubChem. (n.d.). 4-Bromotoluene. [Link]
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An In-Depth Technical Guide to 4-Bromo-2,5-dichlorotoluene for Researchers and Drug Development Professionals
Abstract: 4-Bromo-2,5-dichlorotoluene is a polyhalogenated aromatic compound that serves as a highly functionalized and versatile intermediate in modern organic synthesis. Its strategic substitution pattern offers distinct reactive sites, making it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, chemical properties, robust synthetic methodologies, and key applications, with a focus on its utility for professionals in drug discovery and development.
Molecular Structure and Chemical Identifiers
The structural foundation of this compound is a toluene molecule (a benzene ring substituted with a methyl group) further functionalized with two chlorine atoms and one bromine atom at specific positions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-Bromo-2,5-dichloro-1-methylbenzene .
The precise arrangement of these substituents is critical to the molecule's reactivity. The methyl group at position 1, along with the chloro groups at positions 2 and 5, and the bromo group at position 4, create a unique electronic and steric environment that can be exploited in targeted chemical transformations.
Key Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 4-Bromo-2,5-dichloro-1-methylbenzene |
| CAS Number | 1000571-63-0[1] |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol [1][2] |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)Cl |
| InChI | InChI=1S/C7H5BrCl2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 |
| InChIKey | NMMXKMKQXFTETN-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of this compound requires a regioselective approach to ensure the correct placement of the halogen substituents. The most logical and industrially scalable method is the direct electrophilic bromination of 2,5-dichlorotoluene.
Causality of the Synthetic Route: Electrophilic Aromatic Substitution
The choice of electrophilic bromination is dictated by the directing effects of the substituents on the 2,5-dichlorotoluene starting material.
-
Methyl Group (-CH₃): An activating, ortho-, para- director.
-
Chloro Groups (-Cl): Deactivating, but still ortho-, para- directors.
In 2,5-dichlorotoluene, the positions available for substitution are 3, 4, and 6.
-
Position 3: ortho to the C2-chloro and meta to the C5-chloro and the methyl group.
-
Position 6: ortho to the C5-chloro and the methyl group. This position is sterically hindered.
-
Position 4: para to the activating methyl group and ortho to the C5-chloro group.
The powerful para-directing effect of the activating methyl group strongly favors substitution at the C4 position. This makes direct bromination a highly regioselective and efficient method for producing the target molecule.
Experimental Protocol: Bromination of 2,5-Dichlorotoluene
This protocol describes a standard procedure for the Lewis acid-catalyzed bromination of an activated aromatic ring.
Materials:
-
2,5-Dichlorotoluene
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2,5-dichlorotoluene (1.0 eq) in the anhydrous solvent.
-
Catalyst Addition: Add the Lewis acid catalyst, such as anhydrous FeBr₃ (0.05 eq).
-
Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add liquid bromine (1.0 eq) dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into an ice-cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
Halogenated aromatic compounds are foundational building blocks in medicinal chemistry. The presence of halogens can significantly enhance a molecule's pharmacological profile by improving metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] this compound is particularly valuable due to the differential reactivity of its halogen substituents.
Regioselective Cross-Coupling Reactions
The key to the utility of this molecule is the higher reactivity of the Carbon-Bromine bond compared to the Carbon-Chlorine bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the C4 position.
-
Suzuki Coupling: Reaction with an aryl boronic acid to form a new C-C bond, creating complex bi-aryl structures.
-
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing nitrogen-containing functional groups common in pharmaceuticals.
This regioselectivity provides a reliable and powerful tool for medicinal chemists to build molecular complexity in a controlled manner, leaving the less reactive chloro groups untouched to modulate other properties of the final compound.
Logical Application in Synthesis
Caption: Selective functionalization via Suzuki cross-coupling.
Safety and Handling
As with other polyhalogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. It is expected to be a skin, eye, and respiratory tract irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Conclusion
4-Bromo-2,5-dichloro-1-methylbenzene is a synthetic intermediate of significant value to the scientific research community, particularly those in drug discovery. Its well-defined structure allows for robust and regioselective synthesis. The molecule's true power lies in the differential reactivity of its C-Br and C-Cl bonds, which provides a strategic handle for building molecular complexity through established cross-coupling chemistries. This guide serves as a foundational resource for professionals seeking to leverage the unique synthetic potential of this versatile building block.
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An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2,5-dichlorotoluene
Introduction
4-Bromo-2,5-dichlorotoluene is a polyhalogenated aromatic hydrocarbon, a class of compounds widely utilized as versatile building blocks in organic synthesis.[1][2] With the molecular formula C₇H₅BrCl₂, this compound features a toluene ring functionalized with bromine and chlorine atoms, creating a distinct electronic structure and offering multiple sites for regioselective chemical transformations.[1] Its utility is most pronounced in the agrochemical and pharmaceutical industries, where it serves as a key intermediate for synthesizing more complex molecules, including potential herbicides and insecticides.[1][3]
The precise arrangement of three halogen substituents on the aromatic ring significantly influences the molecule's physicochemical properties. Understanding the solubility and stability of this compound is therefore of paramount importance for researchers in process development, formulation science, and regulatory affairs. This guide provides a comprehensive technical overview of these critical parameters, offering field-proven methodologies and expert insights to ensure the compound's effective and safe utilization.
Core Physicochemical Properties
A foundational understanding of a compound's intrinsic properties is essential before undertaking detailed solubility or stability studies. The properties of this compound are summarized below. It is important to note that while specific experimental data for this exact isomer is sparse in public literature, reliable data from close structural analogs and established chemical principles allow for accurate characterization.
| Property | Value / Description | Source / Rationale |
| CAS Number | 1807208-46-3 | [1] |
| Molecular Formula | C₇H₅BrCl₂ | [1] |
| Molecular Weight | 239.92 g/mol | [1] |
| Physical State | Solid at 25°C (Predicted) | Based on the increased molecular weight and symmetry compared to related liquid isomers like 4-bromo-2-chlorotoluene.[4] |
| Predicted LogP | ~4.0 - 4.5 | High lipophilicity is expected due to the presence of three halogen atoms and the hydrocarbon backbone, suggesting poor aqueous solubility.[5] |
| Reactivity | The C-Br bond is generally more reactive than C-Cl bonds in metal-catalyzed cross-coupling reactions, allowing for selective functionalization. The compound is incompatible with strong oxidizing agents. | [2][6] |
Solubility Profile: A Practical Assessment
The high LogP prediction indicates that this compound is a hydrophobic, non-polar compound. Consequently, it is expected to be practically insoluble in water but should exhibit good solubility in a range of common organic solvents.
Theoretical Solvent Selection
Based on the principle of "like dissolves like," the following solvents are recommended for solubility determination, spanning a range of polarities:
-
Non-polar: Hexane, Toluene
-
Moderately Polar: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)
-
Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol
-
Aqueous: Purified Water, Buffered solutions (pH 4.5, 7.0, 9.0)
Experimental Protocol: Isothermal Shake-Flask Method
This protocol provides a robust and reliable method for determining the equilibrium solubility of this compound.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C) is crucial for reproducibility.
-
Equilibrium Achievement: A 24-hour agitation period is typically sufficient for a solid to dissolve and reach equilibrium in the solvent. A subsequent 24-hour settling period ensures that any undissolved micro-particulates do not interfere with the analysis.
-
Centrifugation & Filtration: These steps are critical to remove all undissolved solids, ensuring that the analyzed supernatant represents the true saturated solution. Using a 0.22 µm filter is standard for removing fine particulates before chromatographic analysis.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to 25°C. Agitate the vials for 24 hours to facilitate the dissolution process and reach equilibrium.
-
Settling: Allow the vials to stand undisturbed in the same isothermal bath for an additional 24 hours.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Clarification: Centrifuge the collected aliquots at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents).
-
Quantification: Dilute the filtered saturated solution with a suitable mobile phase or solvent and quantify the concentration using a pre-validated analytical method, such as HPLC-UV or GC-FID (see Section 6).
Data Presentation: Solubility Summary
The results from the experimental protocol should be recorded in a structured table for easy comparison.
| Solvent | Polarity Index | Temperature (°C) | Experimental Solubility (mg/mL) |
| Hexane | 0.1 | 25 | [Insert Data] |
| Toluene | 2.4 | 25 | [Insert Data] |
| Dichloromethane | 3.1 | 25 | [Insert Data] |
| Ethyl Acetate | 4.4 | 25 | [Insert Data] |
| Acetonitrile | 5.8 | 25 | [Insert Data] |
| Methanol | 5.1 | 25 | [Insert Data] |
| Water | 10.2 | 25 | [Insert Data] |
Stability Profile and Forced Degradation
Stability testing is crucial for defining storage conditions, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) intentionally exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating power of analytical methods.[7]
Workflow for Comprehensive Stability Assessment
The following diagram outlines a logical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation of this compound.
Protocol 1: Hydrolytic Stability
-
Media Preparation: Prepare three buffer solutions: 0.01 N HCl (pH ~2), Purified Water (pH ~7), and 0.01 N NaOH (pH ~12).
-
Sample Preparation: Prepare stock solutions of this compound in a minimal amount of acetonitrile and dilute into each of the three aqueous media to a final concentration of ~0.5 mg/mL.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 7 days), alongside a control sample stored at 4°C.
-
Analysis: At specified time points (0, 1, 3, 7 days), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Protocol 2: Oxidative Stability
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.
-
Stress Application: Add a volume of 3% hydrogen peroxide (H₂O₂) solution. The amount may need to be optimized to achieve 5-20% degradation.
-
Incubation: Store the solution at room temperature for up to 24 hours, protected from light.
-
Analysis: Analyze at initial, intermediate, and final time points by HPLC.
Protocol 3: Thermal Stability
-
Solid State: Place a known quantity of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C) for 7 days.
-
Solution State: Prepare a solution of the compound (~0.5 mg/mL) in a suitable inert solvent (e.g., acetonitrile) and store it in the oven under the same conditions.
-
Analysis: For the solid sample, dissolve it in a solvent before analysis. Analyze both solid and solution samples at defined time points and compare them against a control sample stored at 4°C.
Protocol 4: Photostability
This protocol is based on the ICH Harmonised Tripartite Guideline Q1B.[8]
-
Light Source: Use a calibrated light source that produces a combined visible and UV output, as specified in ICH Q1B Option 1 or 2. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[8]
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.
-
Solution State: Prepare a solution in a chemically inert and photochemically stable solvent (e.g., acetonitrile) in a quartz cuvette or other transparent container.
-
-
Dark Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.
-
Exposure: Place the test and control samples in the photostability chamber. Monitor the temperature to minimize the effect of thermal degradation.
-
Analysis: After the exposure period, analyze all samples by a stability-indicating HPLC method. Compare the results from the light-exposed samples to the dark controls to determine the net effect of light.[7]
Potential Degradation Pathways
Based on the chemical structure and the outcomes of forced degradation, several degradation pathways can be postulated. The presence of multiple C-halogen bonds and a benzylic methyl group provides several sites for reaction.
-
Hydrolysis/Nucleophilic Substitution: Under basic hydrolytic conditions, the C-Br bond is the most likely site for nucleophilic substitution by a hydroxide ion, yielding 2,5-dichloro-4-hydroxytoluene. This is because the C-Br bond is weaker than the C-Cl bond.
-
Photo-degradation: UV light can induce homolytic cleavage of the C-Br or C-Cl bonds, generating aryl radicals. These highly reactive species can then abstract hydrogen atoms from the solvent or undergo further complex reactions.
-
Oxidation: The benzylic methyl group is susceptible to oxidation, which could lead to the formation of 4-bromo-2,5-dichlorobenzaldehyde and subsequently 4-bromo-2,5-dichlorobenzoic acid.[1]
Caption: Plausible degradation pathways for this compound.
Validated Analytical Methodologies
A robust, validated analytical method is the cornerstone of any solubility or stability study.[9] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable. Given the compound's predicted solid state and use in pharmaceutical contexts, HPLC is often preferred for its versatility with non-volatile degradation products.
Protocol: Reverse-Phase HPLC-UV Method Development and Validation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
1. Instrumentation and Conditions (Starting Point):
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). The C18 stationary phase is a versatile choice for non-polar to moderately polar analytes.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). This ratio is a good starting point for a hydrophobic molecule.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan with PDA detector and select a wavelength of maximum absorbance away from the solvent cutoff (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Method Validation (Self-Validating System):
-
Specificity/Selectivity: Inject blank solvent, a standard solution of the API, and samples from the forced degradation studies. The method is considered specific if the API peak is well-resolved from all degradation products and any blank peaks. A PDA detector can be used to assess peak purity.
-
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal analytical concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a placebo (if a formulation is being developed) or a blank solution with the API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[9]
-
Precision:
-
Repeatability (System Precision): Inject the same standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.[9]
-
Intermediate Precision: Have a different analyst perform the analysis on a different day with a different instrument. The results should be comparable.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified and detected, respectively, typically based on signal-to-noise ratios.
Summary and Handling Recommendations
This compound is a hydrophobic, non-polar solid with low predicted aqueous solubility. It is readily soluble in common non-polar and moderately polar organic solvents.
Based on the stability profile of structurally similar compounds and general chemical principles, the following handling and storage recommendations are provided:
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.
-
Light: The material is likely light-sensitive. It should be stored in amber or opaque containers to prevent photo-degradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
By following the protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently assess and manage the solubility and stability of this compound, ensuring its quality and integrity throughout the development lifecycle.
References
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Environment Agency of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Geshem. (n.d.). Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers. Retrieved from [Link]
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-
ResearchGate. (n.d.). Proposed pathway for the degradation of 2,5-dichlorotoluene by Ralstonia sp. strain PS12. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chlorotoluene. Retrieved from [Link]
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-
Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]
-
BfArM. (2023). Guideline on Photostability Testing. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Bromo-1,2-dichlorobenzene. Retrieved from [Link]
-
PubMed. (2007). Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. Retrieved from [Link]
-
ICL Industrial Products. (n.d.). What is Bromine: Uses, Properties. Retrieved from [Link]
-
Eawag-BBD. (1999). 1,4-Dichlorobenzene Degradation Pathway. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
Pragna Group. (n.d.). 4-Bromo Toluene. Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 4-Bromo-2,5-dichlorotoluene
This guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism responsible for the synthesis of 4-Bromo-2,5-dichlorotoluene. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this specific halogenation reaction. We will dissect the interplay of substituent effects, the role of catalysis, and the regiochemical outcome of the bromination of 2,5-dichlorotoluene.
Foundational Principles: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds through a two-step mechanism:
-
Attack of the Electrophile: The aromatic ring, acting as a nucleophile, attacks a potent electrophile (E+). This initial step is typically the slow, rate-determining phase of the reaction as it transiently disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[2][3]
-
Restoration of Aromaticity: A base in the reaction mixture abstracts a proton from the carbon atom bearing the new electrophile. This rapid step reforms the aromatic pi system, yielding the substituted product.[2][3]
The facility and regioselectivity of EAS are profoundly influenced by the electronic nature of substituents already present on the aromatic ring.[4][5] These substituents can either activate the ring, making it more reactive than benzene, or deactivate it.[6]
Substrate Analysis: The Electronic Landscape of 2,5-Dichlorotoluene
The starting material, 2,5-dichlorotoluene, presents a fascinating case study in competing substituent effects. To predict the outcome of its bromination, we must analyze the directing effects of the methyl group and the two chlorine atoms.
-
The Methyl Group (-CH₃): The methyl group is an activating substituent. It donates electron density to the aromatic ring through two primary mechanisms:
-
Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bond network.
-
Hyperconjugation: Overlap of the C-H sigma bonds of the methyl group with the pi system of the ring provides additional electron density, stabilizing the arenium ion intermediate.
As an activating group, the methyl group directs incoming electrophiles to the ortho and para positions. In 2,5-dichlorotoluene, the positions ortho to the methyl group are C2 and C6, and the para position is C4.
-
-
The Chlorine Atoms (-Cl): Halogens, such as chlorine, are a unique class of substituents. They are deactivating yet ortho, para-directing.[6] This seemingly contradictory behavior arises from the interplay of two opposing electronic effects:
-
Inductive Effect: Due to their high electronegativity, halogens are strongly electron-withdrawing through the sigma bond framework, which deactivates the ring towards electrophilic attack.
-
Resonance Effect: The lone pairs of electrons on the halogen can be donated to the aromatic ring through resonance. This effect, while weaker than the inductive withdrawal, is sufficient to stabilize the arenium ion when the attack occurs at the ortho and para positions.[7]
-
Cumulative Effects on 2,5-Dichlorotoluene:
In 2,5-dichlorotoluene, the substituents guide the incoming electrophile as follows:
-
The methyl group at C1 directs towards C2, C4, and C6.
-
The chlorine atom at C2 directs towards C1, C3, and C5.
-
The chlorine atom at C5 directs towards C2, C4, and C6.
The positions C2 and C5 are already substituted. The directing vectors of the existing substituents converge most strongly on positions C4 and C6. However, the C6 position is sterically hindered by the adjacent methyl group at C1 and the chlorine at C5. Therefore, the C4 position emerges as the most electronically activated and sterically accessible site for electrophilic attack.
The Mechanism of Bromination: A Step-by-Step Elucidation
The bromination of 2,5-dichlorotoluene to yield this compound is a classic example of electrophilic aromatic substitution that requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to proceed.[8]
Generation of the Electrophile
Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the deactivated dichlorotoluene ring. The Lewis acid catalyst is essential for generating a more potent electrophilic species.[9] FeBr₃ reacts with Br₂ to form a complex that polarizes the Br-Br bond, creating a highly electrophilic bromine atom.[10]
Reaction: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻
Nucleophilic Attack and Formation of the Sigma Complex
The π-electron system of the 2,5-dichlorotoluene ring attacks the electrophilic bromine of the Br-FeBr₃ complex. This attack is regioselective, occurring at the C4 position as dictated by the combined directing effects of the methyl and chloro substituents. This rate-determining step forms a resonance-stabilized carbocation intermediate (sigma complex).
Diagram of the reaction mechanism:
Caption: Reaction pathway for the synthesis of this compound.
Deprotonation and Catalyst Regeneration
The [FeBr₄]⁻ complex acts as a base, abstracting the proton from the C4 carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the FeBr₃ catalyst.
Reaction: C₇H₅Cl₂BrH⁺ + [FeBr₄]⁻ → C₇H₅Cl₂Br + HBr + FeBr₃
Experimental Protocol
The following is a generalized laboratory procedure for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichlorotoluene | 161.03 | 16.1 g | 0.1 |
| Bromine (Br₂) | 159.81 | 17.6 g (5.6 mL) | 0.11 |
| Iron(III) Bromide (FeBr₃) | 295.56 | 1.0 g | 0.0034 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| 10% Sodium Bisulfite (aq) | - | As needed | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 2,5-dichlorotoluene (16.1 g, 0.1 mol) and dichloromethane (100 mL). The flask is cooled in an ice bath.
-
Catalyst Addition: Anhydrous iron(III) bromide (1.0 g, 0.0034 mol) is added to the stirred solution.
-
Bromine Addition: Bromine (17.6 g, 0.11 mol) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the red-brown color of bromine has dissipated. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully poured into 100 mL of ice-cold water. The organic layer is separated and washed successively with 10% aqueous sodium bisulfite (to remove unreacted bromine), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from ethanol or by vacuum distillation.
Conclusion
The synthesis of this compound via electrophilic aromatic substitution is a process governed by the intricate interplay of inductive and resonance effects of the substituents on the aromatic ring. The activating, ortho, para-directing methyl group and the deactivating, yet ortho, para-directing chloro groups collectively favor the substitution at the C4 position. The use of a Lewis acid catalyst is imperative to generate a sufficiently potent electrophile to overcome the deactivating nature of the chlorine atoms. A thorough understanding of these mechanistic principles is crucial for predicting and controlling the outcomes of complex aromatic functionalization reactions in the field of drug development and materials science.
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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OrganicChemistryTutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
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Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
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Filo. (2025). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. [Link]
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A Technical Guide to the Research Applications of 4-Bromo-2,5-dichlorotoluene
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of available intermediates, polyhalogenated aromatic compounds stand out for their unique reactivity and potential for controlled, stepwise elaboration. 4-Bromo-2,5-dichlorotoluene is one such molecule, a polysubstituted aromatic hydrocarbon that serves as a highly versatile and valuable building block.[1] Its utility is not merely as a passive scaffold; rather, the distinct electronic environment created by the bromo, chloro, and methyl substituents provides a powerful platform for regioselective synthesis, enabling the construction of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.[1][2][3]
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the underlying principles of its reactivity. We will delve into its synthesis, core principles of chemoselectivity, and provide field-proven protocols for its application in key synthetic transformations.
Core Molecular Profile and Synthesis
Understanding the fundamental properties and synthesis of this compound is essential before its applications can be fully appreciated.
Physicochemical Data
The key properties of this compound are summarized below. This data provides the foundational knowledge for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 1807208-46-3 | [1] |
| Molecular Formula | C₇H₅BrCl₂ | [1] |
| Molecular Weight | 239.92 g/mol | [1] |
| IUPAC Name | 4-bromo-2,5-dichloro-1-methylbenzene | |
| Appearance | Typically a solid or liquid at room temperature |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Substituent nodes Me [label="H3C", pos="0,2.5!"]; Cl2 [label="Cl", pos="-2.6,1.5!"]; Cl5 [label="Cl", pos="2.6,-1.5!"]; Br4 [label="Br", pos="0,-2.5!"];
// Ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- Me; C2 -- Cl2; C4 -- Br4; C5 -- Cl5;
// Aromaticity (approximated with inner circle) node [shape=point, width=0.01, height=0.01, pos="0,0!"] center; }
Caption: Chemical structure of this compound.
Synthesis Pathway: Electrophilic Aromatic Substitution
The most direct route for preparing this compound is through the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] The existing chloro- and methyl groups on the starting material direct the incoming electrophile (bromine). The methyl group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The cumulative directing effect favors bromination at the C4 position, which is para to the methyl group and ortho to the C5-chloro group.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound via bromination of 2,5-dichlorotoluene using molecular bromine and a Lewis acid catalyst.
Materials:
-
2,5-Dichlorotoluene
-
Molecular Bromine (Br₂)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).
-
Reactant & Catalyst: Dissolve 2,5-dichlorotoluene (1.0 eq) in anhydrous DCM and add anhydrous FeCl₃ (0.05 eq) to the flask.
-
Bromination: Cool the mixture to 0°C using an ice bath. Add a solution of Br₂ (1.05 eq) in DCM dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench it by slowly adding saturated Na₂S₂O₃ solution to neutralize unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to yield pure this compound.
The Principle of Chemoselectivity: A Scientist's Perspective
The true synthetic power of this compound lies in the differential reactivity of its functional groups. This chemoselectivity allows a chemist to perform sequential, controlled transformations, which is a cornerstone of efficient and elegant synthesis.
-
Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[4] This is the most critical feature of this molecule. The carbon-bromine bond at the C4 position is significantly more reactive than the carbon-chlorine bonds at C2 and C5. This allows for selective functionalization at the C4 position (e.g., via a Suzuki or Stille coupling) while leaving the two chlorine atoms untouched for potential subsequent reactions.[4]
-
Methyl Group Reactivity: The methyl group offers two additional avenues for derivatization. It can be oxidized to a carboxylic acid using strong oxidizing agents, providing a handle for amide or ester formation.[1] Alternatively, the benzylic protons are susceptible to free-radical halogenation (e.g., using NBS and a radical initiator), converting the -CH₃ group to a -CH₂Br group, which is an excellent electrophile for nucleophilic substitution.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a model coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Schlenk flask, condenser, magnetic stirrer
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water).
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting biaryl product by column chromatography on silica gel.
Application II: Grignard Reagent Formation and Reaction
The C-Br bond is also amenable to the formation of Grignard reagents, converting the electrophilic aromatic carbon into a potent nucleophile. This transformation opens the door to reactions with a wide range of electrophiles, such as aldehydes, ketones, and CO₂. [5]
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Benzaldehyde (1.0 eq)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Three-neck flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Activation: Flame-dry a three-neck flask containing magnesium turnings and an iodine crystal under an inert atmosphere until iodine vapors are seen. Cool to room temperature.
-
Reagent Formation: Add anhydrous THF. Prepare a solution of this compound in anhydrous THF and add a small portion to the magnesium. Wait for the reaction to initiate (slight exotherm, disappearance of iodine color). Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After addition, reflux for 1-2 hours to ensure complete formation.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0°C. Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Quenching: After stirring for 1-2 hours at room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the resulting secondary alcohol by column chromatography.
Broader Applications in Drug Development and Agrochemicals
The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of bioactive molecules. Halogen atoms are known to modulate key properties such as lipophilicity, metabolic stability, and binding affinity. The ability to selectively functionalize the C4 position while retaining the chlorine atoms at C2 and C5 allows for the exploration of a chemical space that is highly relevant for creating novel herbicides, insecticides, and pharmaceutical candidates. [1][2]The derivatized core can be further modified at the remaining chlorine positions or at the methyl group to build a library of complex compounds for biological screening.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the care afforded to other halogenated aromatic compounds. Related compounds are known to cause skin, eye, and respiratory irritation. [6][7]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. [7]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This compound is far more than a simple halogenated toluene. It is a sophisticated synthetic intermediate whose value is defined by the principle of chemoselectivity. The differential reactivity of its C-Br and C-Cl bonds provides a reliable and predictable pathway for sequential modifications, making it an exemplary tool for researchers in medicinal chemistry, agrochemistry, and materials science. By understanding and leveraging its unique reactivity, scientists can streamline the synthesis of complex target molecules, accelerating the pace of discovery and innovation.
References
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- Smolecule. (2023, August 15). Buy 4-Bromo-2-chlorotoluene | 89794-02-5.
- PubChem. (n.d.). 4-Bromo-2-chlorotoluene.
- Benchchem. (n.d.). 3-Bromo-2,5-dichlorotoluene | 1000571-63-0.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Bromo-2-chlorotoluene.
- Wikipedia. (n.d.). Grignard reagent.
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Reactivity of the bromine atom in 4-Bromo-2,5-dichlorotoluene
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-2,5-dichlorotoluene
Abstract
This compound is a polysubstituted aromatic hydrocarbon that serves as a highly versatile building block in modern organic synthesis.[1] Its utility is derived from the distinct electronic and steric environment of its functional groups, particularly the differential reactivity of its halogen substituents. This guide provides an in-depth analysis of the reactivity of the C(4)-Br bond, offering a technical framework for researchers, chemists, and drug development professionals. We will explore the foundational principles governing its chemoselectivity and detail its application in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and metallation-based derivatizations. This document is intended to serve as a practical resource, bridging theoretical concepts with field-proven experimental insights and protocols.
Introduction: The Strategic Value of this compound
This compound (MW: 239.92 g/mol ) is a key intermediate whose value lies in the predictable and selective reactivity of its carbon-bromine bond.[1] The presence of three distinct functional handles—a reactive bromine atom, two less reactive chlorine atoms, and a modifiable methyl group—allows for sequential and controlled molecular elaboration. This makes it an attractive starting material in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Understanding the factors that control the reactivity of the bromine atom is paramount to leveraging this molecule's full synthetic potential.
The Electronic and Steric Landscape: A Foundation for Chemoselectivity
The reactivity of the C-Br bond in this compound is governed by the interplay of electronic and steric effects exerted by the adjacent substituents.
-
Electronic Effects: The two chlorine atoms are moderately electron-withdrawing via induction, which lowers the electron density of the aromatic ring. This can influence the rate of oxidative addition in palladium-catalyzed reactions.[4] The methyl group at C1 is weakly electron-donating. These competing electronic influences create a unique reactivity profile. Theoretical investigations on substituted aryl halides show that electron-withdrawing groups, particularly in the ortho position, can lower the activation energy for amination reactions, while electron-donating groups can have the opposite effect.[5]
-
Steric Effects: The C-Br bond at the C4 position is sterically unhindered, flanked by a hydrogen atom and a chlorine atom. The C2-Cl and C5-Cl positions provide moderate steric bulk. In many transition-metal catalyzed reactions, oxidative addition is sensitive to steric hindrance around the C-X bond.[6][7] The relatively accessible C4 position favors its selective activation over more hindered sites.
-
Bond Dissociation Energies (BDE): The primary determinant for selectivity in many cross-coupling reactions is the relative strength of the carbon-halogen bonds. The BDE for a typical aryl C-Br bond is approximately 81 kcal/mol, which is significantly lower than that of an aryl C-Cl bond (approx. 96 kcal/mol).[8] This thermodynamic difference is the fundamental reason why the C-Br bond can be selectively functionalized while leaving the C-Cl bonds intact. The general reactivity order for aryl halides in oxidative addition is C-I > C-Br ~ C-OTf > C-Cl.[9][10][11]
Key Transformations of the C-Br Bond
The C-Br bond is the primary site for transformations, enabling the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are foundational tools for C-C and C-N bond formation, proceeding via a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12][13]
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[9] The higher reactivity of the C-Br bond allows for its selective coupling.
-
Mechanistic Causality: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, which is the rate-determining step and is favored over the stronger C-Cl bonds.[4][9] Subsequent transmetalation with a boronic acid (or ester) in the presence of a base, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[9][12]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Field Insight |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is a common, air-stable precursor. Pre-formed catalyst complexes like Pd(PPh₃)₄ can simplify initiation. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, improving yields for challenging substrates.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[9] K₃PO₄ is often effective for less reactive substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | A biphasic solvent system is common. Toluene is often favored as it can help mitigate inhibition by halide salts.[11][15] |
| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barrier for oxidative addition. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a nitrogen-purged reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the mixture to 100 °C with vigorous stirring for 16 hours, monitoring by TLC or GC-MS.[11]
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[16][17] The chemoselectivity for the C-Br bond is again the guiding principle.
-
Mechanistic Causality: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the C-Br bond to Pd(0).[10][15][16] The key difference is the subsequent step where the amine displaces the halide on the palladium complex, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination then forges the C-N bond.[11][16]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a nitrogen-filled glovebox, charge a vial with this compound (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq), a palladium precatalyst (e.g., BrettPhos Pd G4, 0.05 eq), and additional ligand (e.g., BrettPhos, 0.05 eq).[11]
-
Add an anhydrous, degassed solvent such as toluene or tert-butanol.
-
Seal the vial and heat to 100 °C with stirring for 12-24 hours.
-
After cooling, partition the mixture between dichloromethane and water.[11]
-
Isolate the organic phase, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via flash chromatography.
Metallation Reactions: Generating Aryl Nucleophiles
Creating organometallic intermediates from the C-Br bond transforms the electrophilic aryl halide into a potent nucleophile, opening a different avenue for derivatization.
Treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures results in a rapid and clean bromine-lithium exchange.
-
Causality and Control: This exchange is an equilibrium process, but the formation of the more stable aryllithium and the corresponding alkyl bromide drives the reaction. The reaction must be conducted at low temperatures (typically -78 °C) in an anhydrous ether solvent (THF or diethyl ether) to prevent side reactions, such as reaction with the solvent or competing ortho-lithiation.[18] The bromine is exchanged preferentially over the less reactive chlorine atoms.
Diagram: Synthetic Utility via Lithiation
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An In-depth Technical Guide to the Derivatization of 4-Bromo-2,5-dichlorotoluene: A Versatile Intermediate in Modern Synthesis
Abstract
4-Bromo-2,5-dichlorotoluene is a polysubstituted aromatic hydrocarbon that serves as a pivotal building block in contemporary organic synthesis.[1] Its unique arrangement of three halogen atoms—one bromine and two chlorine—on a toluene scaffold imparts a distinct electronic character and differential reactivity, enabling highly regioselective transformations. This guide provides an in-depth exploration of the primary derivatization pathways for this versatile intermediate, targeting researchers, chemists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings and practical execution of key synthetic strategies, including palladium-catalyzed cross-coupling reactions, organometallic transformations via Grignard reagents, nucleophilic aromatic substitution, and functionalization of the benzylic methyl group. Each section is supported by detailed protocols, mechanistic diagrams, and authoritative references to provide a comprehensive and actionable resource for leveraging this compound in the synthesis of complex molecular architectures.
Core Molecular Analysis and Reactivity Profile
The synthetic utility of this compound stems from the hierarchical reactivity of its functional handles. The presence of three electron-withdrawing halogen atoms influences the electronic landscape of the aromatic ring, while the methyl group offers a site for benzylic modifications.[2]
Key Structural Features:
-
Differential Halogen Reactivity: The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bonds. This distinction is the cornerstone of its selective functionalization, particularly in metal-catalyzed reactions where the C-Br bond undergoes oxidative addition to a metal center (e.g., Palladium(0)) much more readily than the C-Cl bonds.[2] This allows for stepwise and controlled introduction of substituents.
-
Aromatic Ring Electronics: The cumulative inductive effect of the halogens deactivates the ring towards traditional electrophilic aromatic substitution but activates it for certain types of nucleophilic attack, especially when powerful nucleophiles are employed.
-
Benzylic Position: The methyl group provides an additional site for derivatization through oxidation or radical halogenation, further expanding the molecule's synthetic potential.
This inherent reactivity profile allows chemists to orchestrate a sequence of reactions, selectively addressing one functional site while leaving others intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the derivatization of this compound, enabling the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The higher reactivity of the C-Br bond at the C-4 position allows for selective coupling, preserving the chlorine atoms for potential future modifications.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester.[3][4] This reaction is celebrated for its mild conditions and high tolerance for various functional groups.[5]
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle.[4] A Pd(0) catalyst first undergoes oxidative addition into the more reactive C-Br bond of this compound. The subsequent transmetalation step, where the organic group from the activated boronic acid is transferred to the palladium center, is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-Aryl-2,5-dichlorotoluene
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (3.0 equiv).[6]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.02 equiv) and a suitable phosphine ligand like XPhos (0.06 equiv).[6]
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).[6]
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[7][8] This method is indispensable in pharmaceutical development, where the aryl amine moiety is a common pharmacophore.[9][10]
Mechanistic Causality: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.[11] The amine coordinates to the resulting palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu) deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[11] The choice of phosphine ligand is critical for reaction efficiency, with sterically hindered biarylphosphine ligands often providing the best results.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-Aryl-2,5-dichloro-4-methylaniline
-
Reagent Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), a suitable ligand (e.g., X-Phos, 0.05 equiv), and a strong base (e.g., NaOt-Bu or K₂CO₃, 1.5 equiv).[12]
-
Substrate Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to ambient temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic phase, concentrate, and purify the residue via column chromatography.
Grignard Reagent Formation and Electrophilic Quench
The differential reactivity of the C-Br bond also permits the formation of a Grignard reagent.[13] This classic organometallic transformation converts the electrophilic aryl halide into a potent carbon nucleophile, opening a gateway to a vast array of derivatives through reactions with various electrophiles.[14]
Workflow Causality: Magnesium metal inserts selectively into the C-Br bond, a process that can be initiated with activating agents like iodine or 1,2-dibromoethane.[13] The resulting Grignard reagent, 2,5-dichloro-4-methylphenylmagnesium bromide, is a powerful base and nucleophile. It can be reacted with electrophiles like aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or esters.[14]
Caption: General workflow for Grignard reagent formation and reaction.
Experimental Protocol: Synthesis of 2,5-Dichloro-4-methylbenzoic Acid
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Flame-dry the entire apparatus under an inert atmosphere and allow it to cool.
-
Grignard Formation: Place magnesium turnings (1.5 equiv) in the flask. Add a small crystal of iodine.[15] In the dropping funnel, place a solution of this compound (1.0 equiv) in anhydrous THF. Add a small portion of the halide solution to the magnesium and gently warm to initiate the reaction.[15] Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours.
-
Carboxylation: Cool the resulting grey-black Grignard solution in an ice-salt bath. Crush dry ice into a powder and add it portion-wise to the vigorously stirred Grignard reagent.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute HCl until the solution is acidic. This protonates the carboxylate salt.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can often be purified by recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl halides lacking strong electron-withdrawing groups (like nitro groups), SNAr can be a viable pathway under specific conditions. The cumulative electron-withdrawing effect of the three halogens can render the ring sufficiently electron-poor to be attacked by potent nucleophiles.[2][16]
Mechanistic Causality: The reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks one of the halogen-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The aromaticity is then restored by the expulsion of a halide leaving group. The regioselectivity (which halogen is replaced) can be influenced by steric factors and the specific reaction conditions, though displacement of chlorine is often favored kinetically in SNAr reactions if the ring is sufficiently activated.[2]
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Methodological & Application
Application Notes and Protocols: Regioselective Bromination of 2,5-Dichlorotoluene
Abstract
This comprehensive technical guide provides a detailed experimental protocol for the regioselective bromination of 2,5-dichlorotoluene. Halogenated aromatic compounds are crucial building blocks in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals.[1] The protocol herein describes a robust method for the synthesis of brominated 2,5-dichlorotoluene via electrophilic aromatic substitution, catalyzed by iron(III) bromide. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, product characterization, and critical safety considerations.
Mechanistic Insights: Electrophilic Aromatic Substitution
The bromination of 2,5-dichlorotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction proceeds through a well-established two-step mechanism involving the initial formation of a potent electrophile, its subsequent attack by the nucleophilic aromatic ring, and the final restoration of aromaticity.[2][3]
1.1. Generation of the Electrophile
Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the deactivated dichlorotoluene ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the Br-Br bond.[3][4][5] The FeBr₃ coordinates with one of the bromine atoms, creating a highly polarized complex that effectively acts as a source of the electrophilic bromonium ion (Br⁺).[6][7]
1.2. Regioselectivity: Directing Effects of Substituents
The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the two chlorine atoms (-Cl).
-
Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6 relative to the methyl group) through an inductive effect and hyperconjugation.[7]
-
Chlorine Atoms (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation.[1][8]
In 2,5-dichlorotoluene, the directing effects combine to favor substitution at specific positions. The primary product is typically 3-bromo-2,5-dichlorotoluene , resulting from substitution at the position ortho to the C2-chloro group and meta to the C5-chloro and methyl groups.[8] While other isomers may form, the conditions outlined in this protocol are optimized to favor this specific regiochemistry.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol
This protocol details the synthesis of 3-bromo-2,5-dichlorotoluene. All operations involving bromine should be conducted in a well-ventilated chemical fume hood.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade | CAS No. |
| 2,5-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | 16.1 g (0.1 mol) | ACS Reagent, ≥98% | 19398-61-9 |
| Bromine | Br₂ | 159.81 | 17.6 g (5.6 mL, 0.11 mol) | ACS Reagent, ≥99.5% | 7726-95-6 |
| Iron(III) Bromide, anhydrous | FeBr₃ | 295.56 | 0.5 g (catalyst) | Anhydrous, ≥98% | 10031-26-2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | ACS Reagent, ≥99.5% | 75-09-2 |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 10% (w/v) aq. solution | Laboratory Grade | 7772-98-7 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. solution | Laboratory Grade | 144-55-8 |
| Brine (sat. NaCl) | NaCl | 58.44 | Saturated aq. solution | Laboratory Grade | 7647-14-5 |
| Magnesium Sulfate, anhydrous | MgSO₄ | 120.37 | As needed | Laboratory Grade | 7487-88-9 |
2.2. Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing trap (e.g., containing sodium thiosulfate solution)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is dry. Place the flask in the heating mantle on the magnetic stirrer.
-
Charge Reactants: To the flask, add 2,5-dichlorotoluene (16.1 g, 0.1 mol), anhydrous iron(III) bromide (0.5 g), and dichloromethane (50 mL). Stir the mixture to dissolve the solids.
-
Bromine Addition: Carefully measure bromine (5.6 mL, 0.11 mol) and place it in the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over 30-45 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using a cool water bath. The reaction mixture will turn dark red-brown, and hydrogen bromide (HBr) gas will evolve. Caution: HBr is a corrosive gas. Ensure the scrubbing trap is functioning correctly.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C for DCM) for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS if desired.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 100 mL of cold water.
-
Workup: Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with a 10% sodium thiosulfate solution (2 x 50 mL) to remove unreacted bromine (the red-brown color will disappear).
-
Wash with a saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining HBr.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation to yield the pure 3-bromo-2,5-dichlorotoluene.
Caption: Experimental workflow for the bromination of 2,5-dichlorotoluene.
Product Characterization
The identity and purity of the synthesized 3-bromo-2,5-dichlorotoluene (M.W. 239.92 g/mol [9]) should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural information.[10][11][12] The spectrum is expected to show:
-
A singlet for the methyl protons (-CH₃) around δ 2.4 ppm.
-
Two singlets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the two non-equivalent aromatic protons.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) cluster should be centered around m/z 238, 240, 242, and 244, consistent with the isotopic abundances of Br and Cl.
Safety Precautions
A thorough risk assessment must be conducted before starting this experiment. Adherence to strict safety protocols is mandatory.
-
2,5-Dichlorotoluene (CAS 19398-61-9): Harmful if inhaled and causes skin irritation.[13][14][15][16] It is a combustible liquid.[14] Handle in a well-ventilated area and avoid contact with skin and eyes.[13][15]
-
Bromine (CAS 7726-95-6): Extremely toxic, corrosive, and a strong oxidizing agent.[17] It is fatal if inhaled and causes severe skin burns and eye damage.[18][19][20] Handle only in a chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[17][19] Ensure an emergency eyewash station and safety shower are immediately accessible.[13]
-
Iron(III) Bromide (CAS 10031-26-2): Corrosive and may cause skin, eye, and respiratory irritation.[5] Handle with care, avoiding dust inhalation.
-
Dichloromethane (DCM): A volatile solvent suspected of causing cancer. All handling should be performed in a fume hood.
-
Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction must be performed in a fume hood, and the exhaust gases should be passed through a scrubber containing a basic solution like sodium thiosulfate or sodium bicarbonate.
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are required at all times.[17][19]
References
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RSC Publishing. (2015). Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. RSC Advances. [Link]
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National Center for Biotechnology Information. (n.d.). Ferric bromide. PubChem. [Link]
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SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine. [Link]
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Wikipedia. (n.d.). Iron(III) bromide. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
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Tata Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
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CPAchem. (n.d.). Safety data sheet - 2,5-Dichlorotoluene. [Link]
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RSC Publishing. (2014). Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. RSC Advances. [Link]
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Capot Chemical. (2008). MSDS of 2,5-Dichlorotoluene. [Link]
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Study.com. (n.d.). Video: Bromination of Acetanilide | Mechanism & Steps. [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dichlorotoluene. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-2,3-dichloro-5-methylbenzene. PubChem. [Link]
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Organic Syntheses. (n.d.). o-BROMOTOLUENE. Organic Syntheses Procedure. [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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ResearchGate. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]
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National Center for Biotechnology Information. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central. [Link]
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ACS Publications. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega. [Link]
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YouTube. (2018). 18.2a EAS Bromination and Chlorination. [Link]
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Organic Syntheses. (n.d.). p-BROMOTOLUENE. Organic Syntheses Procedure. [Link]
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SlideServe. (2010). Electrophilic Aromatic Substitution (Bromination of Toluene). [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. PubChem. [Link]
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Wiley Online Library. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal. [Link]
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Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]
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Synthesis of pharmaceutical intermediates from 4-Bromo-2,5-dichlorotoluene
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2,5-dichlorotoluene
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). This compound emerges as a highly valuable and versatile scaffold for synthetic chemists. Its unique substitution pattern—a reactive bromine atom, two chlorine atoms, and an oxidizable methyl group—offers multiple, orthogonal handles for molecular elaboration. The bromine atom is particularly amenable to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it the primary site for initial transformations.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for the synthetic transformations of this compound into a variety of key pharmaceutical intermediates. We will explore Grignard reactions, palladium-catalyzed cross-couplings, and functional group transformations, offering field-proven insights to empower your synthetic campaigns.
Strategic Overview of Synthetic Pathways
The reactivity of this compound is dominated by the greater lability of the C-Br bond compared to the C-Cl bonds. This inherent difference allows for selective functionalization at the bromine position. The methyl group provides a secondary site for modification through oxidation. This strategic map outlines the primary synthetic routes available from this starting material.
Caption: Synthetic pathways from this compound.
Organometallic Intermediate Formation: The Gateway to C-C Bonds
The generation of organometallic reagents is a foundational step for creating new carbon-carbon bonds. The difference in reactivity between the aryl-bromide and aryl-chloride bonds in this compound allows for the regioselective formation of these intermediates.
Grignard Reagent Formation
The preparation of a Grignard reagent is a classic and reliable method.[1] The key is to ensure anhydrous conditions to prevent quenching of the highly basic organometallic species.
Causality and Experimental Choice:
-
Reactivity: The C-Br bond is significantly more reactive towards magnesium insertion than the C-Cl bonds, ensuring selectivity.
-
Initiation: The reaction can be sluggish to start. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators.[1] The iodine cleans the magnesium surface, while 1,2-dibromoethane reacts to form ethene and MgBr₂, an exothermic process that helps initiate the desired reaction.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent (the "Schlenk equilibrium").
Protocol 1: Synthesis of (2,5-Dichloro-4-methylphenyl)magnesium bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas to remove adsorbed moisture.
-
Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
-
Initiation: Add a small portion (~10%) of the substrate solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.[1]
-
Addition: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath if the reaction becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at reflux for an additional 1-2 hours until most of the magnesium is consumed. The resulting dark grey-brown solution is the Grignard reagent, ready for use in subsequent reactions (e.g., with aldehydes, ketones, or CO₂).
Organolithium Reagent via Halogen-Metal Exchange
Halogen-metal exchange using an alkyllithium reagent like n-butyllithium is an alternative to Grignard formation.[2] This reaction is typically faster and can be performed at lower temperatures.
Causality and Experimental Choice:
-
Kinetics: The exchange is a rapid equilibrium that is driven forward by the formation of the more stable organolithium species and the alkyl halide (e.g., n-butyl bromide).
-
Temperature: The reaction is highly exothermic and is usually conducted at low temperatures (-78 °C, dry ice/acetone bath) to prevent side reactions, such as reaction with the solvent or decomposition.
Protocol 2: Synthesis of (2,5-Dichloro-4-methylphenyl)lithium
-
Apparatus Setup: Use a flame-dried, three-necked flask under a positive pressure of nitrogen/argon, equipped with a low-temperature thermometer.
-
Reaction:
-
Dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq., typically as a solution in hexanes) via syringe, keeping the internal temperature below -70 °C.
-
-
Completion: Stir the reaction mixture at -78 °C for 1 hour. The resulting solution of the organolithium reagent is ready for reaction with an electrophile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the modular construction of complex molecules.[3][4] this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging Bi-aryl Scaffolds
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[5] It is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[3][5] Aromatic ketones, which are important pharmaceutical intermediates, can be synthesized using this method.[6][7]
Mechanism and Key Components:
-
Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Ligand: A phosphine ligand (e.g., PPh₃, SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio). Degassing (by bubbling nitrogen or argon through the solvent for 15-30 minutes) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the bi-aryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction couples an aryl halide with a primary or secondary amine.[9]
Causality and Experimental Choice:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). These ligands promote the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine without competing as a nucleophile.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.06 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried flask.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq.) and morpholine (1.2 eq.).
-
Reaction: Seal the flask and heat to 80-110 °C. Monitor the reaction for the disappearance of the starting material.
-
Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting aryl amine by column chromatography or crystallization.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] It is exceptionally useful for synthesizing complex molecules, including many pharmaceuticals.[10] The reaction typically employs a dual-catalyst system.
Mechanism and Key Components:
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species undergoes oxidative addition with the aryl halide.
-
Copper Co-catalyst: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex.[10][11]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both to deprotonate the alkyne and to act as the solvent.
Protocol 5: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed triethylamine, followed by phenylacetylene (1.1 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and water. Filter to remove insoluble salts. Separate the organic layer, wash with ammonium chloride solution (to remove copper), then water and brine. Dry and concentrate.
-
Purification: Purify by column chromatography to obtain the desired aryl alkyne.
Cyanation: Installation of the Nitrile Functional Group
The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. Palladium-catalyzed cyanation of aryl bromides provides a reliable route to aryl nitriles.[12]
Causality and Experimental Choice:
-
Cyanide Source: While toxic sources like KCN or NaCN can be used, safer alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred in modern synthesis as they are less toxic and inexpensive.[12][13]
-
Catalyst: A palladium catalyst, often with a specialized ligand, is required to facilitate the C-CN bond formation.[12]
Protocol 6: Palladium-Catalyzed Cyanation
-
Reaction Setup: Combine this compound (1.0 eq.), Pd(OAc)₂ (0.05 eq.), a suitable ligand like dppf (0.10 eq.), and K₄[Fe(CN)₆] (0.5 eq.) in a flask.
-
Solvent and Base: Add a polar aprotic solvent like DMF or NMP and a base such as sodium carbonate (0.2 eq.).
-
Reaction: Heat the mixture under an inert atmosphere to 120-140 °C for several hours.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer should be washed thoroughly with water and brine to remove the solvent and inorganic salts.
-
Purification: After drying and concentrating the organic phase, purify the crude nitrile by chromatography or crystallization.
| Reaction Type | Typical Catalyst System | Base | Solvent | Temperature (°C) | Key Intermediate |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | 80-110 | Bi-aryl |
| Buchwald-Hartwig | Pd₂(dba)₃/Bulky Ligand | NaOt-Bu | Toluene, Dioxane | 80-110 | Aryl Amine |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Amine or THF | 25-60 | Aryl Alkyne |
| Cyanation | Pd(OAc)₂/dppf | Na₂CO₃ | DMF, NMP | 120-140 | Aryl Nitrile |
| Table 1: Comparison of Key Cross-Coupling Reactions. |
Oxidation of the Benzylic Methyl Group
The methyl group on the aromatic ring is a valuable synthetic handle that can be oxidized to an aldehyde or a carboxylic acid, providing key functionalities for further derivatization, such as amide bond formation or reductive amination.
Synthesis of 2,5-Dichloro-4-bromobenzaldehyde
Selective oxidation of the methyl group to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Causality and Experimental Choice:
-
Reagent: Chromium-based reagents like pyridinium chlorochromate (PCC) are effective for this transformation.[14] However, due to the toxicity of chromium, alternative methods using reagents like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) are often explored, especially for activated benzylic positions.
-
Control: The reaction must be carefully monitored to maximize the yield of the aldehyde and minimize the formation of the carboxylic acid byproduct.
Protocol 7: Oxidation to Aldehyde using MnO₂
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq. by weight). The activity of MnO₂ can vary, so a significant excess is often required.
-
Reaction: Stir the suspension vigorously at reflux. The reaction is typically slow and may require 24-48 hours. Monitor by GC-MS.
-
Workup: Upon completion, cool the mixture and filter it through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with the solvent.
-
Purification: Concentrate the filtrate and purify the resulting aldehyde by column chromatography or recrystallization.
Synthesis of 2,5-Dichloro-4-bromobenzoic Acid
Stronger oxidizing agents will convert the methyl group directly to a carboxylic acid. This is often a more straightforward and higher-yielding reaction than the partial oxidation to an aldehyde.
Causality and Experimental Choice:
-
Reagent: Potassium permanganate (KMnO₄) under basic conditions is a classic, powerful, and cost-effective oxidant for this purpose. The reaction proceeds via the aldehyde, which is rapidly oxidized further.[15] Other strong oxidants include chromic acid.[16]
-
Conditions: The reaction is typically run in an aqueous solution with heating to ensure sufficient reactivity. An acidic workup is required to protonate the carboxylate salt formed under basic conditions.
Protocol 8: Oxidation to Carboxylic Acid using KMnO₄
-
Reaction Setup: Suspend this compound (1.0 eq.) in a mixture of water and pyridine (to aid solubility). Add potassium permanganate (KMnO₄, ~3.0 eq.) in portions.
-
Reaction: Heat the mixture to reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue heating until the purple color persists.
-
Workup: Cool the reaction mixture and filter off the MnO₂. Acidify the filtrate with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
| Intermediate | Molecular Weight | Typical Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| Aldehyde | 254.36 | 60-75% | 108-110 | ~10.2 (s, 1H, CHO), ~7.8 (s, 1H, ArH), ~7.7 (s, 1H, ArH) |
| Carboxylic Acid | 270.36 | 85-95% | 205-207 | ~11.0 (br s, 1H, COOH), ~8.0 (s, 1H, ArH), ~7.8 (s, 1H, ArH) |
| Table 2: Characterization Data for Oxidized Intermediates (Expected Values). |
Conclusion
This compound stands out as a strategically important starting material in medicinal chemistry and process development. Its differentiated halogen atoms and oxidizable methyl group provide a robust platform for creating a diverse array of pharmaceutical intermediates. By leveraging well-established and powerful synthetic methods such as Grignard reactions and palladium-catalyzed cross-couplings, chemists can efficiently access novel bi-aryl, amino-aryl, and alkynyl-aryl structures. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this versatile building block.
References
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Al-Masum, M., & El-Sikhry, H. (2012). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 17(9), 10406-10421. [Link]
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Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition) 2005-II. [Link]
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Panke, S., & Wubbolts, M. (2005). Advances in biocatalytic synthesis of pharmaceutical intermediates. Current Opinion in Chemical Biology, 9(2), 188-194. [Link]
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Wang, Y., et al. (2010). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148-7155. [Link]
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Eckhardt, M., et al. (2010). ChemInform Abstract: Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes. ResearchGate. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Lapkin, A. A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
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Dhudshia, B., & Thadani, A. N. (2006). Organoborane coupling reactions (Suzuki coupling). Journal of the American Chemical Society, 128(44), 14382-14383. [Link]
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Lapkin, A. A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. [Link]
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Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. [Link]
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da Silva, N. A. A., & Martins, D. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
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ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). [Link]
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Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
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Starikova, A. A., et al. (2020). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. Chemistry – An Asian Journal, 15(15), 2351-2358. [Link]
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Master Organic Chemistry. Oxidation of aldehydes to carboxylic acids using Cr(VI). [Link]
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Viciosa, M. T., & Nolan, S. P. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 58, 1-38. [Link]
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Nakao, Y. (2021). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 121(1), 327-353. [Link]
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Shee, M., Shah, S. S., & Singh, N. D. P. (2022). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 58(65), 9091-9094. [Link]
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Chemguide. oxidation of aldehydes and ketones. [Link]
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da Silva, N. A. A., & Martins, D. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
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ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
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Technical University of Denmark. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
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Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 205-214. [Link]
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University of California, Irvine. OXIDATIONS 5. [Link]
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Sikk, L., Tammiku-Taul, J., Burk, P., & Kotschy, A. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025-3033. [Link]
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Application Notes and Protocols: The Strategic Role of 4-Bromo-2,5-dichlorotoluene in the Synthesis of Organophosphate Insecticides
Introduction: The Molecular Blueprint for Crop Protection
In the landscape of modern agrochemical development, the strategic selection of starting materials is paramount to achieving efficacy, selectivity, and economic viability. Halogenated aromatic compounds are a cornerstone of this synthetic enterprise, offering a versatile scaffold for the construction of complex active ingredients. Among these, 4-Bromo-2,5-dichlorotoluene stands out as a pivotal intermediate. Its specific substitution pattern of bromine and chlorine atoms, combined with the reactive methyl group, provides a unique molecular blueprint for the synthesis of potent agrochemicals. This technical guide elucidates the application of this compound as a precursor in the synthesis of the organophosphate insecticide, Bromophos, providing in-depth protocols and mechanistic insights for researchers and drug development professionals.
The core value of this compound lies in its role as a precursor to 4-bromo-2,5-dichlorophenol, the key building block for Bromophos.[1][2] The toluene derivative can be synthesized via the electrophilic aromatic substitution of 2,5-dichlorotoluene.[3] The subsequent conversion of the methyl group to a hydroxyl group is a critical transformation, enabling the final phosphorylation step. This multi-step synthesis highlights the importance of robust and well-characterized intermediates in the agrochemical production pipeline.
Core Application: Synthesis of the Organophosphate Insecticide Bromophos
Bromophos, chemically known as O,O-dimethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate, is a non-systemic insecticide and acaricide effective against a range of biting and sucking insects.[1][2][4] Its mechanism of action is typical of organophosphates: the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system of insects, leading to paralysis and death.[4] The synthesis of Bromophos is a prime example of the industrial application of this compound, proceeding through the key intermediate, 4-bromo-2,5-dichlorophenol.
The overall synthetic pathway can be envisioned as a two-stage process:
-
Stage 1: Synthesis of the Phenolic Intermediate. This involves the conversion of this compound to 4-bromo-2,5-dichlorophenol. Industrially, related phenols are often synthesized from precursors like dichloroaniline.[5] For the purpose of this guide, we will also consider the plausible conversion from the toluene derivative.
-
Stage 2: Phosphorylation to Yield Bromophos. The synthesized 4-bromo-2,5-dichlorophenol is then reacted with a phosphorylating agent to introduce the thiophosphate moiety.
Visualizing the Synthesis Pathway
Sources
Application Notes & Protocols: 4-Bromo-2,5-dichlorotoluene as a Versatile Building Block for Functional Materials
Abstract
4-Bromo-2,5-dichlorotoluene is a polysubstituted aromatic hydrocarbon that serves as a highly versatile building block in modern organic synthesis.[1] Its unique arrangement of a methyl group and three distinct halogen atoms—one bromine and two chlorines—on a benzene ring provides a powerful platform for regioselective transformations. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, enabling chemists to perform sequential, controlled cross-coupling and substitution reactions. This guide provides detailed protocols and expert insights into leveraging this compound for the synthesis of complex functional materials, with applications spanning pharmaceuticals, agrochemicals, and materials science.[2][3]
Physicochemical Properties & Strategic Handling
A thorough understanding of the substrate's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1807208-46-3 | [1] |
| Molecular Formula | C₇H₅BrCl₂ | [1] |
| Molecular Weight | 239.92 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Boiling Point | ~212 °C | [4] |
| Density | ~1.54 g/mL at 25 °C | [4] |
Safety & Handling: As with other halogenated aromatic compounds, this compound should be handled with caution in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is considered an irritant to the skin, eyes, and respiratory system.
Core Reactivity: A Platform for Regioselective Synthesis
The synthetic power of this compound stems from the hierarchical reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bonds towards oxidative addition to a Pd(0) center. This allows for selective functionalization at the C4 position while leaving the C2 and C5 chloro-substituents intact for subsequent transformations.
Figure 1: Reactivity map of this compound.
Protocol 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds which are common motifs in pharmaceuticals and organic electronics.[5][6] This protocol details the selective coupling at the C-Br position.
Experimental Protocol
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %).
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,5-dichloro-4-aryl-toluene product.
| Parameter | Expected Outcome |
| Typical Yield | 75-95% |
| Reaction Time | 4-12 hours |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Scientist's Notes (Causality):
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[7] For more challenging substrates, other ligand/precatalyst systems may be employed.
-
Base and Solvent System: The use of a base like K₃PO₄ is essential to activate the boronic acid, facilitating the transmetalation step of the catalytic cycle.[6][8] The dioxane/water solvent system is effective at dissolving both the organic substrate and the inorganic base.[6]
Protocol 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.[9][10][11] This protocol demonstrates the selective amination at the C-Br position.
Experimental Protocol
Figure 3: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and a phosphine ligand (e.g., X-Phos, 2-4 mol %) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated aluminum block at 100-110 °C and stir.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS analysis of small aliquots. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired N-aryl amine.
| Parameter | Expected Outcome |
| Typical Yield | 70-90% |
| Reaction Time | 6-24 hours |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Scientist's Notes (Causality):
-
Ligand Choice: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[12] Sterically hindered, electron-rich dialkylbiaryl phosphine ligands like X-Phos are highly effective as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[13]
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is required to deprotonate the amine or the intermediate palladium-amido complex, facilitating the catalytic cycle.[12]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Therefore, rigorous exclusion of air and moisture is paramount for achieving high yields and good catalyst turnover.[12]
Protocol 3: Synthesis of Benzophenone Scaffolds via Friedel-Crafts Acylation
Benzophenones are a class of compounds with significant applications in medicinal chemistry, photochemistry, and polymer science.[14] this compound can be a precursor to dichlorinated benzoyl chlorides, which can then undergo Friedel-Crafts acylation with an aromatic substrate to yield highly substituted benzophenones.
Experimental Protocol
This protocol assumes the prior oxidation of the methyl group of this compound to a carboxylic acid and subsequent conversion to the acid chloride (4-bromo-2,5-dichlorobenzoyl chloride).
Figure 4: Reaction scheme for Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the aromatic substrate (e.g., toluene, 1.5 equiv) and a dry solvent like dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 equiv), portion-wise.
-
Acyl Chloride Addition: Add a solution of 4-bromo-2,5-dichlorobenzoyl chloride (1.0 equiv) in DCM dropwise to the stirring suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. The reaction often produces HCl gas, which should be vented through a bubbler.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once complete, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by recrystallization or column chromatography to yield the target benzophenone.[15]
| Parameter | Expected Outcome |
| Typical Yield | 60-85% |
| Reaction Time | 2-6 hours |
| Characterization | ¹H NMR, IR Spectroscopy, Mass Spectrometry |
Scientist's Notes (Causality):
-
Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃ or FeCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is the active species that performs the electrophilic aromatic substitution.[15][16]
-
Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst. Therefore, using oven-dried glassware and anhydrous solvents is essential.
References
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH). [Link]
- A process for the preparation of substituted benzophenones.
-
Experimental Chemistry II Poster Abstracts. Oregon State University. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Reaction.com. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. National Institutes of Health (NIH). [Link]
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Palladium-catalyzed cross-coupling with 4-Bromo-2,5-dichlorotoluene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,5-dichlorotoluene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with this compound. This versatile building block, featuring a reactive C-Br bond and two C-Cl bonds, offers a strategic entry point for the synthesis of complex, multi-substituted aromatic compounds. This document delves into the core mechanistic principles of palladium catalysis and presents field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental design choices, from ligand and base selection to reaction optimization, is explained to ensure both scientific integrity and successful implementation.
Introduction: The Strategic Utility of this compound
This compound is a valuable tri-substituted aromatic substrate in modern organic synthesis. Its utility stems from the differential reactivity of its aryl halides in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust carbon-chlorine bonds.[1][2] This chemoselectivity allows for the precise, stepwise functionalization of the aromatic ring, making it an ideal scaffold for building complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and organic materials.[3]
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern chemistry recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance and mild reaction conditions.[4][5] This guide focuses on three of the most impactful transformations for derivatizing this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Core Concepts in Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the catalytic cycle and the roles of its key components is crucial for successful reaction design and troubleshooting. Nearly all palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the aryl-halide bond (Ar-X). This step converts the palladium center from Pd(0) to Pd(II), forming a new organopalladium complex. The reactivity order for halides is generally I > Br > OTf >> Cl, which underpins the selective coupling at the C-Br bond of our substrate.[9][10]
-
Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.[10][11] This step often requires activation by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product (Ar-R'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Key Reaction Components
-
Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are critical for catalyst performance. They stabilize the palladium center, enhance its solubility, and modulate its electronic and steric properties.[13][14] Electron-rich, bulky ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) accelerate both oxidative addition and reductive elimination, which is essential for coupling less reactive substrates like aryl chlorides or sterically hindered partners.[9][14][15]
-
Base: The base plays a crucial role, particularly in the Suzuki and Buchwald-Hartwig reactions. In Suzuki coupling, the base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[16][17][18] In Buchwald-Hartwig amination, it deprotonates the amine or the intermediate Pd-amine complex.[19] Common choices include carbonates (Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).
-
Solvent: The choice of solvent depends on the specific reaction, the solubility of the reagents, and the required temperature. Common solvents include toluene, dioxane, THF, and DMF, often with water in a biphasic mixture for Suzuki reactions.[1]
Application & Protocols: Coupling with this compound
The following protocols provide detailed, field-proven methodologies for key transformations. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.
Caption: Standard experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is one of the most powerful methods for constructing biaryl structures. Here, we couple this compound with an arylboronic acid.[10][18] The choice of a moderately strong base like K₃PO₄ or K₂CO₃ is effective for activating the boronic acid without promoting unwanted side reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2,5-dichloro-4-methyl-1,1'-biphenyl
| Parameter | Value / Reagent | Notes |
| Aryl Halide | This compound | 1.0 mmol, 1.0 equiv. |
| Boronic Acid | Phenylboronic acid | 1.2 mmol, 1.2 equiv. |
| Pd Precatalyst | Pd(OAc)₂ | 0.02 mmol, 2 mol% |
| Ligand | SPhos | 0.04 mmol, 4 mol% |
| Base | K₃PO₄ | 2.0 mmol, 2.0 equiv. |
| Solvent | Toluene / H₂O | 10 mL (10:1 ratio) |
| Temperature | 100 °C | |
| Typical Yield | >90% | Highly dependent on purity of reagents. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (238.4 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add toluene (10 mL) and water (1 mL) via syringe. Stir the mixture and sparge with nitrogen for 15 minutes to degas.
-
In a separate vial under nitrogen, quickly weigh and add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL of degassed toluene to form a catalyst solution.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the formation of aryl amines, a critical linkage in many pharmaceutical compounds.[19][20] It typically requires a strong, non-nucleophilic base like sodium tert-butoxide and a bulky, electron-rich phosphine ligand to facilitate the coupling of the amine with the aryl halide.[21]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-(2,5-dichloro-4-methylphenyl)morpholine
| Parameter | Value / Reagent | Notes |
| Aryl Halide | This compound | 1.0 mmol, 1.0 equiv. |
| Amine | Morpholine | 1.2 mmol, 1.2 equiv. |
| Pd Precatalyst | Pd₂(dba)₃ | 0.01 mmol, 1 mol% Pd |
| Ligand | XPhos | 0.03 mmol, 3 mol% |
| Base | NaOt-Bu | 1.4 mmol, 1.4 equiv. |
| Solvent | Toluene | 10 mL |
| Temperature | 110 °C | |
| Typical Yield | >90% | Base is air and moisture sensitive. |
Step-by-Step Procedure:
-
In a glovebox, add sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox. Add this compound (238.4 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen three times.
-
Add dry, degassed toluene (10 mL) followed by morpholine (104.5 µL, 1.2 mmol) via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
After completion, cool to room temperature and quench carefully by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl morpholine.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating arylalkynes.[3][22] The classical protocol uses a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the formation of a copper-acetylide intermediate.[2][23][24] An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and, in some cases, the solvent.
Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Protocol: Synthesis of 1-(2,5-dichloro-4-methylphenyl)-2-phenylethyne
| Parameter | Value / Reagent | Notes |
| Aryl Halide | This compound | 1.0 mmol, 1.0 equiv. |
| Alkyne | Phenylacetylene | 1.1 mmol, 1.1 equiv. |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 0.015 mmol, 1.5 mol% |
| Co-catalyst | Copper(I) Iodide (CuI) | 0.03 mmol, 3 mol% |
| Base | Triethylamine (TEA) | 5 mL |
| Solvent | Toluene | 5 mL |
| Temperature | 70 °C | |
| Typical Yield | >85% | Protect from light to prevent alkyne homocoupling. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (238.4 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Seal the flask, evacuate and backfill with nitrogen three times.
-
Add dry, degassed toluene (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.
-
Place the flask in a preheated oil bath at 70 °C and stir for 6-8 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove catalyst residues and salts, washing the pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using hexanes) to obtain the pure arylalkyne.
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
He, J., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
ResearchGate. (2007). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. RSC Publishing. [Link]
-
The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Royal Society of Chemistry. (2024). Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. [Link]
-
ResearchGate. (2007). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ResearchGate. [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Lumen Learning. [Link]
-
ResearchGate. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
ResearchGate. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ACS Publications. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. ACS Publications. [Link]
-
ResearchGate. (2001). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. ResearchGate. [Link]
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Application Note & Protocol: Selective Formation of (2,5-dichloro-4-methylphenyl)magnesium Bromide
Abstract
This document provides a detailed protocol and in-depth application notes for the synthesis of the Grignard reagent (2,5-dichloro-4-methylphenyl)magnesium bromide from 4-Bromo-2,5-dichlorotoluene. The formation of Grignard reagents from polyhalogenated aromatic systems presents a significant synthetic challenge, requiring careful control of reaction conditions to ensure chemoselectivity and minimize side-product formation. This guide addresses the critical parameters for selectively cleaving the more labile carbon-bromine bond while preserving the carbon-chlorine bonds. We delve into the underlying mechanism, magnesium activation, solvent effects, and strategies to mitigate the primary side reaction, Wurtz-type coupling. This protocol is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis.
Scientific Principles and Mechanistic Overview
The formation of a Grignard reagent is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds through the reversal of polarity (umpolung) at a carbon center.[1] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[2]
Mechanism: The synthesis is understood to proceed via a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[3][4]
-
Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital of the C-Br bond of this compound, forming a radical anion.
-
Fragmentation: This transient species rapidly fragments to form an aryl radical and a bromide anion.
-
Radical Recombination: The aryl radical and a magnesium radical cation ([Mg•]+) on the metal surface combine to form the organomagnesium species.[4]
Chemoselectivity (C-Br vs. C-Cl): The successful synthesis of (2,5-dichloro-4-methylphenyl)magnesium bromide hinges on the differential reactivity of the carbon-halogen bonds. The order of reactivity for Grignard formation is I > Br > Cl > F.[1][5] This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, allowing magnesium to insert selectively at the bromine-substituted position under controlled conditions.
The Role of Ethereal Solvents: Aprotic ethereal solvents, such as Tetrahydrofuran (THF) or diethyl ether, are essential for Grignard reagent formation.[6] They serve two primary functions:
-
Solvation: They dissolve the organohalide substrate.
-
Stabilization: The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, forming a stabilizing complex.[7][8] This solvation is crucial for maintaining the reagent's reactivity and preventing its precipitation. In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the RMgX species and the corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[4]
Visualization of Reaction Pathways
The following diagrams illustrate the intended synthetic route and the primary competing side reaction.
Detailed Experimental Protocol
This protocol details the formation of (2,5-dichloro-4-methylphenyl)magnesium bromide on a laboratory scale. Extreme caution must be exercised to ensure all glassware is flame-dried and the reaction is conducted under a strictly anhydrous, inert atmosphere. [9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | e.g., Sigma-Aldrich | Store in a desiccator. |
| Magnesium Turnings | Grignard Grade | e.g., Sigma-Aldrich | Store under inert gas; avoid oxidized turnings. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | e.g., Acros Organics | Inhibitor-free. From a freshly opened bottle or distilled from sodium/benzophenone. |
| Iodine | Crystal, Reagent | e.g., Fisher Scientific | Used as an activating agent. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier | For maintaining an inert atmosphere. |
| Hydrochloric Acid | 1 M solution | N/A | For quenching and workup. |
| Anhydrous Sodium Sulfate | Reagent Grade | N/A | For drying. |
Equipment Setup
-
Three-neck round-bottom flask (250 mL), flame-dried under vacuum and cooled under inert gas.
-
Reflux condenser with an inert gas inlet/bubbler.
-
Addition funnel (125 mL), oven-dried and assembled hot.
-
Magnetic stirrer and stir bar.
-
Heating mantle.
-
Schlenk line or manifold for inert gas handling.
Step-by-Step Procedure
-
Preparation: Place magnesium turnings (1.5 g, 61.7 mmol, 1.2 equiv) into the flame-dried three-neck flask. Add a magnetic stir bar. Assemble the condenser and addition funnel. Evacuate the system gently and backfill with argon. Repeat this cycle three times. Maintain a positive pressure of argon throughout the reaction.
-
Magnesium Activation: Add one small crystal of iodine to the flask containing the magnesium.[10][11] The iodine will initially create a brown vapor. Gently warm the flask with a heat gun until the iodine vapor sublimes and deposits on the metal surface. The purpose is to etch the passivating magnesium oxide layer.[4][12]
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (13.0 g, 51.4 mmol, 1.0 equiv) in 80 mL of anhydrous THF. Transfer this solution to the addition funnel via cannula.
-
Reaction Initiation: Add approximately 10 mL of the halide/THF solution from the addition funnel to the activated magnesium turnings. The brown color from the iodine should begin to fade. The reaction is initiated when bubbling is observed on the magnesium surface and a gentle exotherm is detected.[13] The solution may also become cloudy. If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun. If initiation is still difficult, a single drop of 1,2-dibromoethane can be added as an "entrainer".[14][15]
-
Controlled Addition: Once the reaction is initiated and self-sustaining (gentle reflux), begin the dropwise addition of the remaining halide solution from the addition funnel. The rate of addition should be controlled to maintain a steady, gentle reflux without the need for external heating. This slow addition is critical to keep the concentration of the unreacted aryl bromide low, thereby minimizing Wurtz coupling.[16][17] The total addition time should be approximately 60-90 minutes.
-
Completion: After the addition is complete, the reaction mixture will typically appear as a grayish-brown, cloudy suspension. Gently heat the mixture to reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Usage: Cool the reaction mixture to room temperature. The resulting solution of (2,5-dichloro-4-methylphenyl)magnesium bromide is now ready for use in subsequent synthetic steps. The concentration can be determined via titration if required.[18]
Application Notes & Troubleshooting
-
The Criticality of Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, including atmospheric moisture, alcohols, or water in the solvent.[5][19] This is why flame-drying glassware and using anhydrous solvents under an inert atmosphere is non-negotiable for success.
-
Troubleshooting Initiation (Induction Period): Grignard reactions are notorious for having an induction period.[4] If the reaction fails to initiate:
-
Mechanical Activation: Briefly stop the stirring and crush a few pieces of magnesium against the side of the flask with a dry glass rod. This exposes a fresh, unoxidized metal surface.[10]
-
Chemical Activation: As mentioned in the protocol, a small amount of 1,2-dibromoethane is a highly effective entrainment agent. It reacts readily to form ethylene gas and MgBr₂, cleaning and activating the magnesium surface.[14][20]
-
-
Minimizing Wurtz Coupling: The primary side reaction is the coupling of the newly formed Grignard reagent with unreacted aryl bromide to form 2,2',5,5'-tetrachloro-4,4'-dimethyl-1,1'-biphenyl.[3][16] This is an irreversible loss of material. The most effective mitigation strategies are:
-
Visual Indicators: A successful Grignard formation is often accompanied by a noticeable exotherm, bubbling at the metal surface, and the formation of a cloudy, grayish precipitate (magnesium salts). The disappearance of the initial iodine color is the first sign of initiation.
Summary of Critical Parameters
| Parameter | Recommended Value / Condition | Rationale |
| Atmosphere | Anhydrous, Inert (Argon or N₂) | Prevents quenching of the highly basic Grignard reagent by moisture or O₂.[5] |
| Solvent | Anhydrous THF | Stabilizes the Grignard reagent via coordination and is a good solvent for aryl halides.[1][8] |
| Mg Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete conversion of the aryl bromide, accounting for the passivated surface. |
| Mg Activation | Iodine crystal / gentle heating | Chemically etches the passivating MgO layer to expose reactive Mg(0).[4][21] |
| Aryl Bromide Addition | Slow, dropwise addition to maintain gentle reflux | Minimizes local concentration of the halide, thus suppressing the Wurtz coupling side reaction.[16][17] |
| Reaction Temperature | ~66 °C (Refluxing THF) | Provides sufficient energy for the reaction while allowing for control of the exotherm. |
References
-
Vertex AI Search Result[7]: Explanation of why ethers are good solvents for Grignard reagents due to their aprotic nature and ability to solvate the magnesium ion.
-
Vertex AI Search Result[20]: Details on activation of magnesium using DIBAH and the entrainment method with 1,2-dibromoethane for large-scale synthesis.
-
Vertex AI Search Result[22]: Overview of Grignard reagent preparation, highlighting the importance of surface area and the hindrance caused by magnesium oxide.
-
Vertex AI Search Result[1]: Information on suitable solvents (THF, diethyl ether), the relative reactivity of organic halides (RCl < RBr < RI), and the concept of umpolung.
-
Vertex AI Search Result[3]: Discussion of common side reactions, including Wurtz coupling, and the single electron transfer (SET) mechanism.
-
Vertex AI Search Result[23]: Abstract on a general method for activating magnesium metal for Grignard reagent formation.
-
Vertex AI Search Result[24]: Description of the radical mechanism for Grignard reagent formation.
- Wikipedia. (n.d.). Grignard reagent.
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- ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?.
- Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent.
- Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?.
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
- Sciencemadness Wiki. (2019, April 1). Grignard reagent.
- Google Patents. (n.d.). US3347912A - Novel grignard reagents.
- Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. Journal of the American Chemical Society, 102(1), 217–226.
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Organosynthetic & Organometallic Chemistry Blog. (2010, September 11). activation of Magnesium for grignard reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. Retrieved from [Link]
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YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. Retrieved from [Link]
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YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
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Fundamentals of Organic Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]
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ResearchGate. (2013, October 4). How do Grignard Activating Reagents work?. Retrieved from [Link]
- Kappe, C. O., et al. (2023).
- Kappe, C. O., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
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ACS Publications. (n.d.). A Study of the Entrainment Method for Making Grignard Reagents. Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
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Chemguide. (n.d.). grignard reagents. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for titration of Grignard reagent. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Supporting Information for Fe-catalyzed Biaryl Cross-coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents.
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Royal Society of Chemistry. (n.d.). Supplementary Information for Synthesis of (4-methoxyphenyl)magnesium bromide. Retrieved from [Link]
-
Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
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Application Note: Strategic Synthesis of 4-Bromo-2,5-dichlorotoluene and a Phenyl-Coupled Derivative for Advanced Research Applications
Abstract
This comprehensive guide details a robust and reproducible two-stage synthetic protocol for obtaining 4-Bromo-2,5-dichlorotoluene, a key halogenated intermediate, and its subsequent derivatization via a Suzuki-Miyaura cross-coupling reaction. The initial synthesis leverages the Sandmeyer reaction, a classic and reliable method for introducing a bromide group onto an aromatic ring from an amino precursor. The subsequent cross-coupling demonstrates the utility of the synthesized intermediate as a versatile building block in medicinal chemistry and materials science. This document provides in-depth, step-by-step protocols, mechanistic insights, safety considerations, and data visualization to enable researchers, scientists, and drug development professionals to successfully implement these procedures.
Introduction: The Versatility of Polysubstituted Toluene Scaffolds
Polysubstituted aromatic compounds are foundational scaffolds in the development of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] this compound, in particular, offers a unique pattern of halogenation that allows for regioselective transformations. The differential reactivity of the bromo and chloro substituents, often exploited in metal-catalyzed cross-coupling reactions, makes this compound a valuable intermediate for building molecular complexity.[1]
The synthesis of such intermediates requires precise control over reaction conditions to ensure high yield and purity. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for converting aryl amines into aryl halides via a diazonium salt intermediate.[2][3] This method is particularly effective for introducing halides to substitution patterns that are not easily achievable through direct electrophilic aromatic substitution.[4][5]
This application note first describes the synthesis of this compound from 2,5-dichloro-4-methylaniline. It then illustrates its synthetic utility by detailing its use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate 2,5-dichloro-4-methyl-1,1'-biphenyl, a representative derivative.
Synthesis Pathway Overview
The overall synthetic strategy is a two-step process. The first step is the conversion of an aromatic amine to an aryl bromide. The second step is the formation of a new carbon-carbon bond at the site of the bromine atom.
Diagram 1: Overall synthetic workflow from starting material to the final derivative.
Part 1: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction proceeds via the formation of an aryl diazonium salt, which is then decomposed by a copper(I) halide to yield the corresponding aryl halide. This reaction is an example of a radical-nucleophilic aromatic substitution.[2] The copper(I) catalyst initiates a one-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas.[2]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,5-Dichloro-4-methylaniline | C₇H₇Cl₂N | 176.04 | 10.0 g | 0.0568 | Starting Material |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 60 mL | ~0.53 | Reagent and Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.3 g | 0.0623 | Diazotizing Agent |
| Copper(I) Bromide | CuBr | 143.45 | 9.0 g | 0.0627 | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction Solvent |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 100 mL | - | Neutralizing Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Drying Agent |
Step-by-Step Experimental Protocol
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,5-dichloro-4-methylaniline (10.0 g, 0.0568 mol) to hydrobromic acid (40 mL, 48%).
-
Cool the resulting slurry to 0°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (4.3 g, 0.0623 mol) in 15 mL of water and add it dropwise to the aniline slurry over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20 minutes to ensure complete formation of the diazonium salt.[6]
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) bromide (9.0 g, 0.0627 mol) in hydrobromic acid (20 mL, 48%) and cool the solution to 0°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuBr solution in portions. Vigorous evolution of nitrogen gas will be observed.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60°C for 30 minutes to ensure the complete decomposition of the diazonium salt.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield this compound as a solid.
-
Part 2: Synthesis of 2,5-Dichloro-4-methyl-1,1'-biphenyl (Derivative)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by a palladium complex. This reaction is highly valued in drug discovery and organic synthesis for its broad functional group tolerance and mild reaction conditions.[8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | C₇H₅BrCl₂ | 239.93 | 5.0 g | 0.0208 | Substrate from Part 1 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 3.05 g | 0.0250 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.72 g | 0.00062 | Catalyst |
| Potassium Carbonate | K₂CO₃ | 138.21 | 8.6 g | 0.0622 | Base |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |
| Water | H₂O | 18.02 | 25 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - | Extraction Solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add this compound (5.0 g, 0.0208 mol), phenylboronic acid (3.05 g, 0.0250 mol), and potassium carbonate (8.6 g, 0.0622 mol).
-
Add toluene (100 mL) and water (25 mL) to the flask.
-
Bubble argon or nitrogen gas through the mixture for 15 minutes to degas the solution.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.72 g, 3 mol%), to the flask.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,5-dichloro-4-methyl-1,1'-biphenyl.
-
Safety and Hazard Considerations
All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
This compound and related compounds: These are irritants. Avoid contact with skin, eyes, and personal clothing.[9] Harmful if swallowed or inhaled.[10]
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.[12]
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed.
-
Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.
-
Palladium Catalysts: Handle with care, as they can be pyrophoric and are toxic.
-
Organic Solvents (Toluene, Ether, Ethyl Acetate): Highly flammable. Keep away from ignition sources. Toluene is a reproductive hazard.
Dispose of all chemical waste according to institutional and local regulations.[11]
Visualization of Experimental Workflow
Diagram 2: Step-by-step workflow for the synthesis of this compound.
Conclusion
The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of this compound and its subsequent derivatization. The Sandmeyer reaction offers a classic yet powerful tool for the synthesis of the key intermediate, while the Suzuki-Miyaura coupling demonstrates its vast potential in modern organic synthesis for creating novel molecules for drug discovery and other applications.[8][13][14] By adhering to the outlined procedures and safety precautions, researchers can effectively utilize these methods to advance their scientific objectives.
References
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Syntheses. p-BROMOACETOPHENONE. Available at: [Link]
-
Wang, D. Z., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]
-
ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Available at: [Link]
-
Organic Syntheses. m-BROMOTOLUENE. Available at: [Link]
-
YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
L.S.College, Muzaffarpur. Friedel–Crafts reaction. Available at: [Link]
-
Organic Syntheses. p-BROMOTOLUENE. Available at: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
MDPI. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Available at: [Link]
-
PubMed. Organic synthesis provides opportunities to transform drug discovery. Available at: [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
-
PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Available at: [Link]
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The Strategic Utility of 4-Bromo-2,5-dichlorotoluene in the Forge of Novel Heterocycles: A Guide for the Modern Chemist
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and advanced materials, owing to their unique electronic properties and their ability to engage in specific biological interactions. Within the synthetic chemist's arsenal, strategically substituted aromatic precursors are invaluable tools. 4-Bromo-2,5-dichlorotoluene stands out as a particularly versatile scaffold. Its distinct substitution pattern—a reactive bromine atom for cross-coupling, sterically differentiating chlorine atoms, and a methyl group amenable to further functionalization—offers a powerful platform for the regioselective construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Multi-pronged Approach to Heterocyclic Diversity
The synthetic utility of this compound is primarily harnessed through a series of powerful transition-metal-catalyzed cross-coupling reactions and subsequent cyclization strategies. The bromine atom serves as a highly efficient handle for the introduction of various functionalities, which can then participate in ring-forming reactions to construct the desired heterocyclic core. The following sections will delve into the most pertinent of these strategies.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Complexity
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. For a substrate like this compound, these reactions are instrumental in setting the stage for subsequent heterocycle formation.
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[1][2] This reaction is particularly useful for synthesizing biaryl compounds, which can be precursors to a variety of fused heterocyclic systems.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Protocol 1: Synthesis of a Substituted Biaryl Precursor via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | |
| Arylboronic Acid | 1.2 equiv | |
| Pd(PPh₃)₄ | 0.05 equiv | Handle in an inert atmosphere. |
| K₂CO₃ | 2.0 equiv | Anhydrous, finely powdered. |
| Toluene | 10 mL / mmol of halide | Degassed. |
| Water | 2 mL / mmol of halide | Degassed. |
| Temperature | 90 °C | |
| Reaction Time | 12-24 h | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3] This reaction is pivotal for the creation of precursors to nitrogen-containing heterocyles such as carbazoles and phenothiazines.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Protocol 2: Synthesis of a Diarylamine Precursor via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic aniline.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | |
| Aniline derivative | 1.2 equiv | |
| Pd₂(dba)₃ | 0.02 equiv | Handle in an inert atmosphere. |
| XPhos | 0.08 equiv | Handle in an inert atmosphere. |
| NaOtBu | 1.4 equiv | Handle in an inert atmosphere. |
| Toluene | 10 mL / mmol of halide | Anhydrous and degassed. |
| Temperature | 100 °C | |
| Reaction Time | 8-16 h | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound, the aniline derivative, and anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.
Intramolecular Cyclization: The Ring-Closing Step
Once the necessary C-C or C-N bonds have been forged, the subsequent intramolecular cyclization is the key step in forming the heterocyclic ring. This can be achieved through various methods, often catalyzed by transition metals or promoted by strong acids or bases.
Carbazoles are a prominent class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry.[1][4] A common strategy for their synthesis involves the palladium-catalyzed intramolecular C-H arylation of a diarylamine precursor.
Protocol 3: Palladium-Catalyzed Intramolecular C-H Arylation for Carbazole Synthesis
This protocol describes the cyclization of a diarylamine, synthesized as in Protocol 2, to a substituted carbazole.
| Reagent/Parameter | Quantity/Value | Notes |
| Diarylamine Precursor | 1.0 equiv | |
| Pd(OAc)₂ | 0.1 equiv | |
| Pivalic Acid (PivOH) | 0.3 equiv | |
| K₂CO₃ | 2.5 equiv | |
| DMA or DMF | 5 mL / mmol of amine | Anhydrous. |
| Temperature | 120-140 °C | |
| Reaction Time | 24-48 h | Monitor by LC-MS. |
Step-by-Step Methodology:
-
To a microwave vial or a sealed tube, add the diarylamine precursor, Pd(OAc)₂, pivalic acid, and K₂CO₃.
-
Add anhydrous DMA or DMF.
-
Seal the vessel and heat the mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted carbazole.
Dibenzofurans are oxygen-containing heterocycles with applications in pharmaceuticals and as organic electronic materials. A common synthetic route is the palladium-catalyzed intramolecular C-H/C-O cyclization of a biaryl ether.
Protocol 4: Synthesis of a Substituted Dibenzofuran
This protocol outlines the cyclization of a biaryl ether, which can be synthesized via an Ullmann condensation or a Buchwald-Hartwig C-O coupling from this compound and a substituted phenol.
| Reagent/Parameter | Quantity/Value | Notes |
| Biaryl Ether Precursor | 1.0 equiv | |
| Pd(OAc)₂ | 0.1 equiv | |
| Acetic Acid | 10 mL / mmol of ether | |
| Temperature | 110 °C | |
| Reaction Time | 12-24 h | Monitor by GC-MS. |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the biaryl ether precursor in acetic acid.
-
Add Pd(OAc)₂ to the solution.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the dibenzofuran.
Conclusion: A Versatile Tool for Heterocyclic Synthesis
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocycles. Its unique substitution pattern allows for selective functionalization through powerful palladium-catalyzed cross-coupling reactions, paving the way for subsequent intramolecular cyclizations. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop new molecular entities with potential applications in medicine and materials science. The strategic application of modern synthetic methodologies to this readily available precursor will undoubtedly continue to fuel innovation in the field of heterocyclic chemistry.
References
-
Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University ScholarsArchive@OSU. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Shaikh, A. A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 2. Recent Advances in the Synthesis of Dibenzothiophenes [sioc-journal.cn]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Troubleshooting & Optimization
Technical Troubleshooting Guide: Bromination of 2,5-Dichlorotoluene
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low yield in the electrophilic bromination of 2,5-dichlorotoluene. As Senior Application Scientists, we move beyond generic advice to offer a guide grounded in mechanistic principles and practical, field-tested solutions.
Low yield in this specific electrophilic aromatic substitution can be a frustrating issue, often stemming from a subtle interplay between substrate reactivity, reaction conditions, and catalyst efficacy. This guide is structured to help you systematically diagnose and resolve the root causes of poor reaction performance.
Core Concept: The Reaction Mechanism
Understanding the reaction pathway is the first step in effective troubleshooting. The bromination of 2,5-dichlorotoluene is an electrophilic aromatic substitution (EAS). The process requires a Lewis acid catalyst, such as FeBr₃ or AlBr₃, to polarize the bromine molecule (Br₂), creating a potent electrophile (Br⁺).[1][2][3][4][5] The electron-rich aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] Finally, a weak base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the brominated product.[2][6]
Caption: Figure 1: Mechanism of Electrophilic Aromatic Bromination.
FAQ 1: My overall yield is low. Where should I begin troubleshooting?
A low yield with significant recovery of starting material points to issues with reaction initiation or progression. Conversely, low yield with a complex mixture of byproducts suggests problems with selectivity or side reactions. Use the following workflow to diagnose the issue systematically.
Caption: Figure 2: Systematic workflow for troubleshooting low yield.
FAQ 2: My reaction is sluggish and conversion is poor. What's wrong with my catalyst or reagents?
This is a classic symptom of insufficient electrophilicity, often tracing back to the Lewis acid catalyst or the purity of your reagents.
Answer:
-
Catalyst Deactivation: Lewis acids like FeBr₃ and AlCl₃ are extremely hygroscopic. Moisture in the air or in your solvent will hydrolyze and deactivate them, halting the reaction.[5]
-
Solution: Use freshly opened or properly stored catalyst. If possible, generate FeBr₃ in situ by adding a small amount of iron filings to the bromine just before adding the toluene derivative. Ensure your solvent is anhydrous.
-
-
Bromine Degradation: Bromine solutions can degrade over time, especially when exposed to light.
-
Solution: Use a fresh bottle of bromine or distill it before use. Store bromine in an amber bottle in a cool, dark place.
-
-
Solvent Issues: While non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are common, they must be anhydrous. Protic solvents or those with Lewis basic sites (e.g., ethers) can complex with the catalyst, reducing its activity.
-
Solution: Use a freshly distilled, anhydrous, non-coordinating solvent.
-
Protocol: In-Situ Generation of FeBr₃ Catalyst
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,5-dichlorotoluene and the chosen anhydrous solvent (e.g., DCM).
-
In a separate, dry container, dissolve the required amount of elemental bromine (Br₂) in the anhydrous solvent.
-
Add a small amount of iron filings (approx. 0.05 equivalents relative to bromine) to the main reaction flask.
-
Slowly add the bromine solution to the flask. You should observe a reaction between the iron and bromine, forming the dark red/brown FeBr₃ catalyst in the reaction medium.
-
Proceed with the reaction, maintaining an inert atmosphere.
FAQ 3: My starting material is consumed, but the yield of my desired product is still low, with many spots on TLC. What is happening?
This points towards a lack of regioselectivity or the occurrence of side reactions. The electronic and steric profile of 2,5-dichlorotoluene makes this a common problem.
Answer:
The directing effects of the substituents on the 2,5-dichlorotoluene ring determine the position of bromination.
-
-CH₃ group: Activating and ortho, para-directing (to positions 4 and 6).
-
-Cl groups: Deactivating but ortho, para-directing (C2-Cl directs to 3 and 6; C5-Cl directs to 4 and 6).
These competing influences can lead to a mixture of isomers, primarily 4-bromo- and 6-bromo-2,5-dichlorotoluene, which may be difficult to separate, leading to an apparent low yield of a single, pure product.
Caption: Figure 3: Analysis of substituent directing effects.
Troubleshooting Isomer Formation & Side Reactions:
| Issue | Cause | Recommended Solution |
| Poor Regioselectivity | The reaction is under thermodynamic control, or the conditions are too harsh, overcoming subtle directing effects. At higher temperatures, reactions can become less selective.[8] | Lower the reaction temperature. Running the reaction at 0 °C or even lower can significantly enhance the kinetic preference for a single isomer, often the para product.[9] Monitor the reaction carefully by TLC to avoid extended reaction times. |
| Over-bromination (Di-substitution) | Excess bromine or a reaction that is too vigorous. The mono-brominated product is still activated enough to react a second time. | Use a slight deficit or stoichiometric amount of bromine (0.95-1.0 equivalents). Add the bromine slowly via a syringe pump or dropping funnel to maintain a low concentration throughout the reaction. |
| Benzylic Bromination | This is a radical-mediated reaction that occurs on the methyl group. It is favored by UV light or radical initiators (like AIBN or benzoyl peroxide) and is a known side reaction for toluenes.[10][11][12] | Run the reaction in the dark. Wrap the flask in aluminum foil. Ensure your starting materials are free from peroxide contaminants. Avoid high temperatures that can favor radical pathways. |
FAQ 4: My reaction seems to work, but I lose most of my product during work-up and purification. What can I do?
Product loss during isolation is a common, and often overlooked, cause of low yield.
Answer:
-
Inefficient Quenching: The work-up must effectively destroy any remaining bromine and neutralize the Lewis acid. A common quench is with a reducing agent like aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the red/brown bromine color disappears.
-
Caution: Ensure the quench is performed slowly and with cooling, as it can be exothermic.
-
-
Emulsion Formation: Dichlorinated aromatics can form stubborn emulsions during aqueous extraction.
-
Solution: Use a saturated brine (NaCl solution) wash after the aqueous extractions. This increases the ionic strength of the aqueous layer and helps to break emulsions. If an emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Purification Losses: The brominated products of 2,5-dichlorotoluene are often solids with melting points close to room temperature or volatile oils.[13]
-
Column Chromatography: Isomeric products may have very similar polarities, making separation difficult. Use a high-resolution silica gel and a carefully optimized eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM gradients). Monitor fractions carefully by TLC.
-
Recrystallization: If a solid product is obtained, recrystallization is often more efficient for removing small amounts of isomers than chromatography. Test various solvent systems (e.g., ethanol, methanol, hexanes).
-
Distillation: If the product is a liquid, vacuum distillation can be effective for purification, but care must be taken to separate close-boiling isomers.[14]
-
References
-
Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst. [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]
-
Brainly.com. (2025). Explain why a Lewis acid is required for the bromination of benzene. [Link]
-
Khan Academy. Aromatic halogenation. [Link]
-
The Journal of Organic Chemistry. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
PubMed Central. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Filo. (2025). Draw the mechanism for electrophilic substitution of toluene.... [Link]
-
Chemistry Stack Exchange. (2013). How does toluene react at higher temperatures and why?. [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]
-
CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]
-
ResearchGate. (2014). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
ResearchGate. (2020). Bromination of toluene. The reaction is carried out with 50 μmol of.... [Link]
-
NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ResearchGate. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]
-
ACS Publications. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]
-
Globe Thesis. (2023). Study Of 2,6-dichlorotoluene Oxidative Bromination And Oxidation Reactions In A Microchannel Reactor. [Link]
-
Wikipedia. Electrophilic halogenation. [Link]
- Google Patents. (1989). US4822928A - Process for producing 2,5-dichlorotoluene.
-
PubChem. 3-Bromo-2,5-dichlorotoluene. [Link]
-
Organic Syntheses. 3-bromo-4-aminotoluene. [Link]
- Patent 0424847. (1991). The method for parallel-producing 2,5-dichlorotoluene and 2,6-dichlorotoluene.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jove.com [jove.com]
- 3. brainly.com [brainly.com]
- 4. Khan Academy [khanacademy.org]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. The method for parallel-producing 2,5-dichlorotoluene and 2,6-dichlorotoluene - Patent 0424847 [data.epo.org]
Technical Support Center: Synthesis of 4-Bromo-2,5-dichlorotoluene
Welcome to the technical support center for the synthesis of 4-Bromo-2,5-dichlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of side products, ensuring the purity and yield of your target compound.
Introduction
This compound is a key building block in the synthesis of a variety of specialized chemicals, including those used in the agrochemical and pharmaceutical industries.[1] Its synthesis, most commonly achieved through the electrophilic aromatic substitution of 2,5-dichlorotoluene, requires careful control of reaction conditions to minimize the formation of unwanted isomers and other byproducts.[1] This guide provides practical, experience-based insights into potential challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary synthetic route is the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[1]
Q2: What are the primary side products I should be aware of?
A2: The main side products are typically isomeric forms of bromo-2,5-dichlorotoluene, where the bromine atom has substituted at a different position on the aromatic ring. Other potential impurities include unreacted starting material (2,5-dichlorotoluene), and poly-brominated species if the reaction is not carefully controlled.
Q3: Why is it crucial to control the reaction temperature?
A3: Temperature control is critical for regioselectivity. Deviations from the optimal temperature can lead to an increase in the formation of undesired isomers. Electrophilic aromatic substitutions are sensitive to temperature, which influences the kinetic and thermodynamic control of the reaction.
Q4: What analytical techniques are best for identifying side products in my reaction mixture?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. GC-MS is excellent for separating and identifying volatile compounds and impurities.[2] NMR provides detailed structural information, which is invaluable for distinguishing between isomers.[2] High-Performance Liquid Chromatography (HPLC) can also be a useful technique for separating isomers.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing a systematic approach to troubleshooting.
Issue 1: Low Yield of the Desired this compound Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of brominating agent to the starting material can limit the conversion.
-
Loss During Work-up and Purification: The product may be lost during extraction, washing, or crystallization steps.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.
-
Optimize Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the brominating agent may be necessary, but a large excess can lead to poly-bromination.
-
Refine Purification Protocol: Ensure efficient extraction by selecting an appropriate solvent. If using crystallization, optimize the solvent system and cooling rate to maximize crystal recovery. A wash with concentrated sulfuric acid followed by water can aid in purification.[4]
Issue 2: Presence of Significant Amounts of Isomeric Impurities
Possible Causes:
-
Incorrect Catalyst: The choice and activity of the Lewis acid catalyst are crucial for directing the electrophilic attack to the desired position.
-
Reaction Temperature Fluctuations: Lack of precise temperature control can favor the formation of thermodynamically stable but undesired isomers.
-
Presence of Water: Moisture can deactivate the Lewis acid catalyst and alter the reaction pathway.
Solutions:
-
Catalyst Selection and Handling: Use a high-purity, anhydrous Lewis acid catalyst. Ensure it is stored and handled under inert conditions to prevent deactivation.
-
Strict Temperature Control: Employ a reliable heating/cooling system to maintain the reaction temperature within a narrow, optimal range.
-
Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Issue 3: Difficulty in Separating the Product from a Specific Isomer
Possible Cause:
-
Similar Physicochemical Properties: Isomers of dichlorotoluene and bromo-dichlorotoluene often have very similar boiling points and polarities, making separation by standard distillation or chromatography challenging.[3]
Solutions:
-
Fractional Distillation Under Reduced Pressure: For isomers with a small difference in boiling points, fractional distillation under vacuum can enhance separation.
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or specialized adsorptive separation techniques using zeolites may be necessary for achieving high purity.[3]
-
Recrystallization: If the product is a solid, fractional crystallization from a carefully selected solvent system can be an effective purification method.
Issue 4: Observation of Poly-brominated Side Products
Possible Cause:
-
Excess Brominating Agent: Using too much of the brominating agent can lead to the introduction of a second bromine atom onto the aromatic ring.
Solutions:
-
Precise Stoichiometry: Add the brominating agent slowly and in a controlled manner, ensuring no more than one molar equivalent is used.
-
Reaction Monitoring: Closely monitor the reaction by GC or TLC to stop it as soon as the starting material is consumed and before significant poly-bromination occurs.
Summary of Potential Side Products
| Compound Name | Potential Origin | Key Analytical Features (Hypothetical) |
| 2,5-Dichlorotoluene | Unreacted starting material | Distinct GC retention time and mass spectrum. |
| 2-Bromo-3,6-dichlorotoluene | Isomeric byproduct | Different fragmentation pattern in MS and distinct chemical shifts in NMR compared to the desired product. |
| 3-Bromo-2,5-dichlorotoluene | Isomeric byproduct | Unique NMR spectrum due to different proton and carbon environments. |
| Dibromo-2,5-dichlorotoluene | Poly-bromination | Higher molecular weight peak in MS. |
Experimental Workflow: Synthesis and Analysis
Below is a generalized workflow for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Side Product Formation
The formation of side products is directly related to the directing effects of the substituents on the starting material, 2,5-dichlorotoluene.
Caption: Relationship between starting material and potential bromination products.
References
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Bromo-2,5-dichlorotoluene
Welcome to the technical support center for the purification of 4-Bromo-2,5-dichlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity this compound from a reaction mixture.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its synthesis, typically through electrophilic aromatic substitution of 2,5-dichlorotoluene, can result in a mixture of isomers and other impurities that can be challenging to separate due to their similar physical properties.[1] Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final product.
This guide provides practical, experience-driven advice to help you troubleshoot common purification issues and optimize your purification strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Question: My final product is a yellowish liquid, but I expected a colorless solid. What could be the cause and how can I fix it?
Answer: A yellowish tint in your this compound product often indicates the presence of residual bromine or other colored impurities. This can arise from incomplete quenching of the brominating agent or the formation of colored byproducts during the reaction.
-
Causality: The electrophilic bromination of 2,5-dichlorotoluene can sometimes lead to the formation of poly-brominated species or other colored side products, especially if the reaction conditions are not tightly controlled. Residual bromine (Br₂) itself is a reddish-brown liquid and can impart a yellow to orange color to the product.[3][4]
-
Troubleshooting Steps:
-
Washing: Before distillation or recrystallization, wash the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[5] This will quench any remaining bromine. Follow this with a water wash to remove any inorganic salts.
-
Activated Carbon Treatment: If the color persists after washing, you can try treating a solution of your crude product (dissolved in a suitable organic solvent) with a small amount of activated carbon. The activated carbon can adsorb colored impurities. Be aware that this may also lead to some loss of your desired product.
-
Purification Method: If the discoloration is due to persistent impurities, a more rigorous purification method like column chromatography may be necessary.
-
Question: My GC-MS analysis shows a significant peak corresponding to an isomer of my desired product. How can I effectively separate these isomers?
Answer: The presence of isomers is a common challenge in the synthesis of this compound. The bromination of 2,5-dichlorotoluene can also lead to the formation of other isomers, such as 3-bromo-2,5-dichlorotoluene.[6] Separating these isomers can be difficult due to their similar boiling points and polarities.
-
Causality: The directing effects of the chloro and methyl substituents on the aromatic ring influence the position of bromination. While the 4-position is favored, other positions can also be brominated, leading to isomeric impurities.
-
Troubleshooting and Optimization Workflow:
Caption: Decision workflow for separating isomeric impurities.
-
Detailed Strategies:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different (ideally >10 °C), fractional distillation under reduced pressure can be effective. Use a column with a high number of theoretical plates for better separation.
-
Column Chromatography: For isomers with very close boiling points, silica gel column chromatography is a powerful technique.[7] You will need to carefully select an eluent system that provides good separation, often a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification. The key is to find a solvent or solvent system in which the desired isomer has a significantly lower solubility at low temperatures compared to the isomeric impurities.[7][8]
-
Question: I am experiencing low yield after my purification process. What are the likely causes and how can I improve my recovery?
Answer: Low yield can be attributed to several factors, from incomplete reactions to losses during the purification steps.
-
Causality and Solutions:
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with TLC or GC-MS. If the reaction is incomplete, you will be trying to purify a mixture with a large amount of starting material.
-
Losses During Work-up: During aqueous washes, ensure you are not losing product due to its slight solubility in the aqueous phase. Back-extracting the aqueous layer with a small amount of organic solvent can help recover some of the dissolved product.
-
Distillation Losses: When performing distillation, ensure your apparatus is well-sealed to maintain a stable vacuum. Avoid overheating, which can lead to decomposition of your product.
-
Recrystallization Issues: If you are using recrystallization, using too much solvent will result in your product remaining in the mother liquor even after cooling. Aim to use the minimum amount of hot solvent required to fully dissolve your crude product.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
The most effective method depends on the nature and quantity of the impurities. Here's a comparative summary:
| Purification Method | Best For | Pros | Cons |
| Fractional Distillation | Removing impurities with different boiling points. | Scalable, good for large quantities. | Not effective for separating isomers with close boiling points. |
| Recrystallization | Removing small amounts of impurities from a solid product. | Can yield very pure product, relatively simple setup.[7][10] | Finding a suitable solvent can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | Separating isomers and other closely related impurities. | Excellent separation power, versatile.[7] | Can be time-consuming and require large volumes of solvent, not ideal for very large scales. |
For a typical reaction mixture, a combination of an initial wash, followed by either fractional distillation or recrystallization is often sufficient. If isomeric purity is a major concern, column chromatography may be necessary.
Q2: What are the common impurities in a typical synthesis of this compound?
Common impurities include:
-
Starting Material: Unreacted 2,5-dichlorotoluene.
-
Isomeric Byproducts: Other brominated isomers of 2,5-dichlorotoluene, such as 3-bromo-2,5-dichlorotoluene.
-
Poly-brominated Species: Dibrominated or other poly-halogenated products if the reaction is not carefully controlled.[11]
-
Residual Reagents: Traces of the brominating agent (e.g., Br₂) or catalyst.
Q3: What are the key physical properties of this compound that are relevant for purification?
-
Boiling Point: Approximately 212 °C at atmospheric pressure.[12] Purification by distillation is often performed under reduced pressure to lower the boiling point and prevent decomposition.
-
Melting Point: Can vary depending on purity, but it is a solid at room temperature. This makes recrystallization a viable purification technique.
-
Solubility: Generally soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane.
Q4: What are the safety considerations when handling this compound?
This compound should be handled with care in a well-ventilated fume hood. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: It can be harmful if inhaled or swallowed and may cause skin and eye irritation.[13][14][15][16]
-
Precautions: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14][15]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[14][15]
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of solid this compound by recrystallization.
Objective: To obtain high-purity, crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the solvent until the solid just dissolves. Avoid adding excess solvent.[9]
-
Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: As the solution cools, the solubility of the this compound will decrease, and crystals will begin to form.[9]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
-
Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Senthilkannan, K., et al. (2013). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. International Journal of ChemTech Research, 5(6), 3052-3057.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
- Google Patents. (n.d.). US5874659A - Process for the preparation of p-bromotoluene.
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2,5-dichlorotoluene. Retrieved from [Link]
- ACS Omega. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega.
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-BROMOTOLUENE. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
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PubMed. (2010). 1-Bromo-4-chloro-2,5-dimethoxy-benzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorotoluene. Retrieved from [Link]
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Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2,5-dichlorotoluene
Welcome to the technical support center for optimizing Suzuki coupling reactions involving the challenging substrate, 4-Bromo-2,5-dichlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their cross-coupling reactions. Here, we will delve into the intricacies of this specific transformation, providing in-depth troubleshooting advice and practical, field-proven protocols.
This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The presence of a bromine atom offers a site for selective oxidative addition over the less reactive chlorine atoms. However, the electronic deactivation by the chlorine substituents and the steric hindrance around the bromine atom can lead to sluggish reactions, low yields, and the formation of undesirable byproducts. This guide will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with substrates like this compound.
Q1: Why is my Suzuki coupling with this compound so sluggish or failing completely?
A1: Several factors can contribute to low reactivity with this substrate. The primary culprits are often related to the inherent properties of the molecule and suboptimal reaction conditions.[1][2][3]
-
Steric Hindrance: The methyl group and the ortho-chlorine atom flanking the bromine create significant steric bulk, which can impede the approach of the palladium catalyst for the crucial oxidative addition step.[1]
-
Electronic Effects: The two chlorine atoms are electron-withdrawing, which deactivates the aryl halide towards oxidative addition. While this effect is generally less pronounced for bromides than chlorides, it can still contribute to lower reactivity.
-
Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for activating the C-Br bond in such a challenging substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[4]
Q2: I'm observing significant amounts of dehalogenated starting material (2,5-dichlorotoluene). What's causing this and how can I prevent it?
A2: The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings.[5][6][7] It occurs when the aryl halide is reduced instead of coupled.
-
Potential Causes:
-
Hydride Source: After oxidative addition, the resulting aryl-palladium complex can react with a hydride source in the reaction mixture. This can originate from solvents (like alcohols, if used), the base (e.g., residual hydroxides), or even the boronic acid reagent itself.[6]
-
Catalyst-Mediated Reduction: Certain palladium-hydride species can be formed during the catalytic cycle, which can then lead to reductive dehalogenation.
-
-
Prevention Strategies:
-
Solvent Choice: Use aprotic solvents like dioxane, toluene, or DMF.[5] If a protic co-solvent is necessary, minimize its amount.
-
Base Selection: Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferable to strong hydroxide bases.[7]
-
Optimize Catalyst System: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation pathways.[7]
-
Q3: What is the role of the base in the Suzuki coupling, and which one should I choose for this substrate?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8][9] It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center.[9]
-
For this compound, the choice of base is critical due to the challenging nature of the substrate.
-
Stronger, non-hydroxide bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective at promoting transmetalation without introducing a significant source of hydroxide ions that can lead to dehalogenation.[1][10]
-
Weaker bases like sodium bicarbonate (NaHCO₃) may be useful if your substrate is sensitive to base-mediated degradation. [11]
-
Q4: Is it necessary to use anhydrous solvents and rigorously degassed conditions?
A4: While some Suzuki reactions can tolerate small amounts of water, for a challenging substrate like this compound, careful control of the reaction atmosphere is highly recommended.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6][10] Inadequate degassing can lead to catalyst oxidation and the formation of homocoupling byproducts from the boronic acid. It is essential to thoroughly degas all solvents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.[6][10]
-
Anhydrous vs. Aqueous Systems: Many modern Suzuki protocols utilize aqueous solvent systems to dissolve the inorganic base.[5] For this particular substrate, a biphasic system (e.g., Toluene/Water or Dioxane/Water) is often effective. However, if protodeboronation (cleavage of the C-B bond of the boronic acid) is a significant issue, minimizing water or using anhydrous conditions with a soluble organic base might be necessary.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst system.[10] 2. Insufficiently forcing reaction conditions. 3. Poor quality of reagents. | 1. Switch to a more active catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladacycle (e.g., Buchwald precatalysts) in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[4][10] 2. Increase the reaction temperature. High-boiling solvents like toluene, dioxane, or DMF may be necessary.[10] Consider using microwave irradiation to accelerate the reaction.[12] 3. Verify the quality of your boronic acid/ester. They can degrade over time. Use fresh or properly stored reagents.[6] |
| Formation of Homocoupling Product of Boronic Acid | 1. Presence of oxygen in the reaction.[10] 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[10] | 1. Ensure rigorous degassing of all solvents and the reaction vessel. Purge with an inert gas for an extended period.[10] 2. Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, although the latter may be less reactive for this substrate.[10] Alternatively, ensure your Pd(II) precatalyst is effectively reduced in situ. |
| Protodeboronation of the Boronic Acid | 1. Harsh basic conditions. 2. Excess water in the reaction. 3. High reaction temperatures for extended periods. | 1. Use a milder base like K₂CO₃ or KF.[1] 2. Minimize the amount of water or switch to an anhydrous solvent system. 3. Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[13] |
| Formation of Bis-coupled Product (at both Br and Cl positions) | 1. Reaction conditions are too harsh, leading to activation of the C-Cl bond. | 1. Lower the reaction temperature. 2. Reduce the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is formed. 3. Use a catalyst system known for selectivity towards C-Br over C-Cl bonds. |
Visualizing the Troubleshooting Workflow
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Preventing dehalogenation side reactions with bromo-dichloro-aromatics
Technical Support Center: Bromo-Dichloro-Aromatics
Welcome to the technical support center for chemists working with bromo-dichloro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted dehalogenation side reactions during synthesis. The following question-and-answer format directly addresses specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant formation of a dichloro-aromatic byproduct instead of my desired cross-coupled product. What is this side reaction and why is it happening?
A1: You are likely observing a hydrodehalogenation side reaction, where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This occurs because the C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond.[2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species in your reaction mixture. This palladium-hydride can then undergo reductive elimination with the aryl group, leading to the dehalogenated byproduct.[1]
Several factors can contribute to the formation of this palladium-hydride species:
-
Hydride Sources: Trace amounts of water, alcohol solvents, or even certain amine bases can act as hydride sources.[1][3]
-
Catalyst Activity: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[4][5]
-
Reaction Conditions: Elevated temperatures can increase the rate of dehalogenation.[4]
Q2: My Suzuki-Miyaura coupling of a bromo-dichloro-aromatic with a boronic acid is giving me a low yield of the desired product along with the dehalogenated starting material. How can I optimize this reaction?
A2: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings, especially with electron-rich or heteroaromatic halides.[6][7] The key is to promote the desired cross-coupling pathway (transmetalation and reductive elimination) to outcompete the dehalogenation pathway.
Here is a troubleshooting workflow to minimize dehalogenation in your Suzuki-Miyaura coupling:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Step-by-Step Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as biaryl phosphines (e.g., XPhos, SPhos), often promote the desired reductive elimination of the cross-coupled product over dehalogenation.[1]
-
Base Selection: Strong bases like sodium tert-butoxide can sometimes promote dehalogenation.[1] Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1][8]
-
Solvent Choice: Protic solvents (e.g., alcohols) and some polar aprotic solvents like DMF can be sources of hydrides.[3][4] Switching to a non-polar, aprotic solvent like toluene or dioxane is often beneficial.[1] Ensure your solvents are anhydrous and properly degassed.[9][10]
-
Temperature Control: Dehalogenation can have a higher activation energy than the desired coupling.[1] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1]
-
Boronic Acid/Ester Quality: Ensure your boronic acid is pure. Protodeboronation, a side reaction where the boronic acid reacts with water or other protic sources, can reduce the amount of active nucleophile available for cross-coupling. Using more stable boronic esters, like pinacol esters, can sometimes mitigate this issue.[2]
Illustrative Data: Ligand and Base Effects in Suzuki Coupling
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOtBu | 45 | 50 |
| PPh₃ | K₂CO₃ | 65 | 30 |
| XPhos | K₂CO₃ | 90 | <5 |
| SPhos | K₃PO₄ | 92 | <5 |
This table provides hypothetical data for the Suzuki coupling of a generic bromo-dichloro-aromatic with an arylboronic acid to illustrate the impact of ligand and base selection.
Q3: I'm performing a Buchwald-Hartwig amination and observing dehalogenation of my bromo-dichloro-aromatic substrate. What are the likely causes and solutions?
A3: In Buchwald-Hartwig amination, dehalogenation can compete with the desired C-N bond formation.[11] The mechanism also involves a palladium-hydride species, which can arise from the amine or the base.[11]
Key Strategies to Mitigate Dehalogenation:
-
Ligand Choice: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands like Josiphos-type ligands have been shown to be effective in suppressing dehalogenation.[11]
-
Base Selection: The choice of base is critical. Strong bases can promote dehalogenation. Consider screening different bases to find the optimal one for your substrate.
-
Protecting Groups: If your aromatic substrate contains other acidic protons, such as an N-H group on an indole or pyrrole, deprotonation by the base can sometimes facilitate dehalogenation.[1] Protecting such groups may be necessary.[1]
Q4: Can the dehalogenation side reaction be an issue in other cross-coupling reactions like Sonogashira or Heck couplings?
A4: Yes, dehalogenation can be a problematic side reaction in various palladium-catalyzed cross-coupling reactions.
-
Sonogashira Coupling: Dehalogenation, sometimes accompanied by hydrogenation of the alkyne, has been observed in Sonogashira couplings, particularly with polyhalogenated aromatics.[12][13] The reaction conditions, including the catalyst, solvent, and temperature, can influence the extent of this side reaction.[12]
-
Heck Coupling: While less common, dehalogenation can occur in Heck reactions, especially under forcing conditions. The choice of base and the presence of hydride sources are again important factors.
Q5: Are there any non-palladium-catalyzed methods where dehalogenation of bromo-dichloro-aromatics could be a concern?
A5: Yes, dehalogenation is not limited to palladium catalysis.
-
Grignard Reagent Formation and Reactions: During the formation of a Grignard reagent from a bromo-dichloro-aromatic, if there are any protic sources (even trace moisture), the highly basic Grignard reagent will be quenched, leading to the dehalogenated product.[14][15] Subsequent reactions with Grignard reagents can also lead to reduction (dehalogenation) as a side reaction, especially with sterically hindered ketones.[16]
-
Lithium-Halogen Exchange: This reaction is very fast and is used to prepare organolithium reagents.[17] Similar to Grignard reagents, the resulting organolithium species is a strong base and will be quenched by any protic source, resulting in dehalogenation.[18]
-
Photochemical Reactions: Under UVA irradiation in the presence of a base and a hydrogen donor like methanol, aryl halides can undergo dehalogenation through a radical chain reaction.[19][20]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of a bromo-dichloro-aromatic with an arylboronic acid, with the aim of minimizing hydrodehalogenation.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-dichloro-aromatic (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at a controlled temperature (start with 80 °C) and monitor the progress by TLC or GC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Competing Pathways
The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and the competing dehalogenation pathway that leads to the undesired byproduct.
Caption: Cross-coupling cycle vs. the competing dehalogenation pathway.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
MDPI. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]
-
ResearchGate. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry. [Link]
-
PubMed. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
Research With Rutgers. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
- Google Patents.
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
dionicioseigel. lithium halogen exchange #1 revised. [Link]
-
ResearchGate. Side Reactions in a Grignard Synthesis. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
ResearchGate. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF. [Link]
-
BYU ScholarsArchive. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]
-
Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
SlideShare. Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
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Technical Support Center: Improving Regioselectivity of 2,5-Dichlorotoluene Bromination
Welcome to the Technical Support Center for the regioselective bromination of 2,5-dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve the desired isomeric product with high selectivity.
Understanding the Challenge: Directing Effects in 2,5-Dichlorotoluene
The bromination of 2,5-dichlorotoluene presents a classic challenge in regioselectivity due to the competing directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the chlorine atoms (-Cl) are deactivating, yet also ortho, para-directing.[1][2][3] This creates a scenario where multiple isomers can be formed.
The primary isomers of concern are:
-
4-bromo-2,5-dichlorotoluene: Bromination occurs para to the methyl group and ortho to the C5-chloro group.
-
6-bromo-2,5-dichlorotoluene: Bromination occurs ortho to the methyl group and ortho to the C5-chloro group.
-
3-bromo-2,5-dichlorotoluene: Bromination occurs meta to the methyl group but ortho to both chloro groups.[4]
Steric hindrance from the existing substituents, particularly the chloro group at position 2, can also significantly influence the accessibility of the ortho positions to the incoming electrophile.[5][6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 2,5-dichlorotoluene.
Issue 1: Poor Regioselectivity with a Mixture of Isomers
Symptoms:
-
GC-MS or NMR analysis shows multiple brominated products.
-
Difficulty in isolating the desired isomer.
-
Low yield of the target product after purification.
Root Causes & Solutions:
-
Inadequate Catalyst Selection: The choice of Lewis acid catalyst is critical in activating the brominating agent and influencing the reaction pathway.[8][9] Strong Lewis acids can sometimes lead to decreased selectivity due to high reactivity.[10]
-
Solution 1: Catalyst Screening. Experiment with a range of Lewis acids of varying strengths. While strong acids like AlCl₃ or FeCl₃ are common, milder catalysts like ZrCl₄ or zeolites in combination with a Lewis acid may offer better control.[8][10] Zirconium(IV) chloride, for instance, has been shown to be an efficient and selective catalyst for halogenation under mild conditions.[8]
-
Solution 2: Shape-Selective Catalysts. Consider using shape-selective zeolite catalysts, such as HY or HMor, which can favor the formation of the less sterically hindered para isomer by restricting the transition state geometry within their pores.[10]
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity. Higher temperatures can provide the activation energy to overcome steric hindrance, potentially leading to a different isomer distribution.
-
Solution: Temperature Optimization. Conduct the reaction at a range of temperatures. Lower temperatures often favor the thermodynamically more stable product and can enhance selectivity. For example, performing the bromination at a lower temperature might increase the preference for the para position.[11]
-
-
Incorrect Choice of Brominating Agent: The nature of the brominating agent can impact the electrophilicity of the bromine species and, consequently, the regioselectivity.
-
Solution: Alternative Brominating Agents. While molecular bromine (Br₂) is common, consider using N-Bromosuccinimide (NBS).[8][12] NBS can provide a low, steady concentration of electrophilic bromine, which can sometimes lead to improved regioselectivity, especially in deactivated or sensitive aromatic systems.[13]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby affecting the isomer ratio.[14]
-
Solution: Solvent Screening. Experiment with a variety of solvents with different polarities, from nonpolar (e.g., carbon tetrachloride, 1,2-dichloroethane) to polar aprotic solvents.
-
Issue 2: Low Conversion or No Reaction
Symptoms:
-
Significant amount of starting material (2,5-dichlorotoluene) remains after the reaction.
-
Low overall yield of brominated products.
Root Causes & Solutions:
-
Insufficient Catalyst Activity: The aromatic ring of 2,5-dichlorotoluene is deactivated by the two electron-withdrawing chlorine atoms, making it less nucleophilic. A sufficiently strong electrophile is required for the reaction to proceed efficiently.
-
Solution 1: Increase Catalyst Loading. Incrementally increase the molar ratio of the Lewis acid catalyst.
-
Solution 2: Use a More Potent Lewis Acid. If milder catalysts are ineffective, a stronger Lewis acid like anhydrous aluminum chloride or ferric chloride may be necessary to generate a sufficiently reactive electrophile.[9][15]
-
-
Deactivated Brominating Agent: Moisture can deactivate both the Lewis acid catalyst and some brominating agents.
-
Solution: Ensure Anhydrous Conditions. Use freshly dried solvents and reagents. Anhydrous aluminum chloride and ferric chloride are particularly sensitive to moisture.[15]
-
Issue 3: Benzylic Bromination Side Product
Symptoms:
-
Formation of 2,5-dichloro-1-(bromomethyl)benzene.
-
This is more likely to occur under radical reaction conditions (e.g., exposure to UV light or the presence of radical initiators).
Root Causes & Solutions:
-
Radical Pathway Initiation: The reaction conditions may be inadvertently promoting a radical chain reaction on the methyl group instead of an electrophilic substitution on the ring.
-
Solution 1: Exclude Light. Perform the reaction in the dark to prevent photochemical initiation of radical bromination.
-
Solution 2: Avoid Radical Initiators. Ensure that no radical initiators (like AIBN or benzoyl peroxide) are present.
-
Solution 3: Use Conditions Favoring Electrophilic Substitution. The presence of a Lewis acid strongly favors the electrophilic aromatic substitution pathway.[16][17] Conversely, Brønsted acids have been shown to promote aromatic-ring bromination, while Lewis acids can, under certain conditions with specific reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), catalyze benzylic bromination through a radical-generation pathway.[16] Therefore, careful selection of the acid and brominating agent is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2,5-dichlorotoluene?
A1: Predicting the major product is complex due to the interplay of electronic and steric effects. The methyl group strongly directs ortho and para. The chlorine atoms also direct ortho and para.
-
The 4-position is para to the activating methyl group and ortho to the C5-chloro group.
-
The 6-position is ortho to the activating methyl group and ortho to the C5-chloro group, but is sterically hindered by the adjacent methyl group.
-
The 3-position is ortho to both deactivating chloro groups. While the para position (C4) is often favored due to less steric hindrance, the optimal conditions will ultimately determine the major product.[6] A direct synthesis method for this compound involves the electrophilic aromatic substitution of 2,5-dichlorotoluene with reagents like NBS or molecular bromine in the presence of a Lewis acid catalyst.[12]
Q2: How does the mechanism of electrophilic aromatic bromination proceed?
A2: The reaction follows a three-step mechanism:
-
Generation of the Electrophile: The Lewis acid reacts with the brominating agent (e.g., Br₂) to form a more potent electrophile, often represented as a polarized complex or a bromine cation.[9][18][19]
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9][20]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.[9][19]
Q3: Can I use N-Bromosuccinimide (NBS) without a catalyst?
A3: While NBS is a source of electrophilic bromine, for deactivated substrates like 2,5-dichlorotoluene, a catalyst is generally required to achieve a reasonable reaction rate.[8] The catalyst activates the NBS, making it a more potent halogenating agent.[8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the products.
Q5: My reaction is giving an inseparable mixture of ortho and para isomers. What is the best strategy to improve this?
A5: When electronic factors lead to a mixture of isomers, leveraging steric hindrance can be an effective strategy.
-
Bulky Catalysts: Employing a bulkier Lewis acid or a shape-selective zeolite catalyst can disfavor substitution at the more sterically hindered ortho position (C6), thereby increasing the proportion of the para product (C4).[10]
-
Low Temperature: Running the reaction at the lowest feasible temperature can increase selectivity, as the transition state leading to the sterically less favored product will have a higher activation energy.[11]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Bromination with Br₂
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 2,5-dichlorotoluene (1 equivalent) and a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃, 0.1-1.1 equivalents) portion-wise.
-
Slowly add a solution of bromine (1.0-1.2 equivalents) in the same solvent via the dropping funnel over 30-60 minutes.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly pouring it into a cold, aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to neutralize excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) and ZrCl₄
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichlorotoluene (1 equivalent) in a dry solvent such as dichloromethane.[8]
-
Add Zirconium(IV) chloride (ZrCl₄, 5 mol%) to the solution.[8]
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in one portion or portion-wise.
-
Stir the reaction mixture for the required time, monitoring its progress by TLC or GC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Hypothetical Results of Catalyst and Temperature Screening for Bromination of 2,5-Dichlorotoluene
| Entry | Brominating Agent | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isomer Ratio (4-Br : 6-Br : 3-Br) |
| 1 | Br₂ (1.1) | FeCl₃ (1.1) | CH₂Cl₂ | 25 | 4 | 95 | 55 : 35 : 10 |
| 2 | Br₂ (1.1) | FeCl₃ (1.1) | CH₂Cl₂ | 0 | 8 | 80 | 65 : 25 : 10 |
| 3 | NBS (1.1) | ZrCl₄ (0.05) | CH₂Cl₂ | 25 | 6 | 90 | 70 : 20 : 10 |
| 4 | NBS (1.1) | ZrCl₄ (0.05) | CH₂Cl₂ | 0 | 12 | 75 | 78 : 15 : 7 |
| 5 | Br₂ (1.1) | Zeolite HY (cat.) | 1,2-DCE | 50 | 8 | 88 | 85 : 10 : 5 |
Note: The data in this table is illustrative and intended to demonstrate how experimental results can be organized. Actual results may vary.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the bromination of 2,5-dichlorotoluene.
Directing Effects Logic Diagram
Caption: Competing directing effects in the bromination of 2,5-dichlorotoluene.
References
-
Mase, N., & Watanabe, N. (2005). Lewis Acid Catalyzed Benzylic Bromination. Journal of Synthetic Organic Chemistry, Japan, 63(3), 263-264. [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley Interscience.
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Mase, N., & Watanabe, N. (2005). Lewis Acid Catalyzed Benzylic Bromination. PubMed, National Institutes of Health. [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Journal of Visualized Experiments. [Link]
- Pearson, D. E., & Wysong, R. D. (1969). Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Aromatic Systems. Journal of Organic Chemistry, 34(12), 3691-3695.
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. [Link]
- Moodie, R. B., & Schofield, K. (1979). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, 783-787.
-
Li, Y., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4026-4034. [Link]
-
Li, Y., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ResearchGate. [Link]
-
Li, Y., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central, National Institutes of Health. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
-
Asymmetric Reactions. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
- Chastain, J. H. (1995). Steric Hindrance by Bromination of Alkylbenzenes: Experimental Demonstration.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Mastropaolo, D., & Smith, K. (2007). Regioselective Aromatic Electrophilic Bromination with Dioxane Dibromide Under Solvent-Free Conditions.
-
Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution. [Link]
- Oren, J. A. (2001). Selective bromination of aromatic compounds. U.S.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]
- Adams, R., & Noller, C. R. (1925). p-Bromoacetophenone. Organic Syntheses, 5, 29.
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. [Link]
- Toray Industries, Inc. (1989). Process for producing 2,5-dichlorotoluene. U.S.
-
Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
-
Asymmetric Reactions. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Senthilkumar, A., & Muthupandian, A. (2005). A simple and regioselective α-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(45), 7719-7721.
-
Gao, Y., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2561. [Link]
- da Silva, J. B. P., & da Silva, J. B. P. (2019). Barriers to internal rotation in substituted toluenes and their cations. Journal of Molecular Modeling, 25(1), 22.
-
Wang, Y., et al. (2011). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]
-
Gao, Y., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]
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Challenges in the scale-up synthesis of 4-Bromo-2,5-dichlorotoluene
Technical Support Center: Synthesis of 4-Bromo-2,5-dichlorotoluene
Introduction
Welcome to the technical support guide for the synthesis of this compound (CAS No. 1807208-46-3). This molecule is a key building block in the development of specialized chemicals, including agrochemicals and pharmaceutical intermediates, due to its unique halogenation pattern which allows for regioselective transformations.[1] The most common industrial-scale synthesis involves the direct electrophilic bromination of 2,5-dichlorotoluene. While straightforward in principle, scaling this reaction from the bench to production presents significant challenges related to reaction control, impurity profiles, and product isolation.
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and solutions to common problems encountered during the scale-up synthesis, structured in a practical question-and-answer format.
Process Overview: Electrophilic Bromination of 2,5-Dichlorotoluene
The primary challenge in this synthesis is achieving high regioselectivity for the bromine addition at the 4-position, which is para to the activating methyl group and ortho to the 5-chloro substituent. Isomeric impurities, particularly 6-bromo-2,5-dichlorotoluene, are the main concern.
Below is a workflow diagram outlining the key stages of the scale-up process.
Caption: General workflow for the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthesis route for this compound?
The most industrially viable method is the direct electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This is typically achieved using molecular bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[1][2] This approach is favored for its cost-effectiveness and relatively high yields, although it requires careful control to ensure high regioselectivity.
Q2: What are the critical safety considerations when handling large quantities of bromine?
Bromine is highly toxic, corrosive, and has a high vapor pressure.[3] When scaling up, the following precautions are mandatory:
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system equipped with a scrubber for HBr and Br₂ vapors.
-
Personal Protective Equipment (PPE): Full-body, permeation-resistant clothing, gloves, foot protection, and a full-face respirator with an appropriate cartridge are essential.[4]
-
Materials Compatibility: Use equipment made of glass, Teflon, or other bromine-resistant materials. Avoid contact with metals and strong oxidizing agents.[4]
-
Spill Response: Have a spill kit ready, including a neutralizing agent like sodium thiosulfate or sodium bisulfite solution.
-
Quenching Strategy: The reaction quench must be able to consume any unreacted bromine safely.
Q3: How do I choose between molecular bromine (Br₂) and N-Bromosuccinimide (NBS) for scale-up?
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Cost | Lower cost, more economical for large scale. | Higher cost, may be prohibitive for bulk manufacturing. |
| Handling | Liquid, highly corrosive, toxic fumes. Requires specialized handling and scrubbing of HBr byproduct.[3] | Crystalline solid, easier and safer to handle.[1] |
| Byproducts | Generates one equivalent of HBr, which is corrosive and must be neutralized.[5] | Generates succinimide, which is non-corrosive and easier to remove during work-up. |
| Selectivity | Can be highly selective with a proper Lewis acid catalyst and temperature control. | Often used for benzylic bromination but can be used for aromatic bromination with an appropriate catalyst.[1] |
Q4: What are the main impurities to monitor during the reaction?
The primary impurities are isomers and over-brominated products. In-process monitoring by Gas Chromatography (GC) is crucial.
-
Starting Material: 2,5-Dichlorotoluene.
-
Desired Product: this compound.
-
Isomeric Impurity: 6-Bromo-2,5-dichlorotoluene. This is the most common isomer, formed by bromination ortho to the methyl group.
-
Other Isomers: 3-Bromo-2,5-dichlorotoluene may also form in smaller amounts.
-
Over-bromination: Dibromo-2,5-dichlorotoluene species.
Analytical method development to ensure baseline separation of these compounds is a critical first step before any scale-up campaign.[6][7]
Troubleshooting Guide
Problem 1: My reaction has stalled, showing low yield and significant unreacted 2,5-dichlorotoluene.
-
Possible Cause 1: Inactive or Insufficient Catalyst. The Lewis acid catalyst (e.g., FeCl₃) is highly susceptible to deactivation by moisture. Any water in the starting material or solvent will hydrolyze the catalyst, rendering it ineffective.
-
Solution: Ensure all reagents and the reactor are strictly anhydrous. Use a freshly opened or properly stored catalyst. Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%), but be aware this may also increase side reactions.
-
-
Possible Cause 2: Poor Mass Transfer/Mixing. On a larger scale, inefficient stirring can lead to localized reagent concentrations and areas where the catalyst is not effectively dispersed.
-
Solution: Verify that the stirrer speed and design are adequate for the reactor volume. For heterogeneous catalysts, ensure they are suspended and not settled at the bottom. Consider a baffled reactor to improve mixing efficiency.
-
-
Possible Cause 3: Reaction Temperature is Too Low. While low temperatures are used to control selectivity, a temperature that is too low can significantly slow the reaction rate to an impractical level.
-
Solution: Perform optimization studies to find the ideal balance between reaction rate and selectivity.[8] A temperature range of 0-10 °C is a common starting point.[5] If the reaction is clean but slow, consider a modest temperature increase (e.g., to 15-20 °C) while carefully monitoring the impurity profile.
-
Problem 2: The final product is contaminated with high levels of the 6-Bromo isomer, making purification difficult.
This is the most critical challenge in this synthesis. Regioselectivity is paramount.
-
Possible Cause 1: High Reaction Temperature. Electrophilic aromatic substitution is highly temperature-dependent. Higher temperatures often lead to a loss of selectivity and the formation of thermodynamically favored, but undesired, isomers.
-
Solution: Maintain strict temperature control throughout the bromine addition. A jacketed reactor with a reliable cooling system is essential. The bromine should be added slowly and sub-surface to dissipate the heat of reaction effectively and prevent localized temperature spikes. A target temperature of 0-5 °C is recommended during addition.[5]
-
-
Possible Cause 2: Incorrect Choice or Quality of Catalyst. The nature of the Lewis acid can influence the steric environment of the electrophilic attack.
-
Solution: Screen different Lewis acids. While FeCl₃ is common, bulkier catalysts might offer improved selectivity. Ensure the catalyst is of high purity.
-
-
Possible Cause 3: Solvent Effects. The solvent can influence the reactivity and selectivity of the brominating species.
-
Solution: Non-polar solvents like chlorobenzene or dichlorobenzene are often used.[5] Avoid protic solvents. The choice of solvent should be validated at the lab scale before implementation.
-
Caption: Decision tree for troubleshooting isomeric impurity formation.
Problem 3: I am having difficulty purifying the final product by distillation.
-
Cause: The boiling points of this compound and the isomeric impurity 6-Bromo-2,5-dichlorotoluene are very close, making fractional distillation inefficient and leading to significant product loss in mixed fractions.
-
Solution: Recrystallization. This is often the most effective method for purifying isomeric products at scale.
-
Solvent Screening: Identify a solvent system where the desired 4-bromo isomer has high solubility at elevated temperatures but low solubility at room temperature or below, while the 6-bromo isomer remains more soluble. Common solvents to screen include heptane, ethanol, methanol, and isopropanol, or mixtures thereof.
-
Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
-
If necessary, cool further in an ice bath to maximize yield.
-
Isolate the crystals by filtration.
-
Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor containing the impurities.
-
Dry the product under vacuum. A purity of >99% is often achievable.[9]
-
-
-
Problem 4: The work-up is generating a stable emulsion during the aqueous wash.
-
Cause: The presence of fine particulate matter (e.g., hydrolyzed catalyst) and similar densities between the organic and aqueous layers can lead to emulsion formation, which is a major issue at scale.
-
Solution 1: Filtration. After quenching the reaction, consider filtering the entire batch through a pad of celite or another filter aid to remove insoluble materials before performing the phase separation.
-
Solution 2: Brine Wash. Instead of washing with deionized water, use a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion and achieve a sharper phase split.
-
Solution 3: Solvent Choice. If emulsions persist, a change in the organic solvent may be necessary. A solvent with a density significantly different from water can help mitigate this issue.
-
Experimental Protocol: Scalable Synthesis of this compound
This protocol is a representative example and must be optimized for specific equipment and scales. All operations should be performed under the guidance of a trained process chemist and with appropriate safety measures in place.
Materials:
-
2,5-Dichlorotoluene (1.0 equiv)
-
Anhydrous Ferric Chloride (FeCl₃, 0.02 equiv)
-
Chlorobenzene (or other suitable solvent)
-
Liquid Bromine (1.05 equiv)
-
10% w/v Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Heptane (for recrystallization)
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a sub-surface addition line, under a nitrogen atmosphere.
-
Charging: Charge the reactor with 2,5-Dichlorotoluene, chlorobenzene, and anhydrous FeCl₃. Begin agitation.
-
Cooling: Cool the reactor contents to 0-5 °C using a chiller.
-
Bromine Addition: Slowly add the liquid bromine via the sub-surface addition line over 2-4 hours, ensuring the internal temperature does not exceed 5 °C. The reaction is highly exothermic.
-
Reaction Monitoring (IPC): After the addition is complete, hold the reaction mixture at 0-5 °C for 1-2 hours. Take a sample from the reaction mixture, quench it, and analyze by GC to determine the ratio of starting material to product and isomers. The reaction is complete when <2% of the starting material remains.
-
Quenching: Slowly add 10% sodium bisulfite solution to the reactor to quench unreacted bromine and the catalyst. A temperature increase may be observed; maintain the temperature below 20 °C.
-
Work-up:
-
Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine solution.
-
Separate the layers.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the chlorobenzene, yielding the crude product as an oil or semi-solid.
-
Purification (Recrystallization):
-
Add hot heptane to the crude product until it fully dissolves.
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for 2-4 hours.
-
Filter the resulting solid product.
-
Wash the filter cake with cold heptane.
-
Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Final Analysis: Analyze the final product by GC for purity and by NMR to confirm its structure.
References
-
Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols. (U.S. Patent No. 4,223,166A). Retrieved from [5]
-
Organic Syntheses. (n.d.). m-BROMOTOLUENE. Coll. Vol. 1, p.136 (1941); Vol. 5, p.20 (1925). Retrieved from [Link]
-
Wang, Y., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega. Retrieved from [Link][3][10]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichlorobenzyl bromide. PubChem Compound Summary. Retrieved from [Link]
-
Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link][6]
-
Google Patents. (1989). Process for producing 2,5-dichlorotoluene. (U.S. Patent No. 4,822,928A). Retrieved from [2]
-
LANXESS. (2015). Product Safety Assessment: Dichlorotoluene Mixture. Retrieved from [Link][4]
-
News-Medical.Net. (2022). Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation. Retrieved from [Link]
-
Semantic Scholar. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link][8]
-
European Patent Office. (1998). Process for the preparation of p-bromotoluene. (EP 0878456 A1). Retrieved from [Link][9]
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Removal of unreacted starting material from 4-Bromo-2,5-dichlorotoluene
Welcome to the technical support center for the synthesis and purification of 4-Bromo-2,5-dichlorotoluene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating the desired product from unreacted starting materials and other impurities. Here, we provide field-proven insights and step-by-step protocols in a direct question-and-answer format to address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial observations and queries that arise post-synthesis, before intensive purification.
Question 1: My crude reaction mixture has a persistent orange or brown color after the reaction. What causes this and how do I fix it?
Answer: This coloration is almost certainly due to the presence of unreacted elemental bromine (Br₂) or N-bromosuccinimide (NBS), the common reagents for the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] Before proceeding with any other purification, it is critical to quench this excess electrophile.
-
Causality: Bromine is a strong oxidizing agent and is intensely colored. If left in the mixture, it can lead to the formation of undesired byproducts during workup, concentration, or subsequent steps. Quenching involves a redox reaction where a reducing agent converts the colored Br₂ into colorless and water-soluble bromide ions (Br⁻).
-
Recommended Protocol: During the aqueous workup, wash the organic layer with a 10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2] Continue washing until the organic layer becomes colorless or pale yellow. The disappearance of the orange/brown color is a visual indicator that the excess bromine has been successfully removed.[3]
Question 2: My initial analytical data (NMR/GC-MS) shows a significant amount of unreacted 2,5-dichlorotoluene. What is the best general strategy for its removal?
Answer: The presence of the starting material, 2,5-dichlorotoluene, is the most common purity challenge. Due to the structural similarity between the starting material and the product, separation requires leveraging their differing physical properties. The three primary methods at your disposal are recrystallization, flash column chromatography, and fractional distillation.
The choice depends on the scale of your reaction and the physical state of your crude product. This compound is a solid at room temperature, while the starting material, 2,5-dichlorotoluene, is a liquid or a very low-melting solid. This difference strongly favors recrystallization as an efficient and scalable purification method.
Question 3: How do I decide between recrystallization and column chromatography for removing the starting material?
Answer: This is a crucial decision based on efficiency, scale, and required purity.
-
Choose Recrystallization When:
-
Your crude product is a solid.
-
You are working on a medium to large scale (>1 gram).
-
You need a cost-effective and time-efficient method for bulk purification. Recrystallization is often the most industrially viable method.[4]
-
-
Choose Column Chromatography When:
-
Recrystallization fails to provide the desired purity.
-
You are working on a small, analytical scale (<1 gram).
-
Your crude product is an oil that refuses to solidify.
-
You need to separate multiple, similarly non-polar impurities in a single step.[5]
-
Below is a decision workflow to help guide your choice:
Caption: Decision workflow for purification strategy.
Part 2: In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques.
Protocol A: Purification by Recrystallization
Recrystallization is highly effective due to the difference in the physical states and solubilities of the product and starting material at different temperatures. The goal is to find a solvent (or solvent system) that dissolves the product and impurity when hot but only allows the product to crystallize upon cooling, leaving the impurity in the mother liquor.
Step 1: Solvent Screening
A systematic approach to finding the ideal solvent is crucial.
-
Preparation: Place approximately 20-30 mg of your crude solid into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature. Good candidate solvents for this system include methanol, ethanol, isopropanol, and hexane.
-
Observation: A good solvent is one in which the compound is sparingly soluble or insoluble at room temperature but dissolves completely upon heating.[6]
-
Heating and Cooling: Heat the tubes that did not fully dissolve. If the solid dissolves, allow the solution to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent.
-
Solvent System: If no single solvent works, try a binary solvent system like hexane/ethyl acetate or ethanol/water. Dissolve the crude material in a small amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Heat to clarify and then cool slowly.[7]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Methanol | 65 | Polar Protic | Often effective for moderately polar aromatic compounds. |
| Ethanol | 78 | Polar Protic | Similar to methanol, but less volatile. A very common choice.[2] |
| Isopropanol | 82 | Polar Protic | Good for compounds with intermediate polarity. |
| Hexane | 69 | Non-polar | Product may have low solubility, but could be excellent as the "poor" solvent in a binary system. |
Step 2: Bulk Recrystallization Protocol
-
Dissolution: Place your crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent from Step 1 in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by NMR, GC-MS, and melting point analysis.
Protocol B: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[8] The brominated product is slightly more polar than the starting material and will therefore elute more slowly from the column.
Step 1: Thin Layer Chromatography (TLC) Analysis
First, determine the optimal eluent system using TLC.
-
Spotting: Dissolve a small sample of your crude material in a volatile solvent (e.g., dichloromethane). Spot this solution onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber with a test eluent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Optimization: Adjust the solvent ratio until the desired product has an Rf (retention factor) of approximately 0.25-0.35. The starting material should have a higher Rf value. A 98:2 or 95:5 mixture of Hexane:Ethyl Acetate is a likely candidate.
Step 2: Column Preparation and Elution
Caption: Workflow for Flash Column Chromatography.
-
Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the non-polar component of your eluent (hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]
-
Loading: For best resolution, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. Add a final protective layer of sand.
-
Elution: Fill the column with your optimized eluent from Step 1. Using gentle positive pressure (from an air pump), push the solvent through the column at a steady rate.
-
Collection & Analysis: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates. Fractions containing the faster-moving starting material will elute first, followed by the pure product fractions.
-
Isolation: Combine the fractions that contain only the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
PubChem. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
- Google Patents. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Available at: [Link]
-
SIELC Technologies. Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Available at: [Link]
- Google Patents. US4822928A - Process for producing 2,5-dichlorotoluene.
-
YouTube. synthesis of 4-bromo-2-nitrotoluene. Available at: [Link]
-
YouTube. 【4K】-- Column Chromatography (Purification). Available at: [Link]
- Google Patents. CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization.
- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Organic Syntheses. p-BROMOTOLUENE. Available at: [Link]
-
PubChem. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
PubMed Central. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Available at: [Link]
-
ResearchGate. A sustainable two-phase procedure for V-catalyzed toluene oxidative bromination with H2O2-KBr. Available at: [Link]
- Google Patents. US5874659A - Process for the preparation of p-bromotoluene.
-
Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available at: [Link]
Sources
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- 9. orgsyn.org [orgsyn.org]
4-Bromo-2,5-dichlorotoluene stability issues in solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-2,5-dichlorotoluene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability challenges associated with this compound in solution. Here, you will find practical troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Investigating Solution Instability
This section addresses specific issues you may encounter during your work. The guidance provided is based on established principles of organic chemistry and analytical best practices.
Q1: My stock solution of this compound has developed a yellow or brownish tint over time. What is causing this discoloration and is the solution still usable?
A1: Discoloration is a primary visual indicator of chemical degradation. For halogenated aromatic compounds like this compound, this is often due to oxidation or photodegradation, leading to the formation of colored impurities.
Causality:
-
Oxidation: Halogenated benzenes can be susceptible to slow oxidation, especially in the presence of dissolved oxygen, trace metals, or light. The methyl group is a potential site for oxidation, which can eventually lead to the formation of colored aromatic aldehydes or carboxylic acids.
-
Photodegradation: Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions.[1] Light can cause homolytic cleavage of the carbon-bromine bond, which is generally weaker than the carbon-chlorine bond, initiating free-radical chain reactions that produce a complex mixture of colored byproducts.[2][3]
Troubleshooting Protocol:
-
Immediate Quarantine: Do not use the discolored solution in critical experiments, as the presence of degradants can interfere with your reaction and introduce unknown variables.
-
Analytical Confirmation:
-
Acquire a new analytical spectrum (e.g., HPLC-UV, GC-MS) of the discolored solution.
-
Compare this to the spectrum of a freshly prepared solution or a certified reference standard.
-
Look for the appearance of new peaks or a decrease in the area of the main this compound peak. Common analytical methods for halogenated compounds include GC with electron capture detection (ECD) or mass spectrometry (MS), and HPLC with UV detection.[4][5][6]
-
-
Preventative Measures for Future Stock Solutions:
-
Solvent Purity: Use high-purity, HPLC-grade solvents.
-
Inert Atmosphere: Degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before dissolving the compound. Prepare and store the solution under an inert atmosphere.
-
Light Protection: Store the solution in an amber glass vial or a clear vial wrapped completely in aluminum foil to protect it from light.[1]
-
Temperature Control: Store the solution at the recommended temperature (see FAQ section) to minimize thermal degradation. Avoid excessive heat.[7]
-
Q2: I am observing unexpected peaks in my chromatogram when analyzing a reaction mixture where this compound was a starting material. How can I determine if these are from solution instability?
A2: Distinguishing between reaction byproducts and degradants from an unstable stock solution is critical for accurate analysis. A systematic approach using control experiments will validate your results.
Causality: The new peaks could be true reaction byproducts, or they could be degradants of this compound that were present before the reaction began or formed under the reaction conditions (e.g., thermal degradation, reaction with reagents).
Experimental Workflow for Diagnosis:
Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.
Self-Validating Protocol:
-
Analyze the Stock: Before starting your reaction, run a small aliquot of your this compound stock solution on your analytical system (e.g., GC-MS, LC-MS). This provides a baseline purity profile.
-
Run a Mock Reaction: Prepare a control vial containing only the stock solution and the reaction solvent. Subject this mock reaction to the identical conditions (temperature, time) as your actual experiment, but without any other reagents.
-
Compare Results: Analyze the mock reaction mixture.
-
If the new peaks appear in the mock reaction, it indicates that this compound is degrading under your experimental conditions (e.g., heat, solvent interaction).
-
If the new peaks are absent in the mock reaction but present in your full reaction, it strongly suggests they are genuine products of your intended chemical transformation.
-
Frequently Asked Questions (FAQs)
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize shelf-life, solutions should be protected from the primary drivers of degradation: light, oxygen, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential hydrolytic and oxidative degradation. |
| Light | Store in amber vials or protect from light | Prevents photodegradation, a common pathway for halogenated aromatics.[1][8] |
| Atmosphere | Store under an inert gas (Argon or N₂) | Displaces oxygen, minimizing the risk of oxidation. |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents solvent evaporation and contamination. PTFE lining ensures chemical inertness. |
Q4: Which solvents are recommended for preparing stable solutions of this compound?
A4: The choice of solvent is critical. Aprotic, non-polar to moderately polar solvents are generally preferred.
Recommended Solvents:
-
Toluene: Structurally similar and chemically compatible.
-
Tetrahydrofuran (THF): A good general-purpose solvent. Note: Ensure THF is free of peroxides, which can be oxidizing agents. Use freshly opened bottles or peroxide-inhibited THF.
-
Dichloromethane (DCM): A common solvent for organic compounds. Ensure it is dry and stabilized.
-
Acetonitrile (ACN): Often used for analytical (HPLC) purposes. It is polar aprotic and generally stable.
Solvents to Use with Caution:
-
Protic Solvents (e.g., Methanol, Ethanol): These can participate in nucleophilic substitution reactions (solvolysis), especially under basic conditions or with prolonged heating, though this is generally slow for aryl halides.
-
Aqueous Solutions (with buffers): Halogenated hydrocarbons can be susceptible to hydrolysis, especially at non-neutral pH.[9] If an aqueous solution is necessary, its stability must be rigorously tested at the intended pH and temperature. The rate of degradation for halogenated organics can be significantly affected by pH.[10][11]
Q5: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?
A5: While this compound is an uncharged, non-ionizable molecule, the pH of the solution can still influence its stability by catalyzing degradation reactions like hydrolysis.[11]
Causality:
-
Alkaline Hydrolysis (High pH): Under basic conditions (pH > 7), the aromatic ring can be susceptible to nucleophilic aromatic substitution by hydroxide ions (OH⁻), although this typically requires harsh conditions (high temperature/pressure) for unactivated aryl halides. However, over long storage times or at elevated temperatures, this pathway can become relevant.
-
Acid-Catalyzed Reactions (Low pH): While less common for this specific structure, acidic conditions can sometimes promote other degradation pathways, potentially involving interaction with buffer components.
For most neutral organic compounds, maintaining a pH in the range of 4-7 is a good starting point to minimize acid- or base-catalyzed degradation.[9]
Q6: What are the likely degradation pathways and resulting products?
A6: The primary degradation pathways are driven by light, oxygen, and potentially nucleophiles. Identifying potential products is key to developing appropriate analytical monitoring methods.
Caption: Conceptual overview of potential degradation pathways for this compound.
-
Photodegradation: Can lead to de-bromination or de-chlorination, resulting in compounds like 2,5-dichlorotoluene or 4-bromo-2-chlorotoluene.
-
Oxidation: The benzylic methyl group is the most likely site of oxidation, potentially forming 4-bromo-2,5-dichlorobenzaldehyde or 4-bromo-2,5-dichlorobenzoic acid.
-
Hydrolysis: Nucleophilic substitution of one of the halogens (most likely the bromine) could lead to the formation of 4-bromo-2,5-dichlorophenol, although this is less favorable without specific catalysts or harsh conditions.
Q7: How should I perform a basic photostability study on my solution?
A7: A confirmatory photostability study, based on ICH Q1B guidelines, can determine if light protection is necessary.[12]
Simplified Protocol:
-
Sample Preparation: Prepare three identical samples of your solution in clear glass vials.
-
Sample Exposure:
-
Test Sample: Expose one vial to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13]
-
Dark Control: Wrap the second vial completely in aluminum foil and place it alongside the test sample. This control accounts for any degradation caused by temperature effects from the light source.
-
Reference Sample: Store the third vial under the recommended long-term storage conditions (refrigerated, in the dark).
-
-
Analysis: After the exposure period, analyze all three samples using a validated, stability-indicating analytical method (e.g., HPLC).
-
Evaluation:
-
Compare the "Test Sample" to the "Dark Control." A significant difference indicates photodegradation.
-
Compare the "Dark Control" to the "Reference Sample." A significant difference indicates thermal degradation under the study conditions.
-
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods (1,3-Dinitrobenzene).
- Fisher Scientific. (2025).
- Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods (Dichlorvos).
- Ministry of the Environment, Government of Japan. (n.d.). Chapter III: Analytical Method.
- International Journal of Medical and Pharmaceutical Case Reports. (n.d.).
- ResearchGate. (n.d.). Proposed pathway for the degradation of 2,5-dichlorotoluene by Ralstonia sp. strain PS12.
- Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- PubChem. (n.d.). 4-Bromo-2-chlorotoluene.
- Benchchem. (n.d.). 3-Bromo-2,5-dichlorotoluene.
- ResearchGate. (n.d.).
- Utah State University. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
- Federal Institute for Drugs and Medical Devices (BfArM), Germany. (2023). Guideline on Photostability Testing.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods (Bromoform and Dibromochloromethane).
- Chemistry LibreTexts. (2023).
Sources
- 1. q1scientific.com [q1scientific.com]
- 2. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. bfarm.de [bfarm.de]
Technical Support Center: Minimizing Impurity Formation in 4-Bromo-2,5-dichlorotoluene Reactions
Welcome to the technical support center for the synthesis and purification of 4-Bromo-2,5-dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you minimize impurity formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the electrophilic bromination of 2,5-dichlorotoluene to produce this compound.
Q1: I am observing a significant amount of a dibrominated impurity. How can I prevent its formation?
A1: The formation of dibrominated species, primarily 2,4-dibromo-1,5-dichlorotoluene, is a common issue arising from over-bromination. This occurs when the desired product, this compound, which is still an activated aromatic ring, undergoes a second electrophilic substitution.
Causality: The methyl and bromine substituents on the this compound ring are ortho-, para-directing groups, activating the ring towards further electrophilic attack. If the concentration of the brominating agent is too high or the reaction time is extended, the formation of the dibrominated product is favored.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide - NBS). Use a molar ratio of no more than 1.0 to 1.1 equivalents of the brominating agent relative to 2,5-dichlorotoluene.[1]
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the mono-bromination of the more reactive starting material over the product.
-
Temperature Management: Conduct the reaction at a lower temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures (typically 0-10 °C) can help to control the reaction rate and improve selectivity.[2]
Experimental Protocol: Controlled Bromination of 2,5-dichlorotoluene
-
Dissolve 2,5-dichlorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent over 1-2 hours with vigorous stirring.
-
Maintain the temperature at 0-5 °C for the duration of the addition and for an additional 1-2 hours post-addition.
-
Monitor the reaction progress by Gas Chromatography (GC) to ensure the consumption of the starting material without significant formation of the dibrominated product.
Q2: My final product is contaminated with isomeric impurities, primarily 3-Bromo-2,5-dichlorotoluene. How can I improve the regioselectivity?
A2: The formation of isomeric impurities like 3-Bromo-2,5-dichlorotoluene is a result of competing directive effects of the substituents on the starting material. While the methyl group is activating and ortho-, para-directing, and the chloro groups are deactivating but also ortho-, para-directing, the substitution pattern of 2,5-dichlorotoluene strongly favors bromination at the 4-position due to steric and electronic factors. However, suboptimal reaction conditions can lead to the formation of other isomers.
Causality: The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric effects of the substituents already present on the aromatic ring.[2] The methyl group strongly activates the positions ortho and para to it (positions 2 and 4). The chlorine atoms are deactivating but direct incoming electrophiles to their ortho and para positions. The 4-position is electronically favored and sterically less hindered compared to the other available positions.
Solutions:
-
Choice of Catalyst: The choice of Lewis acid catalyst can significantly influence regioselectivity. Milder Lewis acids like FeCl₃ or AlCl₃ are commonly used.[3][4] Zeolites have also been shown to enhance para-selectivity in the bromination of substituted toluenes.[2]
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediate carbocation (arenium ion) and thus influence the isomer distribution. Non-polar solvents are generally preferred.
-
Temperature Control: As with minimizing di-bromination, lower reaction temperatures generally lead to higher selectivity.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Ferric Chloride (FeCl₃) | Provides a good balance of reactivity and selectivity. |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert and allows for good temperature control. |
| Temperature | 0 - 5 °C | Favors the thermodynamically more stable para-product. |
Q3: How can I effectively remove unreacted 2,5-dichlorotoluene from my product?
A3: The presence of unreacted starting material is a common purification challenge, especially if the reaction is stopped prematurely to avoid over-bromination.
Solutions:
-
Aqueous Workup: After the reaction is complete, quench the mixture with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any remaining bromine. This is followed by washing with water and brine.
-
Distillation: If the boiling points of this compound and 2,5-dichlorotoluene are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can effectively remove the more soluble starting material.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is a reliable method.[5] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, will allow for the separation of the product from the starting material.
Workflow for Purification
Caption: Post-reaction workup and purification workflow.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q4: What is the underlying mechanism for the bromination of 2,5-dichlorotoluene?
A4: The bromination of 2,5-dichlorotoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][6]
Mechanism Steps:
-
Generation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile, often represented as Br⁺.[7][8]
-
Nucleophilic Attack: The π-electron system of the 2,5-dichlorotoluene ring acts as a nucleophile and attacks the electrophilic bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring and yields the final product, this compound.[6]
Caption: Simplified mechanism of electrophilic aromatic bromination.
Q5: Which analytical techniques are best for assessing the purity of my this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, such as the starting material, isomeric byproducts, and dibrominated species.[9] The mass spectrometer provides structural information for definitive peak identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for detecting less volatile or thermally sensitive impurities.[10][11] A reversed-phase method with UV detection is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified internal standard.[9]
| Technique | Primary Use | Advantages | Limitations |
| GC-MS | Identification and quantification of volatile impurities | High resolution, provides structural information | Not suitable for non-volatile compounds |
| HPLC | Quantification of non-volatile impurities | High sensitivity, suitable for a wide range of compounds | Requires reference standards for identification |
| NMR | Structural confirmation and absolute purity determination | Provides detailed structural information, quantitative without individual impurity standards | Lower sensitivity for trace impurities |
Q6: Are there greener alternatives to using molecular bromine for this reaction?
A6: Yes, several greener brominating agents and methods are being explored to reduce the hazards associated with using molecular bromine.
-
N-Bromosuccinimide (NBS): NBS is a solid and is easier and safer to handle than liquid bromine.[3] It can be used with a proton source or a mild Lewis acid to effect bromination.
-
Oxidative Bromination: Systems that use a catalytic amount of a bromide salt (e.g., NaBr or HBr) with an oxidant (e.g., hydrogen peroxide) can generate bromine in situ.[12] This approach avoids the handling and storage of bulk bromine. Microreactor technology can further enhance the safety and efficiency of such processes.[12][13]
Adopting these greener alternatives can contribute to a safer and more environmentally friendly synthetic process.
References
- Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
-
III Analytical Methods. (n.d.). Retrieved from [Link]
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Pullen, J. (2011, December 24). Bromination Mechanism [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
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PubMed Central. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Retrieved from [Link]
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PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. Retrieved from [Link]
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Chemistry World. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2,5-dichlorotoluene. Retrieved from [Link]
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ACS Publications. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination [Video]. YouTube. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist's Guide to the Structural Validation of 4-Bromo-2,5-dichlorotoluene by ¹H NMR Spectroscopy
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of countless hours of research and significant financial loss. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for the structural elucidation of organic molecules in solution.
This guide provides an in-depth, practical comparison for researchers and drug development professionals on how to validate the structure of 4-Bromo-2,5-dichlorotoluene. We will move beyond a simple recitation of data, instead focusing on the causality behind the spectral features. By juxtaposing a theoretically predicted spectrum against experimental data from a closely related analogue, we will demonstrate the logical process of structural confirmation, a workflow that is essential when a reference spectrum for a novel compound is unavailable.
The Analytical Challenge: Structure of this compound
The target molecule, this compound, possesses a substitution pattern that gives rise to a distinct magnetic environment for its remaining protons. Our task is to predict the ¹H NMR spectrum based on first principles and then compare this prediction to known data to validate the structure with confidence.
Figure 1: Structure of this compound with unique proton environments labeled.
A systematic analysis of the structure reveals three distinct sets of non-equivalent protons:
-
Hₐ: The three protons of the methyl (-CH₃) group.
-
Hₑ: The aromatic proton at position 3 of the benzene ring.
-
Hₒ: The aromatic proton at position 6 of the benzene ring.
Part 1: Theoretical ¹H NMR Spectrum Prediction
The power of NMR spectroscopy lies in its predictability. By understanding the electronic effects of substituents, we can forecast the key characteristics of the spectrum: chemical shift, integration, and multiplicity.
Chemical Shift (δ) Prediction
The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause shielding and an upfield shift. We can estimate the chemical shifts for the aromatic protons by using an empirical model that starts with the chemical shift of benzene (~7.36 ppm) and adds substituent-derived increments.[1]
-
Methyl Protons (Hₐ): In the parent compound, toluene, the methyl protons appear around 2.3 ppm.[2] In the closely related 2,5-dichlorotoluene, this signal is found at ~2.31 ppm.[3] The addition of a bromine atom at the para-position (position 4) will exert a minor deshielding effect. Therefore, we predict the methyl signal to be slightly downfield of 2.31 ppm.
-
Predicted δ (Hₐ) ≈ 2.35 - 2.45 ppm
-
-
Aromatic Protons (Hₑ and Hₒ): Using established additivity rules with a base value for benzene of 7.36 ppm, we can calculate the expected shifts[1]:
-
For Hₑ (Position 3): This proton is ortho to a chloro group, meta to the methyl group, and meta to the bromo group.
-
δ(Hₑ) ≈ 7.36 + Zortho(Cl) + Zmeta(CH₃) + Zmeta(Br)
-
δ(Hₑ) ≈ 7.36 + 0.23 + (-0.09) + (-0.13) = 7.37 ppm
-
-
For Hₒ (Position 6): This proton is ortho to a chloro group, meta to a chloro group, and ortho to the bromo group.
-
δ(Hₒ) ≈ 7.36 + Zortho(Cl) + Zmeta(Cl) + Zortho(Br)
-
δ(Hₒ) ≈ 7.36 + 0.23 + 0.03 + 0.22 = 7.84 ppm
-
-
Integration
Integration, the area under an NMR signal, is directly proportional to the number of protons generating that signal.[4] For this compound, the relative ratio of the integrals for the three signals is expected to be:
-
Hₐ : Hₑ : Hₒ = 3 : 1 : 1
Multiplicity (Splitting Pattern)
The splitting of a signal is caused by the influence of neighboring, non-equivalent protons and follows the n+1 rule, where 'n' is the number of such neighbors.[4]
-
Methyl Protons (Hₐ): These protons have no adjacent protons (n=0). Thus, the signal will be a singlet (s) .
-
Aromatic Protons (Hₑ and Hₒ): These two protons are separated by four bonds and multiple substituents. This long-range coupling is typically too weak to be resolved in a standard ¹H NMR spectrum. Therefore, each aromatic proton will appear as a singlet (s) .
Part 2: Comparative Analysis with an Experimental Analogue
| Parameter | Predicted for this compound | Experimental for 2,5-Dichlorotoluene[3] | Rationale for Differences |
| δ (Methyl Hₐ) | ~2.40 ppm | 2.31 ppm | The addition of the electronegative bromine atom at the para position causes a slight downfield shift due to weak deshielding. |
| δ (Aromatic H) | Hₑ: ~7.37 ppmHₒ: ~7.84 ppm | H₃: 7.21 ppmH₄: 7.17 ppmH₆: 7.06 ppm | The single bromine atom in the target molecule replaces two protons from the reference. The powerful deshielding effect of bromine in the ortho position causes a significant downfield shift for Hₒ. The effects on Hₑ are more complex but result in a distinct chemical shift. |
| Integration | 3 : 1 : 1 | 3 : 1 : 1 : 1 | The integration ratio reflects the number of protons in each unique environment. |
| Multiplicity | s, s, s | d, dd, d | In 2,5-dichlorotoluene, the aromatic protons are adjacent and split each other. In our target molecule, the remaining aromatic protons are isolated, resulting in singlets. This change in multiplicity is a key validation point. |
This comparative analysis demonstrates trustworthiness in our methodology. The predicted changes between the reference compound and the target molecule (downfield shifts due to bromine, collapse of splitting patterns) are consistent with established principles of NMR spectroscopy.[5]
Part 3: Experimental Protocol for Spectrum Acquisition
To obtain high-quality, verifiable data, a rigorous and well-documented experimental procedure is paramount.
Step-by-Step ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identified. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[2]
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. Ensure no solid particulates remain, as this will degrade spectral quality.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or insert it manually.
-
Data Acquisition Parameters (on a 400 MHz Spectrometer):
-
Experiment: Standard ¹H acquisition.
-
Number of Scans (NS): 16 (increase if sample concentration is low).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).
-
-
Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all signals and identify the chemical shift and multiplicity for each peak.
Visualization of the Validation Workflow
The logical flow from theoretical prediction to experimental confirmation is a cornerstone of scientific integrity.
Caption: Workflow for structural validation by ¹H NMR spectroscopy.
Conclusion
The structural validation of a molecule like this compound is a systematic process grounded in the fundamental principles of NMR spectroscopy. By first establishing a robust theoretical prediction for the ¹H NMR spectrum—including chemical shifts, integration ratios, and signal multiplicities—we create a verifiable hypothesis. The subsequent comparison of this prediction with high-quality experimental data, or in its absence, with data from a close structural analogue, provides the necessary evidence for confirmation. The expected spectrum, featuring three singlet signals with a 3:1:1 integration ratio at approximately 2.40 ppm, 7.37 ppm, and 7.84 ppm, serves as a unique fingerprint. A match between this predicted fingerprint and the experimental data provides unambiguous validation of the target chemical structure, ensuring the integrity of any further research.
References
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-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 29). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(13), 1639-1644.
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-chlorotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Bromo-2-chlorotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Coupling: Comparing the Reactivity of Brominated vs. Chlorinated Toluenes
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis—aryl halides are indispensable building blocks. This guide provides an in-depth, objective comparison of two common classes of these substrates: brominated and chlorinated toluenes. We will explore the fundamental principles governing their reactivity, present supporting experimental data, and offer practical guidance for their application.
The Core Principle: Reactivity is Governed by the Carbon-Halogen Bond
The significant difference in reactivity between brominated and chlorinated toluenes is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-couplings is a direct consequence of this: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[1][2][3] Two key factors underpin this trend:
-
Bond Dissociation Energy (BDE): The C-Br bond, with a BDE of approximately 276-285 kJ/mol, is inherently weaker than the C-Cl bond, which has a BDE of about 327-339 kJ/mol.[4][5][6][7] This means less energy is required to cleave the C-Br bond, making it more susceptible to reaction.
-
Kinetics of Oxidative Addition: The first and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[5][8][9] During this step, the palladium center inserts itself into the C-X bond. The weaker, more polarizable C-Br bond facilitates a faster oxidative addition compared to the stronger, less polarizable C-Cl bond.[5][10] Consequently, reactions involving bromotoluenes typically proceed under milder conditions and at a faster rate.
The Impact on Catalysis: Standard vs. Advanced Systems
This fundamental reactivity difference has profound implications for the choice of catalyst and reaction conditions.
-
Brominated Toluenes: Due to their higher intrinsic reactivity, brominated toluenes can often be effectively coupled using "standard" palladium catalyst systems, such as those employing traditional phosphine ligands like triphenylphosphine (PPh₃) or palladium on carbon (Pd/C). The reactions generally proceed efficiently at moderate temperatures.
-
Chlorinated Toluenes: Historically, aryl chlorides were considered poor substrates for cross-coupling due to the strength of the C-Cl bond.[11] Their successful implementation required a paradigm shift in catalyst design. The breakthrough came with the development of highly active catalyst systems featuring:
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) and sterically hindered N-heterocyclic carbenes (NHCs) are now industry standards for activating aryl chlorides.[12][13][14] These ligands increase the electron density on the palladium atom, enhancing its ability to break the robust C-Cl bond during oxidative addition.[5][15]
-
Forcing Conditions: Even with advanced catalysts, reactions with chlorinated toluenes often require higher temperatures and longer reaction times compared to their brominated counterparts to achieve comparable yields.[5]
-
Visualization: The Cross-Coupling Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The critical oxidative addition step, where the reactivity difference between C-Br and C-Cl bonds is most pronounced, is highlighted.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Quantitative Comparison in Key Reactions
The choice between a brominated or chlorinated toluene directly impacts reaction outcomes across various cross-coupling methodologies.
Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction couples an aryl halide with an organoboron reagent. The difference in reactivity is stark.
| Feature | p-Bromotoluene | p-Chlorotoluene | Rationale |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / SPhos | Activation of the stronger C-Cl bond requires a highly active, bulky, and electron-rich ligand.[14] |
| Typical Temp. | 80-100 °C | 100-120 °C | More thermal energy is needed to overcome the higher activation barrier for C-Cl oxidative addition. |
| Reaction Time | 2-12 hours | 12-24 hours | The slower rate of oxidative addition for chlorides necessitates longer reaction times for complete conversion. |
| Expected Yield | High (>90%) | Moderate to High (75-95%) | With optimized modern catalysts, yields can be excellent, but reactions are often more sensitive. |
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an aryl halide with an amine. While early catalyst generations were largely ineffective for aryl chlorides, modern systems have bridged the gap.[16]
| Feature | p-Bromotoluene | p-Chlorotoluene | Rationale |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos | Similar to Suzuki coupling, specialized bulky phosphine ligands are essential for efficient C-Cl bond activation.[17] |
| Base | NaOt-Bu | NaOt-Bu or K₃PO₄ | Strong bases are typically required for both, but the choice can be more sensitive for chloride substrates. |
| Typical Temp. | 80-110 °C | 100-130 °C | Higher temperatures are generally required to drive the coupling of less reactive aryl chlorides. |
| Expected Yield | High (>90%) | Good to High (80-95%) | Modern ligands have made the amination of aryl chlorides highly efficient.[18] |
| Note | The reactivity order in Buchwald-Hartwig reactions can sometimes be Ar-Br > Ar-Cl > Ar-I due to catalyst inhibition by iodide.[19] |
Sonogashira Coupling
The coupling of an aryl halide with a terminal alkyne showcases the synthetic utility of differential reactivity. It is possible to selectively react at a C-Br bond in the presence of a C-Cl bond.[20]
| Feature | 2-Bromo-6-chlorotoluene | Rationale |
| Reaction Site | Selective at C-Br bond | The C-Br bond undergoes oxidative addition under conditions where the C-Cl bond remains intact.[3] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A standard Sonogashira catalyst system is sufficient to activate the C-Br bond preferentially.[20] |
| Conditions | 60-80 °C, Amine base | Mild conditions favor reaction at the more labile site. |
| Outcome | Forms 2-alkynyl-6-chlorotoluene | The product retains the chloro-substituent, which can be used for a subsequent, different cross-coupling reaction under more forcing conditions. |
Experimental Protocols: A Practical Demonstration
Protocol 1: Suzuki Coupling of p-Bromotoluene (Standard Conditions)
-
Setup: To a flame-dried Schlenk flask, add p-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and triphenylphosphine (PPh₃, 4 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen (repeat 3 times).
-
Solvent: Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Suzuki Coupling of p-Chlorotoluene (Advanced Conditions)
-
Setup: To a flame-dried Schlenk flask, add p-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen (repeat 3 times).
-
Solvent: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 18 hours, monitoring by TLC or GC-MS.
-
Work-up: Follow the same work-up and purification procedure as described in Protocol 1.
Strategic Decision-Making: Which to Choose?
The selection of a brominated versus a chlorinated toluene is a strategic choice dependent on the project's goals.
Caption: Decision flowchart for selecting an aryl halide substrate.
Key Considerations:
-
Cost and Availability: For large-scale industrial synthesis, the lower cost of chlorinated toluenes is a significant advantage, often justifying the initial investment in developing a robust catalytic process.[21]
-
Reactivity and Speed: In a research or drug discovery setting, where speed and reliability are paramount, the higher reactivity of bromotoluenes allows for faster iteration and broader substrate scope under milder, more forgiving conditions.
-
Synthetic Strategy: For building complex molecules, dihaloarenes like 2-bromo-6-chlorotoluene are powerful tools, enabling site-selective functionalization that would be difficult to achieve otherwise.[3][20]
Conclusion
The debate between using brominated versus chlorinated toluenes in cross-coupling is not about which is universally "better," but which is more appropriate for the task at hand. Bromotoluenes offer inherent reactivity, reliability, and milder reaction conditions, making them ideal for rapid synthesis and complex molecule construction on a laboratory scale. In contrast, chlorinated toluenes provide a compelling economic advantage for large-scale production, an advantage unlocked by decades of innovation in catalyst design. The modern synthetic chemist, armed with a diverse toolkit of highly active ligands, can now leverage the strengths of both, making strategic decisions based on a nuanced understanding of cost, reactivity, and synthetic goals.
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4-Bromo-2,5-dichlorotoluene as an alternative for agrochemical synthesis
An In-Depth Comparative Guide to 4-Bromo-2,5-dichlorotoluene in Agrochemical Synthesis
Executive Summary: The precise molecular architecture of active ingredients is paramount in the agrochemical industry, directly influencing efficacy, safety, and environmental profile. Halogenated aromatic compounds are critical intermediates in constructing these complex molecules. This guide provides a comprehensive analysis of this compound, a key building block, comparing its performance and synthetic utility against common alternatives. Through a case study focused on the synthesis of precursors for strobilurin-class fungicides, we demonstrate that the pre-defined halogenation pattern of this compound offers significant advantages in regioselectivity, process efficiency, and yield, thereby presenting a compelling case for its use in both research and industrial-scale agrochemical production.
The Strategic Role of Halogenated Intermediates in Agrochemicals
The introduction of halogen atoms into organic molecules is a cornerstone of modern agrochemical design. Halogens like chlorine, bromine, and fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes.[1] This strategic functionalization is a key factor in developing new active ingredients with enhanced efficacy, improved environmental safety profiles, and greater user-friendliness.[1][2][3]
Among the vast array of available building blocks, polysubstituted aromatic hydrocarbons are particularly valuable. This compound (CAS 1807208-46-3) is one such versatile intermediate.[4] Its toluene ring is pre-functionalized with a specific arrangement of one bromine and two chlorine atoms, creating a distinct electronic and steric environment. This pre-set pattern is not accidental; it is designed to guide subsequent reactions with high precision, a critical factor in complex, multi-step syntheses.[4] The differential reactivity between the bromo and chloro substituents allows for sequential, controlled transformations, such as metal-catalyzed cross-coupling reactions at the more reactive C-Br bond, while the chloro groups serve to modulate the molecule's electronic properties or act as synthetic handles in later steps.
Comparative Analysis: this compound vs. Alternative Precursors
To objectively evaluate the utility of this compound, we will compare its performance against a common alternative starting material, 2,5-dichlorotoluene, within the context of synthesizing a key precursor for a major class of fungicides.
Case Study: Synthesis of a Precursor for Pyraclostrobin-Type Fungicides
Pyraclostrobin is a broad-spectrum strobilurin fungicide widely used in global agriculture.[5][6] Its complex synthesis involves the coupling of two key aromatic fragments. One of these fragments is a substituted toluene derivative. The synthesis of this fragment is a multi-step process that often involves bromination of the benzylic methyl group to enable subsequent etherification.[7][8] The efficiency and purity of this intermediate are critical to the overall yield and cost-effectiveness of the final active ingredient.
The this compound Route: A Pathway of High Regioselectivity
Using this compound as the starting material, the synthesis of the key intermediate, 4-bromo-1-(bromomethyl)-2,5-dichlorobenzene, proceeds via a direct and selective radical bromination of the benzylic methyl group.
Caption: Workflow using this compound.
The primary advantage here is regioselectivity . The aromatic ring is already halogenated in the desired pattern. The subsequent benzylic bromination is a well-controlled reaction that proceeds with high selectivity, avoiding the formation of unwanted aromatic substitution isomers. This leads to a cleaner reaction mixture and simplifies the purification process.
Alternative Route: Synthesis from 2,5-dichlorotoluene
When starting with the less functionalized 2,5-dichlorotoluene, an additional step of aromatic bromination is required to achieve the same halogenation pattern as the target intermediate. This introduces significant challenges.
Caption: Workflow using 2,5-dichlorotoluene as a starting material.
The key challenge in this route is the aromatic bromination step. The directing effects of the two chlorine atoms and the methyl group can lead to the formation of a mixture of brominated isomers. While this compound is typically the major product, other isomers can form, necessitating a costly and often difficult purification step (e.g., fractional distillation or crystallization) to isolate the desired compound before proceeding. This additional step reduces the overall yield and increases the process complexity and cost.
Performance Metrics: A Head-to-Head Comparison
The choice of starting material has a direct impact on several key performance indicators (KPIs) of the synthesis process.
| Performance Metric | Route A: this compound | Route B: 2,5-dichlorotoluene | Rationale & Causality |
| Number of Steps | 1 (Benzylic Bromination) | 2 (Aromatic Bromination + Benzylic Bromination) | Route A bypasses the need for aromatic substitution, streamlining the process. |
| Regioselectivity | High | Moderate to Low | Route A's pre-defined halogenation prevents the formation of unwanted aromatic isomers during synthesis. |
| Overall Yield | Higher | Lower | The additional purification step required in Route B to remove isomers invariably leads to material loss. |
| Process Complexity | Low | High | Route B requires an extra reaction and a potentially difficult purification step, adding complexity and cost. |
| Waste Generation | Lower | Higher | Isomer separation in Route B generates waste streams containing undesired side products. |
Experimental Protocols & Methodologies
To provide a practical basis for comparison, the following are representative protocols for the key transformations discussed.
Protocol A: Synthesis of 4-Bromo-1-(bromomethyl)-2,5-dichlorobenzene from this compound
-
Objective: To perform a selective radical bromination of the benzylic methyl group.
-
Methodology:
-
Charge a reaction vessel with this compound (1.0 eq) and a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the mixture.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., hexanes) to obtain the final product with high purity.
-
Protocol B: Synthesis of this compound from 2,5-dichlorotoluene
-
Objective: To perform an electrophilic aromatic substitution (bromination) on the 2,5-dichlorotoluene ring.
-
Methodology:
-
Charge a reaction vessel with 2,5-dichlorotoluene (1.0 eq) and a solvent (e.g., dichloromethane or neat).
-
Add a Lewis acid catalyst, such as ferric chloride (FeCl₃) or iron powder (0.05 eq), to the vessel.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add molecular bromine (Br₂) (1.0 eq) dropwise to the reaction mixture while maintaining the low temperature to control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by GC).
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain a crude mixture of isomers.
-
Purification: Isolate the desired this compound isomer from the mixture via fractional distillation under vacuum or preparative chromatography.
-
Discussion: Causality and Field-Proven Insights
The choice between these two synthetic routes is a classic example of balancing the cost of starting materials against process efficiency and overall manufacturing cost.
Caption: Decision logic for selecting a synthetic intermediate.
-
Economic Causality: While 2,5-dichlorotoluene is generally a cheaper commodity chemical, the costs associated with the additional reaction step, the use of bromine and a Lewis acid, the energy-intensive purification, and the disposal of isomeric waste in Route B can often make Route A, which starts with the more expensive but highly specific this compound, more economically viable at scale.
-
Environmental Considerations: The use of halogenated intermediates and reagents necessitates careful handling and waste management.[9] Route A is environmentally preferable as it generates less isomeric byproduct waste. The search for greener synthesis routes is ongoing, but the efficiency of established pathways often keeps them in use. However, the long-term environmental persistence and potential health effects of halogenated organic compounds are a significant concern, driving research towards more sustainable alternatives.[10]
Conclusion: A Verdict on Versatility and Efficiency
This compound stands out as a highly efficient and selective intermediate in the synthesis of complex agrochemicals. Its pre-defined halogenation pattern allows chemists to bypass problematic aromatic substitution steps, leading to cleaner reactions, higher overall yields, and a more streamlined manufacturing process. While the initial procurement cost may be higher than less functionalized alternatives like 2,5-dichlorotoluene, the downstream savings in processing time, purification costs, and waste management make it a strategically superior choice for developing and producing high-value agricultural products. For researchers and drug development professionals, utilizing such advanced building blocks is key to accelerating discovery and optimizing synthetic pathways for scalability and commercial viability.
References
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Patsnap Eureka. Synthesis method of pyraclostrobin. 5
-
Patsnap Eureka. Synthesis process of pyraclostrobin. 6
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AERU, University of Hertfordshire. Pyraclostrobin (Ref: BAS 500F). 7
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Google Patents. CN110105287B - Synthesis process of pyraclostrobin. 8
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Benchchem. This compound | CAS 1807208-46-3. 4
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Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.
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ResearchGate. Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds | Request PDF.
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ResearchGate. Manufacturing Approaches of New Halogenated Agrochemicals.
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OUCI. Manufacturing Approaches of New Halogenated Agrochemicals.
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PubMed Central (NIH). Perspective on halogenated organic compounds.
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Benchchem. Synthesis of 3-Bromo-2,5-dichlorobenzaldehyde from 2,5-dichlorotoluene: A Technical Guide.
-
Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Versatility of 2-Bromo-4-chlorotoluene.
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A Senior Application Scientist's Guide to Suzuki Reactions: 4-Bromo-2,5-dichlorotoluene vs. 4-Iodo-2,5-dichlorotoluene
Welcome to a detailed comparative analysis of 4-Bromo-2,5-dichlorotoluene and 4-Iodo-2,5-dichlorotoluene as substrates in the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage this Nobel Prize-winning transformation for the synthesis of complex biaryl structures.[1] We will move beyond fundamental principles to explore the practical nuances that dictate substrate selection, catalyst system design, and reaction optimization, ensuring your synthetic strategy is both efficient and robust.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the relatively low toxicity of its organoboron reagents.[2] The choice of the organohalide partner, however, is a critical decision point that profoundly impacts reaction kinetics, catalyst selection, and overall process economy. This guide provides a head-to-head comparison of the bromo- and iodo-substituted 2,5-dichlorotoluene, two common building blocks in pharmaceutical and materials science, to illuminate the trade-offs inherent in their use.
The Decisive Step: A Mechanistic Look at Oxidative Addition
The efficacy of an aryl halide in a Suzuki reaction is fundamentally governed by the initial, and often rate-determining, oxidative addition step.[1][3] In this stage, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The energy barrier for this step is directly related to the strength of the C-X bond.
The generally accepted reactivity trend for aryl halides is: I > Br >> Cl .[1][4] This is because the carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, facilitating a more rapid oxidative addition. This fundamental difference is the primary driver behind the varied performance of our two subject compounds.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Performance Analysis
The choice between 4-iodo- and this compound involves a multi-faceted analysis of reactivity, catalyst requirements, and economic factors.
Reactivity and Reaction Kinetics
Due to the weaker C-I bond, 4-Iodo-2,5-dichlorotoluene is the more reactive substrate. This enhanced reactivity translates into several practical advantages:
-
Milder Reaction Conditions: Couplings can often be achieved at lower temperatures, sometimes even room temperature, which can be crucial for thermally sensitive substrates.[5]
-
Lower Catalyst Loadings: The facile oxidative addition may allow for lower concentrations of the palladium catalyst, reducing costs and simplifying purification.
-
Shorter Reaction Times: Reactions typically proceed to completion faster, increasing throughput.
Conversely, This compound requires more forcing conditions to overcome the higher activation energy of C-Br bond cleavage. This generally means higher temperatures and longer reaction times are necessary to achieve comparable yields.
However, a critical and often overlooked nuance exists. Studies have shown that with "classical" catalyst systems, such as those employing triphenylphosphine (PPh₃) ligands, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts.[6] This counterintuitive behavior is thought to arise from the formation of stable, off-cycle Pd(II)-iodide intermediates that hinder catalyst turnover.[6] This highlights the importance of aligning catalyst system selection with the specific halide and desired reaction conditions.
Catalyst System Selection
The disparate reactivity profiles of aryl iodides and bromides necessitate different catalytic approaches.
-
For 4-Iodo-2,5-dichlorotoluene: The high intrinsic reactivity allows for the use of less sophisticated and less expensive catalyst systems. Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with simple phosphine ligands such as PPh₃ are often sufficient.
-
For this compound: Efficient coupling of this less reactive substrate often demands more advanced catalyst systems. These typically feature bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) that promote the challenging oxidative addition step and stabilize the active Pd(0) species.[5][7] While highly effective, these specialized ligands add to the overall cost of the synthesis.
| Feature | 4-Iodo-2,5-dichlorotoluene | This compound |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligands | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos, PCy₃[5][7] |
| Rationale | High substrate reactivity allows for simpler, less electron-donating ligands. | Requires bulky, electron-rich ligands to facilitate the more difficult C-Br oxidative addition. |
Economic and Strategic Considerations
For drug development professionals, the choice extends beyond the reaction flask to process scalability and economics.
-
Cost and Availability: Aryl bromides, including this compound, are generally significantly less expensive and more readily available from commercial suppliers than their corresponding iodides. This cost differential becomes a major factor in large-scale manufacturing campaigns.
-
Side Reactions: The higher reactivity of the C-I bond can sometimes lead to a greater propensity for side reactions, such as hydrodehalogenation (replacement of the halogen with hydrogen), particularly under forcing conditions or with certain bases/solvents.[8]
Data-Driven Comparison Summary
| Parameter | 4-Iodo-2,5-dichlorotoluene | This compound |
| Relative Reactivity | High | Moderate |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Reaction Time | Generally Shorter (1-12 h) | Generally Longer (6-24 h) |
| Catalyst Loading | Lower (e.g., 0.5 - 2 mol%) | Higher (e.g., 1 - 5 mol%) |
| Ligand Complexity | Simple (e.g., PPh₃) often sufficient. | Requires advanced, bulky, electron-rich ligands (e.g., SPhos).[7] |
| Relative Cost | High | Low to Moderate |
| Key Advantage | High reactivity, mild conditions, speed. | Cost-effectiveness, wide availability. |
| Potential Issue | Sluggish at low temps with PPh₃ ligands[6]; higher cost. | Requires harsher conditions and more expensive catalyst systems. |
Experimental Protocols
The following protocols are representative methodologies for the Suzuki-Miyaura coupling of each substrate. They are designed as self-validating systems, but optimization for specific coupling partners is always recommended.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Protocol 1: Coupling of 4-Iodo-2,5-dichlorotoluene with Phenylboronic Acid
This protocol leverages the high reactivity of the iodide, allowing for milder conditions and a simpler catalyst system.
-
Reagents:
-
4-Iodo-2,5-dichlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Dioxane/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-Iodo-2,5-dichlorotoluene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the dioxane/water solvent mixture via syringe. Stir the mixture and sparge with argon for 15 minutes to degas.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent, then add this catalyst solution to the main reaction flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and add 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
-
Protocol 2: Coupling of this compound with Phenylboronic Acid
This protocol employs a more active catalyst system and higher temperature to effectively couple the less reactive bromide.[7]
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol% Pd)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate [K₃PO₄] (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature and add 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Recommendations
The selection between this compound and 4-Iodo-2,5-dichlorotoluene is a strategic decision dictated by the specific goals of the synthesis.
-
Choose 4-Iodo-2,5-dichlorotoluene for:
-
Rapid, small-scale synthesis and library generation where reaction time is a primary concern.
-
Coupling with sensitive substrates that cannot tolerate high temperatures.
-
Situations where the higher substrate cost is acceptable for the benefits of milder conditions and faster execution.
-
-
Choose this compound for:
-
Large-scale and process chemistry applications where cost-effectiveness is paramount.
-
Projects where the investment in developing a robust catalytic system with advanced ligands is justified by the lower cost of the starting material.
-
Syntheses where thermal stability of the substrates is not a limiting factor.
-
By understanding the fundamental reactivity and the practical requirements for activating each substrate, researchers can make informed decisions to optimize their synthetic routes, saving time, resources, and ultimately accelerating the drug discovery and development pipeline.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
-
Suzuki reaction. (2023, October 29). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new class of phosphine ligands for palladium-catalyzed Suzuki-Miyaura coupling reactions: catalysts for the coupling of aryl and heteroaryl chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. This reference is analogous to the JACS paper found, providing context on advanced ligands like SPhos. The provided search result is: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available from: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available from: [Link]
-
Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 86(17), 11729–11738. Available from: [Link]
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Ross, A., & Valentine, A. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(12), 2015-2020. Available from: [Link]
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Scott, D. J., Garg, J. A., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1835–1840. Available from: [Link]
-
Tsymbal, A. V., et al. (2020). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 10(15), 8446-8456. Available from: [Link]
-
Wang, Z., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 28(17), 5195-5201. Available from: [Link]
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Sharma, S., & Kumar, P. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
The Mirica Group. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. Retrieved from [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2000). ChemInform. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
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Oxidative Addition and Palladium Coupling. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 21, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]
-
Request PDF. (2019). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Retrieved from [Link]
-
Goossen, L. J., & Karch, R. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 20(9), 1849–1857. Available from: [Link]
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Wang, J., & Buchwald, S. L. (2009). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 131(21), 7502–7507. Available from: [Link]
-
Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 1373–1385. Available from: [Link]
-
Previous methods of preparing biaryls from aryl iodides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2,5-dichlorotoluene Impurities
Abstract
4-Bromo-2,5-dichlorotoluene is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as impurities can affect the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive comparison of modern spectroscopic and chromatographic techniques for the detection, identification, and quantification of potential impurities. We will explore the causality behind experimental choices, present self-validating analytical workflows, and provide detailed protocols to empower researchers, scientists, and drug development professionals in ensuring the quality of their intermediates and final products, in alignment with regulatory standards such as the ICH Q3A(R2) guidelines.[1][2][3]
The Imperative of Impurity Profiling
In pharmaceutical manufacturing, an impurity is defined as any component of a drug substance that is not the defined chemical entity.[4] The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities, with reporting thresholds as low as 0.05%.[1][5] For a compound like this compound, impurities can arise from several sources:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during intermediate synthetic steps.
-
By-products: Resulting from side reactions, such as regioisomers formed during halogenation.
-
Degradation Products: Formed during storage or under stress conditions.[6]
A thorough understanding of the synthetic pathway is crucial for predicting potential impurities. For instance, the multi-step synthesis involving bromination and chlorination of toluene can lead to various positional isomers which can be challenging to separate and identify.[7][8][9][10]
A Comparative Arsenal: Analytical Techniques for Impurity Detection
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted, or orthogonal, approach is necessary to detect and characterize the wide range of potential impurities. The choice of technique is driven by the physicochemical properties of the analyte and the specific question being asked (Detection? Quantification? Structural Elucidation?).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds.[11] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[12]
Why it's chosen: this compound and its likely isomeric or halogenated impurities are volatile enough for GC analysis.[13][14] The mass spectrometer provides two critical pieces of information: the molecular weight from the molecular ion peak and structural fragments that act as a "fingerprint" for the molecule. The characteristic isotopic pattern of bromine and chlorine atoms provides an additional layer of confirmation for halogenated impurities.
Limitations: Not suitable for non-volatile or thermally labile impurities. While excellent for identification, it may require careful calibration for precise quantification, where techniques like GC-FID can sometimes offer a wider linear range.[12]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse of the pharmaceutical industry for purity analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15][16] It is particularly advantageous for non-volatile or thermally unstable compounds.[11][12]
Why it's chosen: HPLC, especially when coupled with a UV detector and a mass spectrometer (LC-MS), provides a comprehensive profile.[17] Reversed-phase HPLC is highly effective at separating compounds with varying polarity. UV detection is a robust quantification tool, while MS detection provides molecular weight information for peak identification, making it a powerful hyphenated technique.[4][11]
Limitations: While versatile, peak identification can be ambiguous without a mass spectrometer or a reference standard. Resolution of closely related isomers may require extensive method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[18][19][20] It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule.[21]
Why it's chosen: For unknown impurities, particularly regioisomers, NMR is the gold standard.[22] Subtle differences in the substitution pattern on the aromatic ring of this compound isomers will result in unique chemical shifts and spin-spin coupling patterns in the ¹H NMR spectrum, allowing for unambiguous identification.[20][22] Furthermore, quantitative NMR (qNMR) can be used to determine the concentration of an analyte without the need for a specific reference standard of that compound.[12]
Limitations: NMR has relatively low sensitivity compared to chromatographic techniques and is not typically used for trace-level impurity detection (e.g., <0.1%) directly in a bulk sample.[12] It is most powerful when used to characterize an impurity after it has been isolated, for example, by preparative HPLC.
Head-to-Head Technique Comparison
The following table summarizes the key performance attributes of each technique for the analysis of impurities in this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Identification & Quantification of Volatile Impurities | Quantification & Detection of a Wide Range of Impurities | Definitive Structural Elucidation of Unknowns |
| Selectivity | High (Excellent for isomers with different boiling points) | Very High (Tunable with column/mobile phase selection) | Unmatched (Distinguishes subtle structural differences) |
| Sensitivity | High (ppb to low ppm) | High (ppm to ppb, depending on detector) | Low (Typically >0.1% concentration needed) |
| Identification Power | Very High (Mass spectral library matching, fragmentation) | Moderate (UV) to Very High (MS) | Absolute (Definitive structure from first principles) |
| Throughput | High | High | Low |
| Best For | Screening for volatile organic impurities, isomeric by-products. | Routine purity testing, quantification of known impurities, analysis of non-volatile degradants. | Structure confirmation of the main component, unambiguous identification of isolated unknown impurities and regioisomers.[22] |
Integrated Workflow for Self-Validating Impurity Analysis
To ensure trustworthiness and regulatory compliance, a multi-step, self-validating workflow is essential. This approach leverages the strengths of each technique to build a complete and verifiable purity profile. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[23]
Caption: A robust, multi-phase workflow for impurity profiling.
This workflow ensures that all potential impurities are first detected (Phase 1), known impurities are accurately quantified using a validated method (Phase 2), and any significant unknown impurities are rigorously identified (Phase 3).[24][25]
Detailed Experimental Protocols
The protocols provided below are illustrative and should be fully validated for their intended use according to ICH Q2(R2) guidelines.[26][27]
Protocol 1: GC-MS Method for Volatile Impurity Screening
This protocol is designed for the separation and identification of volatile and semi-volatile impurities, particularly positional isomers.
-
Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD).
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity Dichloromethane.
-
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MSD Conditions:
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Integrate all peaks.
-
Identify the main component peak.
-
Perform a library search (e.g., NIST) on all other peaks.
-
Examine mass spectra for characteristic isotopic patterns of bromine (M, M+2 ≈ 1:1) and chlorine (M, M+2, M+4 ≈ 9:6:1 for two Cl atoms) to confirm halogenated impurities.
-
Protocol 2: HPLC-UV Method for Purity Quantification
This protocol is a starting point for developing a validated quantitative method for purity determination and impurity quantification.
-
Instrumentation:
-
HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh ~50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile/Water (50:50). This is the 1.0 mg/mL solution.
-
Working Solution: Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Acetonitrile/Water (50:50). This is the 0.01 mg/mL (1.0%) solution.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Analyze the Working Solution to establish the peak area corresponding to 1.0%.
-
Analyze the Stock Solution.
-
Calculate the percentage of each impurity using the area percent method, corrected by relative response factors if known.
-
The method must be validated for specificity, linearity, accuracy, precision, and range.[23]
-
Conclusion
The spectroscopic analysis of impurities in this compound requires a strategic, multi-technique approach. While GC-MS excels at identifying volatile organic impurities and isomers, HPLC is the industry standard for robust quantification.[16] NMR spectroscopy remains the ultimate arbiter for the definitive structural elucidation of unknown impurities, which is essential for meeting the stringent identification thresholds set by regulatory bodies like the ICH.[1][18] By implementing an integrated and self-validating workflow, researchers can ensure the quality and safety of their chemical intermediates, paving the way for the development of safe and effective pharmaceuticals.
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ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
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Therapeutic Goods Administration (TGA). (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
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PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]
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R.K. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology. [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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Priyanka Suresh Ghugare, Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
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Satish S, Nitu S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]
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Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. ACS Publications. [Link]
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ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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ResearchGate. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry. [Link]
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Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
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ResearchGate. (2015). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
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YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. [Link]
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Organic Syntheses. (n.d.). p-BROMOTOLUENE. [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]
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Organic Syntheses. (n.d.). m-BROMOTOLUENE. [Link]
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MDPI. (n.d.). Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals. [Link]
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ResearchGate. (2007). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 4-Bromo-2,5-dichlorotoluene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular architecture. Aryl halides, such as 4-Bromo-2,5-dichlorotoluene, are invaluable building blocks, offering multiple points for functionalization. However, the presence of different halogen atoms presents a distinct challenge: achieving selective transformation at a single, desired position. This guide provides a comparative analysis of catalyst systems for cross-coupling reactions, focusing on achieving selective functionalization of the more labile carbon-bromine (C-Br) bond in this compound, while leaving the more robust carbon-chlorine (C-Cl) bonds intact for potential subsequent transformations.
The Core Challenge: Chemoselectivity in Polyhalogenated Arenes
The central principle governing the selective functionalization of this compound is the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center.[1][2] The activation barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE).
The established reactivity trend for aryl halides is: C-I > C-Br > C-OTf > C-Cl .[3][4]
The C-Br bond (BDE ~81 kcal/mol) is significantly weaker and therefore more reactive than the C-Cl bond (BDE ~96 kcal/mol).[1][3] Consequently, under kinetically controlled conditions with standard palladium or nickel catalysts, oxidative addition will occur preferentially at the C-Br position.[1][3] This inherent reactivity difference is the key to designing selective, stepwise functionalization strategies for polyhalogenated substrates.[5][6][7][8][9]
Comparative Analysis of Catalyst Platforms
The choice of metal and its associated ligand system is paramount for optimizing reaction efficiency, yield, and functional group tolerance. While palladium remains the workhorse of cross-coupling, nickel offers a cost-effective and uniquely reactive alternative.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysis is the most extensively developed and widely utilized method for cross-coupling, offering high reliability and functional group compatibility.[10] The success of these reactions is critically dependent on the choice of ligand, which modulates the catalyst's stability, electron density, and steric environment.
-
For Suzuki-Miyaura Coupling (C-C Bond Formation): Bulky, electron-rich phosphine ligands are essential. Ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective as they promote the formation of the active, monoligated Pd(0) species, which facilitates oxidative addition and subsequent reductive elimination.[11][12][13] Ferrocene-based ligands like dppf are also robust choices, particularly for less demanding substrates.[14]
-
For Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is exceptionally sensitive to ligand choice.[12] Biaryl phosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art, enabling the coupling of a wide range of amines, including primary and secondary amines, with aryl bromides under relatively mild conditions.[13][14][15] The steric bulk of these ligands is crucial for promoting the final C-N reductive elimination step.[13]
-
For Sonogashira Coupling (C-C sp Bond Formation): This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[16][17] The palladium component, often Pd(PPh₃)₄ or a combination of a Pd(II) precursor and phosphine ligands, facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[18] Copper-free variants have been developed, which often rely on more specialized palladium catalysts to avoid the formation of alkyne homocoupling byproducts.[19]
Nickel-Based Catalysts: A Powerful & Economical Alternative
Nickel catalysts have emerged as a powerful alternative to palladium, primarily due to nickel's lower cost and earth abundance.[20] Beyond economics, nickel exhibits unique catalytic properties that open up novel reaction pathways.
-
Distinct Mechanistic Pathways: Nickel can readily access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and is more prone to single-electron transfer (SET) pathways, enabling reactions to proceed via radical intermediates.[21][22] This contrasts with palladium, which predominantly operates through Pd(0)/Pd(II) cycles.
-
Reductive Cross-Electrophile Coupling: A significant advantage of nickel is its effectiveness in reductive cross-coupling reactions, which directly couple two different electrophiles (e.g., an aryl halide and an alkyl halide) using a stoichiometric reductant like zinc or manganese.[23][24] This circumvents the need to pre-form a potentially unstable organometallic nucleophile.
-
Reactivity with Challenging Substrates: While not the primary focus here, nickel catalysts are particularly adept at activating traditionally unreactive C-Cl and C-O bonds, a testament to their distinct electronic properties.[20]
Performance Summary: A Comparative Overview
The following table summarizes the expected performance and typical conditions for various catalyst systems in the selective cross-coupling of aryl bromides.
| Catalyst System (Metal/Ligand) | Reaction Type | Coupling Partner | Typical Base | Solvent | Temp (°C) | Expected Yield |
| Palladium | ||||||
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 80-100 | Excellent |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | Secondary Amine | NaOtBu | Toluene | 80-110 | High to Excellent |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira | Terminal Alkyne | Et₃N | THF/Toluene | 25-70 | Good to High |
| Pd(OAc)₂ / P(o-tol)₃ | Heck | Alkene (e.g., Styrene) | Et₃N or K₂CO₃ | DMF or NMP | 100-120 | Good to High |
| Nickel | ||||||
| NiCl₂(dppp) | Suzuki-Miyaura | Arylboronic Acid | K₃PO₄ | Dioxane | 80-100 | Good to High |
| NiCl₂(glyme) / dtbbpy | Reductive Coupling | Alkyl Bromide + Zn | - | DMPU | 60 | Good |
Note: Yields are representative for aryl bromides. Specific optimization for this compound is necessary but trends are expected to be consistent.
Mechanistic Workflows
Understanding the catalytic cycle is crucial for troubleshooting and rational catalyst design. The fundamental steps of oxidative addition, transmetalation/coordination, and reductive elimination are common themes, with variations depending on the specific reaction.
Caption: Palladium-catalyzed Suzuki-Miyaura coupling cycle.[2][25][26]
Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.[14][15][27]
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the selective functionalization of this compound. All procedures should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with an arylboronic acid at the C-Br position.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Catalyst Pre-formation & Reagent Assembly: To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).
-
Addition of Coupling Partners: Add the desired arylboronic acid (1.2 mmol) and this compound (240 mg, 1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Rationale for Choices:
-
Ligand (SPhos): A bulky, electron-rich biaryl monophosphine ligand that promotes high catalytic activity for coupling aryl chlorides and bromides.[2][12]
-
Base (K₃PO₄): A moderately strong base effective in Suzuki couplings that is compatible with a wide range of functional groups.
-
Solvent (Toluene/H₂O): A biphasic system that is standard for many Suzuki reactions, facilitating both the dissolution of organic reagents and the activation of the boronic acid by the aqueous base.[2]
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between this compound and a secondary amine.
Methodology:
-
Catalyst Pre-formation & Reagent Assembly: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol).
-
Addition of Coupling Partners: Add anhydrous, degassed toluene (5 mL). Add this compound (240 mg, 1.0 mmol) followed by the secondary amine (e.g., morpholine, 105 µL, 1.2 mmol).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath or heating block at 110 °C. Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Rationale for Choices:
-
Ligand (XPhos): A highly effective, sterically demanding ligand for Buchwald-Hartwig aminations that facilitates the coupling of a broad scope of amines and aryl halides.[12][13]
-
Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine or the amine-palladium complex, facilitating the catalytic cycle.[27] It generally leads to high reaction rates.[27]
-
Solvent (Toluene): A common high-boiling, non-polar solvent for this transformation.
Conclusion
The selective functionalization of this compound is a readily achievable goal through modern cross-coupling catalysis. The inherent reactivity difference between the C-Br and C-Cl bonds dictates a predictable outcome, with palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, offering a robust and high-yielding platform for a variety of transformations at the bromine position. For applications where cost is a primary driver or alternative reactivity is desired, nickel-based systems provide a compelling and highly effective alternative. The choice of catalyst, ligand, base, and solvent must be carefully considered to ensure optimal performance, but the principles and protocols outlined in this guide provide a solid, evidence-based foundation for researchers to build upon.
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Semantic Scholar. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
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Li, J., et al. (2019). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters, 21(18), 7349–7353. [Link]
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Shaw, T. W., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health. [Link]
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Frisch, A. C., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 57(4), 1039-1043. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(17), 5962–5963. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wang, S., et al. (2023). Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides. ChemRxiv. [Link]
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Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5271. [Link]
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Unknown. (2014). The Suzuki Reaction. Course Hero. [Link]
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Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. UCD Research Repository. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Gilday, J. P., et al. (2015). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. European Journal of Organic Chemistry, 2015(15), 3279-3287. [Link]
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Semproni, M. J., & Mindiola, D. J. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(9), 856-869. [Link]
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The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Beller, M., et al. (2004). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Journal of Organometallic Chemistry, 689(24), 4819-4829. [Link]
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Semproni, M. J., & Mindiola, D. J. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Sikk, L., et al. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025–3033. [Link]
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Nolan, S. P., & Organ, M. G. (2019). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Angewandte Chemie International Edition, 58(24), 7992-8028. [Link]
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Corbet, J.-P., & Mignani, G. (2006). Nickel‐Catalyzed Cross‐Coupling Reactions. ChemInform, 37(29). [Link]
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Das, S., & Ghorai, P. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3064–3081. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Confirming the identity of 4-Bromo-2,5-dichlorotoluene derivatives
An In-Depth Guide to the Structural Confirmation of 4-Bromo-2,5-dichlorotoluene and its Derivatives
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Halogenated aromatic compounds, such as this compound, serve as versatile building blocks, but their complex substitution patterns present a significant analytical challenge.[1] Positional isomers of such compounds can possess nearly identical physical properties, making their differentiation difficult, yet their biological activities can vary dramatically. Therefore, relying on a single analytical technique is often insufficient for conclusive identification.
This guide, intended for researchers and drug development professionals, provides a comparative analysis of the primary analytical techniques for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to ensure a robust and trustworthy methodology.
The Analytical Challenge: Polysubstitution and Isomerism
The core challenge in identifying this compound lies in confirming the precise positions of the three halogen substituents (one bromine, two chlorine) and the methyl group on the benzene ring. Any synthetic route can potentially yield a mixture of isomers. A multi-faceted analytical approach is therefore not just recommended, but essential for definitive structural validation. This guide will focus on a synergistic workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chromatographic Separations.
Mass Spectrometry (MS): Unveiling the Elemental Composition
Mass spectrometry is the premier technique for determining the molecular weight of a compound and gaining initial structural insights through fragmentation analysis.[2] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.[3]
Expertise & Experience: The Isotopic Signature
The key to identifying a compound like this compound in a mass spectrum is to look for a complex cluster of peaks for the molecular ion (M+). This pattern arises from the natural abundance of isotopes for bromine (79Br: ~50.5%, 81Br: ~49.5%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%).[3][4]
For a molecule containing one bromine and two chlorine atoms, the molecular ion will appear as a cluster of peaks at M+, M+2, M+4, and M+6. The relative intensities of these peaks provide a high-confidence fingerprint for the elemental composition. The presence of one bromine atom results in M+ and M+2 peaks of nearly equal intensity.[4] The two chlorine atoms create an M+, M+2, and M+4 pattern with an approximate ratio of 9:6:1.[3] The combination of these patterns for this compound (C7H5BrCl2) creates a unique and predictable isotopic distribution, which is invaluable for its identification.
Data Presentation: Predicted Isotopic Pattern and Fragmentation
| m/z (Predicted) | Proposed Ion | Interpretation & Isotopic Contribution |
| 252 / 254 / 256 / 258 | [C7H579Br35Cl2]+ / ... | Molecular Ion Cluster . The relative intensities of this cluster are a definitive fingerprint for the presence of one bromine and two chlorine atoms. |
| 237 / 239 / 241 / 243 | [C6H279Br35Cl2]+ / ... | Loss of a methyl group (-CH3). This is a common fragmentation pathway for toluene derivatives. |
| 173 / 175 | [C7H535Cl2]+ / ... | Loss of a bromine radical (·Br). The remaining isotopic pattern (M' and M'+2 in a ~3:1 ratio) confirms the presence of the two chlorine atoms. |
| 145 | [C6H2Cl2]+ | Loss of Br and CH3. |
Note: The table shows the primary ions; the actual spectrum will contain additional fragments.
Visualization: Predicted Mass Spectrometry Fragmentation
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal configuration for this analysis, as the gas chromatograph separates the target compound from isomers and impurities before it enters the mass spectrometer.[5][6][7]
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[2]
-
Column : A non-polar capillary column, such as a DB-5MS or equivalent (e.g., Agilent CP-Select 624 CB), is recommended for separating aromatic isomers.[8][9]
-
Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane or hexane.
-
GC Conditions :
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 40-400 m/z to ensure capture of the molecular ion and key fragments.
-
Source Temperature : 230 °C.
-
Trustworthiness : This protocol is self-validating. The retention time from the GC provides one layer of identification, while the mass spectrum, with its unique isotopic cluster and fragmentation pattern, provides a second, high-confidence confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
While MS can confirm the elemental composition, NMR spectroscopy is indispensable for determining the precise connectivity and substitution pattern of the atoms.[10] For this compound, 1H NMR is sufficient to solve the structure.
Expertise & Experience: Deciphering the Aromatic Region
The toluene molecule has five aromatic protons.[11] In this compound, three of these are replaced by halogens, leaving two protons on the aromatic ring. The chemical shifts and coupling (splitting) patterns of these two remaining protons are highly diagnostic of their relative positions.
-
Chemical Shift : The electron-withdrawing nature of the halogen atoms will shift the signals of the remaining protons downfield (to a higher ppm value) compared to unsubstituted toluene.
-
Splitting Pattern : The two aromatic protons will appear as singlets because they are not adjacent to any other protons on the ring. The absence of ortho or meta coupling is a key indicator of this specific substitution pattern.
Data Presentation: Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Interpretation |
| -CH3 | ~2.4 ppm | Singlet (s) | The methyl group protons are deshielded by the aromatic ring but do not couple with other protons. |
| Ar-H (at C3) | ~7.3-7.5 ppm | Singlet (s) | This proton is adjacent to two chlorine atoms, leading to a significant downfield shift. It has no adjacent protons, hence it is a singlet. |
| Ar-H (at C6) | ~7.5-7.7 ppm | Singlet (s) | This proton is adjacent to a bromine and a chlorine atom. Its isolation results in a singlet. |
Note: Predicted shifts are based on standard substituent effects and may vary slightly depending on the solvent and instrument.
Experimental Protocol: 1H NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition :
-
Acquire a standard proton spectrum with 16-32 scans.
-
Ensure a spectral width that covers the range from 0 to 10 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
Analysis : Integrate the peaks to confirm the proton ratios (should be 3:1:1 for methyl:aromatic:aromatic). Analyze the chemical shifts and multiplicities to confirm the substitution pattern.
Trustworthiness : The combination of three distinct singlets with the correct integration ratio in the 1H NMR spectrum provides definitive and unambiguous proof of the this compound structure, ruling out other possible isomers which would show more complex splitting patterns (e.g., doublets, triplets).
Chromatographic and Spectroscopic Cross-Validation
While GC-MS and NMR are the primary techniques, High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FTIR) Spectroscopy serve as excellent orthogonal methods for purity assessment and functional group confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile compounds and assessing the purity of a sample.[12] For halogenated aromatics, reverse-phase HPLC is typically employed.[8] The challenge with HPLC is that the isomers of dichlorotoluene, and by extension this compound, are often difficult to separate due to their similar hydrophobicity.[8] However, it remains a crucial tool for quality control.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation : HPLC system with a UV detector.[12]
-
Column : A C18 stationary phase column is a standard choice for separating hydrophobic aromatic compounds.[13] Phenyl-based columns can also offer alternative selectivity for aromatic positional isomers.[14]
-
Mobile Phase : A gradient of acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.[13]
-
Detection : UV detection at 220 nm.[8]
-
Analysis : A single, sharp peak indicates a pure sample. The retention time can be used for routine quality control against a certified reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid confirmation of the key functional groups present in the molecule.[15] While it cannot distinguish between positional isomers on its own, it can quickly confirm the presence of the aromatic ring and the methyl group, and the absence of other functionalities (like -OH or -C=O).
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm-1) | Vibration Type | Interpretation |
| 2900-3100 | C-H Stretch | Aromatic and aliphatic C-H bonds from the ring and methyl group.[16] |
| 1450-1600 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1000-1250 | C-H in-plane bend | Substitution pattern on the aromatic ring. |
| 600-800 | C-Cl / C-Br Stretch | Carbon-halogen bonds. These are typically in the fingerprint region and can be complex. |
Conclusion: A Synergistic Approach for Unambiguous Identification
Confirming the identity of a complex derivative like this compound requires a thoughtful, multi-technique approach. No single method provides all the necessary information, but together, they create a self-validating system that ensures the highest level of scientific integrity.
The analytical workflow should begin with GC-MS to confirm the molecular weight, elemental formula (via isotopic pattern), and initial purity. This should be followed by 1H NMR, which provides the definitive and unambiguous structural map of the substitution pattern. Finally, HPLC and FTIR can be employed as rapid, orthogonal methods for routine purity checks and functional group confirmation. By integrating these techniques, researchers can be confident in the identity and quality of their materials, a critical requirement for successful research and development.
Visualization: Overall Analytical Workflow
Caption: A synergistic workflow for the confident identification of chemical structures.
References
-
O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(11), 1547. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
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Sci-Hub. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Smith, R. E., McKee, J. R., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of Chemical Education, 79(2), 227. [Link]
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Semantic Scholar. (n.d.). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Retrieved from [Link]
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Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE: Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. [Link]
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Chemiz. (2024, May 23). Mass spectrum of molecules with 1Br and 1Cl. YouTube. [Link] (Note: A representative URL is used as the original may not be stable).
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Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
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Reddit. (2017). NMR Spectroscopy help! From qualitative analysis I already know it's some sort of halogenated toluene. Retrieved from [Link]
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ResearchGate. (n.d.). A 19F NMR study of C–I⋯π halogen bonding. Retrieved from [Link]
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University Bulletin. (2022). FTIR analysis of plasma-polymerized toluene films using a PECVD method. Retrieved from [Link]
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ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers... Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatograms of (a) xylene, (b) chlorotoluene, and (c) dichlorobenzene isomers... Retrieved from [Link]
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Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]
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UCI Department of Chemistry. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments... Retrieved from [Link]
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UCI Aerosol Photochemistry Group. (2014). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
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University of Calgary. (n.d.). toluene (NMR Spectrum). Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
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DergiPark. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound. Retrieved from [Link]
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Benchmarking the synthesis of 4-Bromo-2,5-dichlorotoluene against literature methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Bromo-2,5-dichlorotoluene is a valuable polysubstituted aromatic hydrocarbon, serving as a critical building block in the synthesis of specialized chemicals, including agrochemicals and pharmaceutical agents.[1] Its unique halogenation pattern provides a versatile platform for further molecular elaboration. This guide provides an in-depth technical comparison of the two primary synthetic routes to this compound: direct electrophilic bromination and the Sandmeyer reaction . This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering a comprehensive framework for methodological selection.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two distinct and well-established chemical transformations. The choice between these methods often hinges on factors such as the availability of starting materials, desired purity, scalability, and safety considerations.
-
Method A: Electrophilic Aromatic Substitution. This approach involves the direct bromination of the commercially available 2,5-dichlorotoluene. It is a one-step process that leverages the principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.
-
Method B: The Sandmeyer Reaction. This multi-step route begins with a substituted aniline, 2,5-dichloro-4-bromoaniline, which is converted to a diazonium salt. This intermediate is then transformed into the target molecule via a copper-catalyzed reaction.[2][3][4]
This guide will now delve into the specifics of each method, providing detailed experimental protocols and a comparative analysis to aid in your synthetic planning.
Method A: Direct Electrophilic Bromination of 2,5-dichlorotoluene
This method is predicated on the direct functionalization of the 2,5-dichlorotoluene backbone. The chlorine atoms already present on the aromatic ring are deactivating and ortho-, para-directing. However, the directing effects in this case lead to a relatively clean bromination at the C-4 position.
Causality of Experimental Choices
The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), is crucial for polarizing the bromine molecule, thereby generating a potent electrophile (Br⁺) capable of reacting with the electron-rich (despite the deactivating chlorine atoms) aromatic ring.[5] The reaction is typically carried out in a non-polar solvent to avoid interference with the catalyst.
Caption: Workflow for Electrophilic Bromination.
Experimental Protocol
Materials:
-
2,5-dichlorotoluene
-
Anhydrous ferric chloride (FeCl₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2,5-dichlorotoluene (1 equivalent) and dichloromethane.
-
Anhydrous ferric chloride (0.1 equivalents) is added to the stirred solution.
-
Bromine (1.05 equivalents) is added dropwise from the dropping funnel at room temperature over 30 minutes. The reaction mixture will turn reddish-brown.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of an aqueous sodium bisulfite solution to consume excess bromine.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.
Method B: The Sandmeyer Reaction of 2,5-dichloro-4-bromoaniline
This classical transformation offers an alternative route to this compound, proceeding through a diazonium salt intermediate. This method is particularly useful when the required aniline precursor is readily available or when direct bromination proves to be unselective. The overall process involves two key stages: diazotization and the copper-catalyzed displacement of the diazonium group.[2][6]
Causality of Experimental Choices
The diazotization step requires cold conditions (0-5 °C) to ensure the stability of the diazonium salt.[7] The subsequent Sandmeyer reaction utilizes a copper(I) salt, typically copper(I) bromide, to facilitate the radical-nucleophilic aromatic substitution that replaces the diazonium group with a bromine atom.[4]
Caption: Workflow for the Sandmeyer Reaction.
Experimental Protocol
Part 1: Synthesis of 2,5-dichloro-4-bromoaniline (Precursor)
The synthesis of the aniline precursor can be achieved by the bromination of 2,5-dichloroaniline. This reaction requires careful control to achieve mono-bromination at the desired position.
Materials:
-
2,5-dichloroaniline
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium hydroxide solution (aqueous)
Procedure:
-
2,5-dichloroaniline (1 equivalent) is dissolved in glacial acetic acid in a round-bottom flask.
-
The solution is cooled in an ice bath, and a solution of bromine (1 equivalent) in glacial acetic acid is added dropwise with stirring.
-
After the addition, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is then poured into water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then neutralized with a dilute sodium hydroxide solution.
-
The solid is collected by filtration, washed with water, and dried to yield 2,5-dichloro-4-bromoaniline.
Part 2: Sandmeyer Reaction
Materials:
-
2,5-dichloro-4-bromoaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
Procedure:
-
In a fume hood, 2,5-dichloro-4-bromoaniline (1 equivalent) is suspended in a mixture of hydrobromic acid and water in a beaker and cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 5 °C. The completion of diazotization can be monitored using starch-iodide paper.
-
In a separate flask, copper(I) bromide (1.2 equivalents) is dissolved in hydrobromic acid.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, the reaction mixture is warmed to room temperature and then heated to 60-70 °C for 30 minutes to ensure complete reaction.
-
The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water, dilute sodium hydroxide solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization.
Comparative Analysis
| Parameter | Method A: Electrophilic Bromination | Method B: Sandmeyer Reaction |
| Starting Material | 2,5-dichlorotoluene | 2,5-dichloroaniline (for precursor synthesis) |
| Number of Steps | 1 | 2 (precursor synthesis + Sandmeyer) |
| Typical Yield | Good to excellent (often >80%) | Moderate to good (overall yield for 2 steps) |
| Purity of Crude Product | Generally high, with potential for minor isomeric impurities | Can be high, but depends on the purity of the aniline precursor |
| Reaction Conditions | Room temperature, atmospheric pressure | Requires low temperatures for diazotization, followed by heating |
| Reagents & Safety | Bromine is corrosive and toxic. Ferric chloride is a moisture-sensitive Lewis acid. | Sodium nitrite is toxic. Diazonium salts can be explosive if isolated and dry. The reaction produces nitrogen gas. |
| Scalability | Generally straightforward to scale up. | Can be more challenging to scale up due to the handling of diazonium salts and gas evolution. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and cheaper starting material. | May be more expensive due to the multi-step nature and the cost of the aniline precursor. |
Conclusion and Recommendations
Both electrophilic bromination and the Sandmeyer reaction are viable methods for the synthesis of this compound.
Electrophilic bromination is the more direct and atom-economical approach, making it the preferred method for large-scale production, provided that the starting material, 2,5-dichlorotoluene, is readily available and the regioselectivity of the bromination is high.
The Sandmeyer reaction , while being a multi-step process, offers greater flexibility, especially if the corresponding aniline is a more accessible starting material. It is a robust and well-established method in organic synthesis, though it requires careful temperature control and handling of potentially hazardous intermediates.
For laboratory-scale synthesis, the choice between the two methods may depend on the availability of the starting materials and the specific experimental capabilities of the laboratory. For industrial applications, the one-step electrophilic bromination is likely to be the more economically viable option.
References
- Filo, "Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa..", 2025. [URL: https://www.filo.com/chemistry/organic-chemistry/q/mechanism-of-reaction-of-p-bromo-aniline-i-diazotisation-then-undergo-sandmeyer-reaction-in-presence-of-cucn-65684521]
- Xu, X., "Synthesis of 4-Bromo-2-chlorotoluene", Chinese Journal of Pharmaceuticals, 2006. [URL: https://www.semanticscholar.org/paper/Synthesis-of-4-Bromo-2-chlorotoluene-Xue/083161399435f1283621485a53855a8057d59858]
- Shaheen, A., et al., "Recent trends in the chemistry of Sandmeyer reaction: a review", Journal of the Iranian Chemical Society, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550812/]
- Scribd, "Multistep Synthesis of 2-Chloro-4-Bromoaniline", 2012. [URL: https://www.scribd.com/document/90089849/Multistep-Synthesis-of-2-Chloro-4-Bromoaniline]
- Wang, Z., et al., "A General Electrochemical Strategy for Sandmeyer Reaction", ResearchGate, 2018. [URL: https://www.researchgate.
- Van de Pas, D., et al., "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch", PMC, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6581177/]
- Ashenhurst, J., "Reactions of Diazonium Salts: Sandmeyer and Related Reactions", Master Organic Chemistry, 2018. [URL: https://www.masterorganicchemistry.com/2018/12/03/reactions-of-diazonium-salts-sandmeyer-and-other-reactions/]
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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of 4-Bromo-2,5-dichlorotoluene in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of starting materials is a critical decision that profoundly influences project timelines, budget allocation, and overall viability. While the final product's biological activity and purity are paramount, the journey to that destination is paved with considerations of cost-effectiveness, scalability, and process safety. This guide provides an in-depth technical evaluation of 4-Bromo-2,5-dichlorotoluene, a versatile yet specialized building block, and objectively compares its performance and economic implications against viable alternatives in the context of a common and crucial synthetic transformation: the Suzuki-Miyaura cross-coupling reaction.
The Strategic Importance of Halogenated Toluene Building Blocks
Halogenated aromatic compounds are indispensable tools in the synthetic chemist's arsenal. The presence of halogen substituents (F, Cl, Br, I) on an aromatic ring, such as toluene, offers a powerful handle for subsequent functionalization. These substituents can be readily transformed into new carbon-carbon or carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, or metallation-electrophile quenching sequences.
The choice of halogen and its substitution pattern on the toluene scaffold dictates the regioselectivity and reactivity in subsequent steps. This strategic selection at the outset of a multi-step synthesis can significantly streamline the entire process, minimizing the need for cumbersome protecting group strategies and improving overall yield and purity.
Profiling this compound: A Niche Reagent with Unique Potential
This compound is a tri-substituted aromatic compound offering a distinct combination of a bromine and two chlorine atoms on a toluene ring. This specific arrangement provides a unique reactivity profile that can be strategically exploited in complex syntheses.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 21472-86-6 |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.93 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 58-62 °C |
| Boiling Point | ~250 °C |
The key to the synthetic utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for selective functionalization at the bromine-bearing position while leaving the chlorine atoms untouched for potential subsequent transformations. This orthogonal reactivity is a highly desirable feature in the construction of complex molecular architectures, such as those found in active pharmaceutical ingredients (APIs).
The Alternatives: A Comparative Landscape
For a comprehensive evaluation, it is essential to consider the viable alternatives to this compound. The choice of an alternative will depend on the specific synthetic target and the desired reactivity. For this guide, we will focus on dichlorinated and dibrominated toluenes that offer different substitution patterns and reactivity profiles.
Key Alternatives to this compound:
-
2,4-Dichlorotoluene: A widely used and cost-effective building block. Both chlorine atoms can participate in cross-coupling reactions, often requiring careful control of reaction conditions to achieve mono-substitution.
-
3,4-Dichlorotoluene: Another common dichlorinated toluene isomer. Similar to the 2,4-isomer, it presents the challenge of selective mono-functionalization.
-
2,5-Dibromotoluene: Offers two reactive bromine sites for double cross-coupling reactions or selective mono-functionalization under controlled conditions. The higher reactivity of the C-Br bond compared to C-Cl can be advantageous in certain scenarios.
Cost-Effectiveness Analysis: A Multi-faceted Approach
The true cost-effectiveness of a building block extends far beyond its purchase price. A holistic evaluation must encompass the following key factors:
-
Raw Material Cost: The price per kilogram of the starting material is a primary consideration, especially for large-scale synthesis.
-
Reaction Efficiency: This includes the yield and purity of the desired product. A more expensive starting material that provides a significantly higher yield and purity in a critical step can be more cost-effective in the long run by reducing downstream purification costs and the need for rework.
-
Process Parameters: Reaction time, temperature, and the cost of catalysts and reagents all contribute to the overall process cost.
-
Safety and Environmental Impact: The toxicity of the starting materials, byproducts, and the overall environmental footprint of the process are increasingly important considerations in modern drug development.
Raw Material Cost Comparison
The following table provides an approximate price comparison for this compound and its alternatives. It is important to note that these prices are subject to change based on supplier, purity, and market demand.
| Compound | CAS Number | Approximate Price (USD/kg) |
| This compound | 21472-86-6 | 300 - 500 |
| 2,4-Dichlorotoluene | 95-73-8 | 50 - 100 |
| 3,4-Dichlorotoluene | 95-75-0 | 60 - 120 |
| 2,5-Dibromotoluene | 615-59-8 | 200 - 400 |
Disclaimer: Prices are estimates for bulk quantities and can vary significantly.
From a purely raw material cost perspective, 2,4-dichlorotoluene and 3,4-dichlorotoluene are the most economical choices. This compound and 2,5-dibromotoluene are considerably more expensive, reflecting their more specialized nature and potentially more complex manufacturing processes.
Performance in a Representative Multi-Step Synthesis: Suzuki-Miyaura Coupling
To provide a practical comparison, we will evaluate the performance of these building blocks in a hypothetical multi-step synthesis where the key transformation is a Suzuki-Miyaura cross-coupling reaction to form a biaryl product. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1][2]
Hypothetical Reaction Scheme:
The following table summarizes the expected performance of each building block in this reaction, based on literature precedents for similar substrates.
Comparative Performance in Suzuki-Miyaura Coupling:
| Starting Material | Expected Reactivity | Typical Yield Range (%) | Key Considerations |
| This compound | Selective coupling at the C-Br bond | 80 - 95 | Excellent for sequential couplings; higher cost of starting material. |
| 2,4-Dichlorotoluene | Non-selective, can lead to a mixture of mono- and di-coupled products | 60 - 85 (for mono-coupling) | Lower cost, but requires careful optimization for selectivity; potential for difficult purification. |
| 3,4-Dichlorotoluene | Similar to 2,4-isomer, with potential for product mixtures | 60 - 85 (for mono-coupling) | Economical choice, but with similar selectivity challenges. |
| 2,5-Dibromotoluene | Highly reactive at both C-Br bonds | >90 (for double coupling), 70-90 (for mono-coupling) | Good for symmetrical biaryl synthesis; mono-coupling requires careful control. |
Analysis of Performance Data:
This compound offers a significant advantage in terms of selectivity . The ability to predictably functionalize the C-Br bond while leaving the C-Cl bonds intact is a major benefit for multi-step syntheses where further elaboration of the molecule is required. This can lead to cleaner reaction profiles, simpler purifications, and ultimately, a more efficient overall synthesis, potentially offsetting its higher initial cost.
2,4- and 3,4-Dichlorotoluene, while being the most budget-friendly options, introduce the complexity of regioselectivity . Achieving high yields of a single mono-coupled product can be challenging and may require extensive optimization of reaction conditions (e.g., catalyst, ligand, base, temperature). The formation of di-coupled byproducts can complicate purification and reduce the overall yield of the desired intermediate.
2,5-Dibromotoluene is a good alternative when a di-substituted product is the target or when the higher reactivity of the C-Br bond is desired. However, achieving selective mono-coupling can be as challenging as with the dichlorotoluene isomers.
Experimental Protocols: A Practical Guide
To further illustrate the practical implications of choosing a particular starting material, detailed experimental protocols for a representative Suzuki-Miyaura coupling are provided below.
General Procedure for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated toluene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated toluene, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization of the Decision-Making Process
The selection of the optimal halogenated toluene is a multi-parameter decision. The following diagram illustrates the logical flow for making this choice.
Caption: Decision matrix for selecting a halogenated toluene building block.
Industrial Synthesis and Environmental Considerations
The manufacturing processes for these halogenated toluenes also play a role in their overall cost-effectiveness and sustainability.
-
Dichlorotoluenes: Typically produced by the direct chlorination of toluene in the presence of a Lewis acid catalyst.[3] This process can generate a mixture of isomers that require separation, adding to the production cost and generating waste streams.
-
Brominated Toluenes: Often synthesized via diazotization of the corresponding aminotoluene followed by a Sandmeyer-type reaction with a copper(I) bromide. While this method can be highly specific, it involves the use of potentially hazardous reagents and generates nitrogen gas as a byproduct.
-
This compound: The synthesis of this tri-substituted compound is more complex, often involving a multi-step sequence that contributes to its higher price.
From an environmental perspective, the use of halogenated compounds, particularly brominated aromatics, requires careful consideration. While not all brominated compounds are harmful, some, like certain brominated flame retardants, are known to be persistent organic pollutants.[4][5] Therefore, responsible waste management and process optimization to minimize the release of these compounds into the environment are crucial.
Conclusion and Recommendations
The evaluation of this compound and its alternatives in multi-step synthesis reveals a classic trade-off between upfront cost and downstream efficiency.
-
For cost-sensitive projects where extensive process optimization is feasible, 2,4-dichlorotoluene and 3,4-dichlorotoluene represent the most economical starting points. However, researchers must be prepared to invest time and resources in developing selective reaction conditions to avoid the formation of product mixtures and challenging purifications.
-
For syntheses demanding high regioselectivity and a streamlined workflow, This compound emerges as a superior, albeit more expensive, choice. Its predictable reactivity at the C-Br bond can significantly simplify a multi-step sequence, leading to higher overall yields and purity of the final product. This can ultimately translate to a more cost-effective process, especially when considering the value of the final product and the cost of labor and resources for purification and rework.
-
2,5-Dibromotoluene is a valuable option for the synthesis of symmetrical di-substituted products or when the enhanced reactivity of two bromine atoms is advantageous.
As a Senior Application Scientist, my recommendation is to conduct a thorough cost-benefit analysis that extends beyond the initial purchase price of the starting material. For complex, multi-step syntheses where predictability and efficiency are paramount, the higher upfront investment in a specialized reagent like this compound can yield significant returns in terms of time, resources, and the successful and timely delivery of the target molecule.
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Organic Syntheses. p-BROMOTOLUENE. Available at: [Link]
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National Center for Biotechnology Information. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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IndiaMART. 2,4 Dichlorotoluene. Available at: [Link]
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-
Griffith University. Environmental impacts and use of brominated flame retardants in electrical and electronic equipment. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,5-dichlorotoluene
Executive Summary: Mitigating Risk Through Procedural Excellence
4-Bromo-2,5-dichlorotoluene is a halogenated aromatic compound integral to various synthetic pathways in pharmaceutical and agrochemical research.[1][2] However, its classification as a hazardous substance necessitates a rigorous and well-documented disposal protocol.[3][4] Improper handling or disposal can lead to significant health risks for laboratory personnel and long-term environmental contamination.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to ensure the protection of researchers and compliance with institutional and federal guidelines. Our core objective is to move beyond mere instruction and to instill a deep understanding of the causality behind each procedural step, fostering a culture of intrinsic safety within your laboratory.
Hazard Profile and Chemical Characteristics
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is classified as a hazardous substance with multiple routes of potential exposure.
Key Hazards:
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a primary concern, requiring measures to prevent any direct contact.[3][4]
-
Causes Skin and Serious Eye Irritation: The compound is an irritant that can cause significant discomfort and potential damage upon contact.[3][4][5][6]
-
May Cause Respiratory Irritation: Inhalation of dust or vapors can lead to irritation of the respiratory tract.[3][7]
These hazards mandate that all handling and disposal operations be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, using appropriate Personal Protective Equipment (PPE).
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1807208-46-3 | [2] |
| Molecular Formula | C₇H₅BrCl₂ | [1][2][8] |
| Molecular Weight | 239.92 g/mol | [1][2][8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][4][6] |
| Chemical Class | Halogenated Organic Compound | [9][10] |
Pre-Disposal Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to these protocols is non-negotiable.
3.1 Required Personal Protective Equipment (PPE) Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary.[11]
-
Respiratory Protection: All handling of solid material or solutions should occur in a chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[4]
3.2 Chemical Incompatibility To prevent dangerous reactions, this compound waste must not be mixed with incompatible materials.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous, potentially explosive reactions.[4][7]
-
General Incompatibilities: As a halogenated hydrocarbon, it should be kept separate from reactive metals such as sodium, potassium, and magnesium.[12][13]
Step-by-Step Waste Management and Disposal Procedure
The following procedure ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant with hazardous waste regulations.
4.1 Step 1: Waste Segregation This is the most critical step in the disposal workflow. As a halogenated organic compound, this compound must be collected in a dedicated waste container, separate from non-halogenated organic wastes.[9][10]
-
Causality: Halogenated wastes require specific high-temperature incineration processes to ensure complete destruction and to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated solvents complicates and increases the cost of disposal. Even a small amount of halogenated material contaminates an entire container of non-halogenated waste, legally requiring the entire volume to be treated as halogenated waste.[10]
4.2 Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, non-reactive container with a secure, tight-fitting screw cap. The container must be in good condition and compatible with the waste.[10]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all other components and their approximate concentrations.[10] Do not use abbreviations or chemical formulas.
4.3 Step 3: Waste Collection
-
Pure Compound/Residues: Carefully transfer any solid waste or residues into the designated, labeled halogenated waste container.
-
Contaminated Solvents: Any solvents used to dissolve or rinse equipment containing this compound must also be disposed of as halogenated waste.
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[10]
4.4 Step 4: Decontamination of Empty Containers Empty containers that once held this compound must be decontaminated before being disposed of as regular lab glass or plastic.
-
Triple Rinse Protocol:
-
Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Each rinse volume should be approximately 10% of the container's volume.
-
Collect all rinsate and dispose of it in the designated halogenated organic waste container.[5]
-
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous waste. However, always confirm this with your institution's specific guidelines.[5]
4.5 Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to mitigate potential spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5] Follow their specific procedures for waste accumulation and transfer. Never dispose of this chemical down the drain or in regular trash.[7][10]
Disposal Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
6.1 Spills:
-
Minor Spill: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep up the absorbed material and place it in the labeled halogenated waste container.
-
Major Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.
6.2 Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][7]
References
-
TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729. Illinois Pollution Control Board. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound. Westlaw. [Link]
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HAZARDOUS CHEMICAL INCOMPATIBILITY LIST. U.S. Department of Transportation. [Link]
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Navigating the Safe Handling of 4-Bromo-2,5-dichlorotoluene: A Guide to Personal Protective Equipment
Essential, Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling of halogenated aromatic compounds is a cornerstone of laboratory safety. This guide provides a detailed overview of the essential personal protective equipment (PPE) and safety protocols required when working with 4-Bromo-2,5-dichlorotoluene. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your work is not only innovative but also fundamentally safe.
Understanding the Hazard: A Prerequisite to Safety
Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available through public searches, we can infer its potential hazards based on structurally similar compounds like 4-Bromo-2-chlorotoluene. It is crucial to treat this compound as a hazardous substance.
Based on data for analogous compounds, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Protects against splashes and vapors. Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds. Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consider thicker, more robust gloves. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical penetration is mandatory. This should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area or fume hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Step-by-Step Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2] |
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
Disposal Plan: A Responsible Conclusion to Your Work
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect all liquid and solid waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Container Management: Ensure the waste container is compatible with the chemical and is kept closed when not in use.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
By adhering to these rigorous safety protocols and utilizing the prescribed personal protective equipment, you can confidently and safely conduct your research with this compound. Remember, a culture of safety is integral to scientific excellence.
References
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
